2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19.2 [ug/ml]. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-chloro-3-(chloromethyl)-7-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO/c1-15-9-3-2-7-4-8(6-12)11(13)14-10(7)5-9/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICHNEESGHIDYMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20368851 | |
| Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
19.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24836402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
73863-49-7 | |
| Record name | 2-Chloro-3-(chloromethyl)-7-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20368851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-3-(chloromethyl)-7-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Abstract
This technical guide provides an in-depth, peer-reviewed methodology for the synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, a pivotal intermediate in the development of advanced pharmaceutical agents. The narrative moves beyond a simple recitation of steps to elucidate the underlying chemical principles, strategic decisions, and mechanistic pathways that govern the synthesis. We present a robust, four-step synthetic route commencing with commercially available 3-methoxyaniline. The core of this synthesis is a regioselective Vilsmeier-Haack cyclization, followed by selective reduction and subsequent chlorination. This document is structured to serve as a practical laboratory guide and a valuable reference for researchers, chemists, and professionals in drug discovery and process development, offering field-proven insights and ensuring protocol integrity through self-validating experimental design.
Introduction
The Quinoline Scaffold: A Privileged Structure in Medicinal Chemistry
The quinoline motif, a bicyclic heterocycle consisting of a fused benzene and pyridine ring, is a cornerstone of modern medicinal chemistry. Its unique structural and electronic properties allow it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug design. Compounds incorporating the quinoline ring system have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, anti-inflammatory, and anti-HIV properties.[1] The versatility of the quinoline core allows for functionalization at various positions, enabling the fine-tuning of a molecule's steric, electronic, and pharmacokinetic profiles to optimize therapeutic efficacy.
Profile of this compound: A Versatile Synthetic Intermediate
This compound is a highly functionalized quinoline derivative designed for synthetic utility. It possesses two distinct electrophilic centers: the C2-chloro and the chloromethyl group at C3. This dual reactivity allows for sequential and selective nucleophilic substitutions, making it an exceptionally valuable building block for constructing more complex, polycyclic heterocyclic systems and for generating diverse libraries of compounds for drug discovery programs. The 7-methoxy group, an electron-donating substituent, modulates the electronic properties of the quinoline ring system and can influence biological activity and metabolic stability.
Synthetic Strategy and Retrosynthetic Analysis
Chosen Pathway: A Four-Step Route via Vilsmeier-Haack Cyclization
The synthesis of the target molecule is strategically designed to proceed through a reliable and scalable four-step sequence. The chosen pathway leverages the Vilsmeier-Haack reaction, a powerful and efficient method for the one-pot formylation and cyclization of electron-rich aromatic compounds to yield 2-chloro-3-formylquinolines.[2] This approach is favored for its high regioselectivity and the direct installation of key functionalities required for the final product.
The retrosynthetic analysis reveals the following disconnections:
-
The 3-chloromethyl group is derived from the corresponding primary alcohol, which is installed via the reduction of a formyl group.
-
The 2-chloro-3-formyl-7-methoxyquinoline core is constructed via a Vilsmeier-Haack reaction of an N-arylacetamide.
-
The N-arylacetamide is readily prepared from the corresponding aniline.
This logical pathway ensures a convergent and efficient synthesis from simple, commercially available precursors.
Overall Synthetic Workflow
The diagram below outlines the complete synthetic transformation from 3-methoxyaniline to the final target molecule, this compound.
Caption: Four-step synthesis of the target molecule.
Detailed Experimental Protocol
Step 1: Synthesis of N-(3-methoxyphenyl)acetamide (Intermediate I)
Rationale: This initial step protects the aniline's amino group as an acetamide. The acetamide serves as the directing group and provides the necessary atoms for the subsequent Vilsmeier-Haack cyclization. Acetic anhydride is a cost-effective and highly efficient acetylating agent.
Procedure:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer, add 3-methoxyaniline (0.1 mol, 12.3 g).
-
Add 100 mL of 10% aqueous acetic acid to dissolve the aniline.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add acetic anhydride (0.12 mol, 12.2 g, 11.3 mL) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Collect the resulting white precipitate by vacuum filtration.
-
Wash the solid with cold water (3 x 50 mL) and dry under vacuum to yield N-(3-methoxyphenyl)acetamide.
Step 2: Vilsmeier-Haack Cyclization to 2-Chloro-3-formyl-7-methoxyquinoline (Intermediate II)
Rationale: This is the key ring-forming step. A Vilsmeier reagent, formed in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.[3][4] The N-arylacetamide undergoes electrophilic attack followed by intramolecular cyclization and subsequent chlorination to afford the quinoline scaffold.[5] The reaction is initiated at low temperature to control the exothermic formation of the Vilsmeier reagent.
Procedure:
-
In a 500 mL three-necked flask fitted with a dropping funnel, condenser, and nitrogen inlet, place N,N-dimethylformamide (DMF, 0.5 mol, 36.5 g, 38.6 mL).
-
Cool the flask to 0-5 °C using an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 0.25 mol, 38.3 g, 23.4 mL) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
Stir the resulting mixture for 30 minutes at 0-5 °C to ensure complete formation of the Vilsmeier reagent.
-
Add a solution of N-(3-methoxyphenyl)acetamide (Intermediate I, 0.1 mol, 16.5 g) in 50 mL of DMF dropwise.
-
After addition, slowly warm the reaction mixture to room temperature and then heat at 80-90 °C for 4-6 hours.[6] Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
Neutralize the solution with a saturated sodium bicarbonate solution until pH 7-8 is reached.
-
Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 2-Chloro-3-formyl-7-methoxyquinoline.
Step 3: Reduction of the Formyl Group to (2-Chloro-7-methoxyquinolin-3-yl)methanol (Intermediate III)
Rationale: The selective reduction of the aldehyde at the C3 position to a primary alcohol is required. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high chemoselectivity for aldehydes in the presence of other reducible groups like the chloro-substituted aromatic ring.
Procedure:
-
Suspend 2-Chloro-3-formyl-7-methoxyquinoline (Intermediate II, 0.1 mol, 22.1 g) in 200 mL of methanol in a 500 mL round-bottom flask.
-
Cool the suspension to 0-5 °C in an ice bath.
-
Add sodium borohydride (NaBH₄, 0.05 mol, 1.9 g) portion-wise over 30 minutes, controlling the effervescence.
-
After the addition, remove the ice bath and stir the reaction mixture at room temperature for 2-3 hours.
-
Quench the reaction by the slow addition of 50 mL of 1 M HCl.
-
Remove the methanol under reduced pressure.
-
Add 100 mL of water to the residue and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield (2-Chloro-7-methoxyquinolin-3-yl)methanol as a solid.
Step 4: Chlorination to this compound (Target Molecule)
Rationale: The final step involves the conversion of the primary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation, as the byproducts (SO₂ and HCl) are gaseous, which simplifies the work-up procedure.
Procedure:
-
To a 250 mL flask, add (2-Chloro-7-methoxyquinolin-3-yl)methanol (Intermediate III, 0.1 mol, 22.3 g) and dissolve it in 100 mL of anhydrous dichloromethane.
-
Cool the solution to 0-5 °C.
-
Add thionyl chloride (SOCl₂, 0.12 mol, 14.3 g, 8.7 mL) dropwise.
-
After addition, allow the mixture to warm to room temperature and stir for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a hexane/ethyl acetate mixture to afford pure this compound.
Summary of Reaction Parameters and Expected Data
The following table summarizes the critical parameters for each step of the synthesis.
| Step | Reaction Name | Starting Material | Key Reagents | Solvent | Temp (°C) | Time (h) | Expected Yield |
| 1 | Acetylation | 3-Methoxyaniline | Acetic Anhydride | Aq. Acetic Acid | 0 → RT | 2 | >90% |
| 2 | Vilsmeier-Haack | N-(3-methoxyphenyl)acetamide | POCl₃, DMF | DMF | 0 → 90 | 4-6 | 60-70% |
| 3 | Reduction | 2-Chloro-3-formyl-7-methoxyquinoline | NaBH₄ | Methanol | 0 → RT | 2-3 | >85% |
| 4 | Chlorination | (2-Chloro-7-methoxyquinolin-3-yl)methanol | SOCl₂ | Dichloromethane | 0 → RT | 4-6 | >80% |
Table 1: Key reaction parameters and typical yields for the synthesis.
Expected Analytical Data for this compound
| Analysis | Expected Data |
| Molecular Formula | C₁₁H₉Cl₂NO |
| Molecular Weight | 242.10 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | ~110-115 °C |
| ¹H NMR (CDCl₃) | δ ~8.2 (s, 1H, H-4), 7.8 (d, 1H, H-5), 7.3 (d, 1H, H-6), 7.1 (s, 1H, H-8), 4.8 (s, 2H, -CH₂Cl), 3.9 (s, 3H, -OCH₃) ppm |
| ¹³C NMR (CDCl₃) | δ ~159, 150, 145, 136, 128, 127, 122, 118, 106, 56, 42 ppm |
| Mass Spec (EI) | m/z 241 (M⁺), 243 (M+2) |
Table 2: Physicochemical and spectroscopic data for the final product.
Mechanistic Insights
The Vilsmeier-Haack Reaction Mechanism
The Vilsmeier-Haack reaction is a cornerstone of this synthesis. Its mechanism proceeds in two main stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic substitution and cyclization.
Caption: Mechanism of the Vilsmeier-Haack reaction.
Safety and Handling Precautions
This synthesis involves the use of hazardous and corrosive chemicals. Adherence to strict laboratory safety protocols is mandatory.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Thionyl chloride (SOCl₂): Corrosive, toxic, and a lachrymator. Reacts with water to release toxic gases (SO₂ and HCl). All operations must be conducted in a fume hood.
-
N,N-Dimethylformamide (DMF): A potential teratogen. Avoid inhalation and skin contact.
Always consult the Safety Data Sheet (SDS) for each reagent before use.
Conclusion
This guide details a highly efficient and reliable four-step synthesis for this compound. The methodology is built upon well-established and scalable chemical transformations, with the Vilsmeier-Haack reaction serving as the pivotal step for constructing the quinoline core. The detailed protocols, mechanistic explanations, and safety considerations provided herein are intended to empower researchers and drug development professionals to confidently and safely produce this valuable synthetic intermediate for application in advanced medicinal chemistry programs.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 3. aml.iaamonline.org [aml.iaamonline.org]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. chemijournal.com [chemijournal.com]
An In-depth Technical Guide to the Chemical Properties of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a versatile heterocyclic compound of significant interest in medicinal chemistry and materials science. Its unique trifunctional nature, featuring a reactive 2-chloro substituent, a nucleophile-susceptible chloromethyl group, and a methoxy-activated quinoline core, renders it a valuable scaffold for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of its chemical properties, including its synthesis, reactivity, and spectroscopic characterization. Drawing upon data from analogous structures and established chemical principles, this document serves as a technical resource for researchers leveraging this compound in drug discovery and the development of novel organic materials.
Introduction: The Quinoline Scaffold in Modern Chemistry
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of functional groups on this scaffold allows for the fine-tuning of physicochemical and pharmacological properties. This compound emerges as a particularly valuable building block due to its multiple points of diversification. The chloro and methoxy groups, in particular, are frequently employed in drug design to modulate intermolecular interactions and metabolic stability[1][2]. This guide will delve into the specific chemical attributes of this compound, providing a foundation for its effective utilization in research and development.
Physicochemical and Structural Properties
The structural and electronic properties of this compound dictate its reactivity and handling.
Core Molecular Attributes
A summary of the key physicochemical properties is presented in Table 1. The predicted octanol-water partition coefficient (XlogP) of 3.5 suggests a lipophilic character, indicating good membrane permeability, a desirable trait in drug candidates[3].
| Property | Value | Source |
| CAS Number | 73863-49-7 | [4] |
| Molecular Formula | C₁₁H₉Cl₂NO | [4] |
| Molecular Weight | 242.10 g/mol | |
| Boiling Point | 370.7 °C at 760 mmHg | [4] |
| Predicted XlogP | 3.5 | [3] |
| Appearance | Solid (form) |
Insights from Crystallographic Data of Analogues
While the crystal structure of this compound has not been reported, analysis of closely related compounds provides valuable insights into its solid-state behavior. The crystal structure of 2-chloro-7-methoxyquinoline-3-carbaldehyde reveals a planar quinoline ring system[5]. It is expected that the title compound will adopt a similar planar conformation.
Furthermore, studies on substituted 2-chloroquinolines have highlighted the importance of intermolecular interactions such as Cl…Cl and C-H…Cl contacts in their crystal packing. These non-covalent interactions can influence solubility and solid-state stability. The crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline demonstrates the potential for π–π stacking interactions between quinoline rings[6].
Synthesis of this compound: A Proposed Pathway
The proposed synthesis is a three-step process starting from m-anisidine:
-
Step 1: Synthesis of N-(3-methoxyphenyl)acetamide.
-
Step 2: Vilsmeier-Haack cyclization to form 2-Chloro-7-methoxyquinoline-3-carbaldehyde.
-
Step 3: Reduction of the aldehyde to an alcohol, followed by chlorination to yield the final product.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: A General Guideline
The following protocol is a generalized procedure based on the synthesis of analogous compounds[7][8][9]. Optimization of reaction conditions, particularly temperature and reaction time, may be necessary.
Step 1: N-(3-methoxyphenyl)acetamide
-
To a stirred solution of m-anisidine in a suitable solvent (e.g., dichloromethane or acetic acid), slowly add one equivalent of acetic anhydride at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: 2-Chloro-7-methoxyquinoline-3-carbaldehyde
-
Prepare the Vilsmeier-Haack reagent by slowly adding phosphorus oxychloride (POCl₃) to N,N-dimethylformamide (DMF) at 0 °C.
-
To this reagent, add N-(3-methoxyphenyl)acetamide and heat the mixture.
-
The reaction is typically heated for several hours. Monitor progress by TLC.
-
After completion, carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
The precipitated product can be collected by filtration and purified.
Step 3: Reduction and Chlorination
-
Dissolve 2-Chloro-7-methoxyquinoline-3-carbaldehyde in a suitable solvent (e.g., methanol or ethanol).
-
Add a reducing agent, such as sodium borohydride (NaBH₄), portion-wise at 0 °C.
-
Stir the reaction at room temperature until the aldehyde is consumed (monitored by TLC).
-
Quench the reaction, remove the solvent, and extract the resulting alcohol.
-
Without extensive purification, dissolve the crude (2-Chloro-7-methoxyquinolin-3-yl)methanol in a solvent like dichloromethane.
-
Add a chlorinating agent, such as thionyl chloride (SOCl₂) or phosphorus pentachloride, at 0 °C.
-
Stir the reaction until the alcohol is converted to the chloromethyl derivative.
-
Carefully quench the reaction and work up to isolate the final product, this compound.
-
Purification is typically achieved by column chromatography on silica gel.
Chemical Reactivity: A Trifunctional Scaffold
The reactivity of this compound is dominated by the three key functional groups: the 2-chloro substituent, the 3-chloromethyl group, and the electron-rich quinoline ring.
Caption: Key reactivity sites of this compound.
Nucleophilic Aromatic Substitution at the 2-Position
The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is enhanced by the electron-withdrawing nature of the nitrogen atom in the heterocyclic ring. A wide range of nucleophiles can displace the chloride, including:
-
Amines: Reaction with primary or secondary amines can introduce diverse side chains, a common strategy in the synthesis of bioactive molecules.
-
Hydrazines: As seen with related 2-chloroquinolines, hydrazine can displace the chloride to form hydrazinylquinolines, which are precursors to fused heterocyclic systems like pyrazolo[3,4-b]quinolines[2].
-
Thiols: Thiolates can react to form 2-thioether derivatives.
-
Azides: Sodium azide can be used to introduce an azido group, which can then be reduced to an amine or used in click chemistry reactions[10].
Causality Behind Reactivity: The stability of the Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom, drives the SNAr reaction at the 2- and 4-positions of the quinoline ring.
Nucleophilic Substitution at the Chloromethyl Group
The chloromethyl group at the 3-position is a classic electrophilic site for Sₙ2 reactions. The benzylic-like nature of this group makes it highly reactive towards a broad spectrum of nucleophiles, enabling the facile introduction of various functionalities. This is arguably the most versatile handle on the molecule for rapid library synthesis.
Example Workflow: Synthesis of an Amine Derivative
Caption: General workflow for the Sₙ2 reaction at the chloromethyl position.
Electrophilic Aromatic Substitution on the Quinoline Ring
The methoxy group at the 7-position is an activating group that directs electrophilic aromatic substitution to the ortho and para positions (positions 6 and 8). However, electrophilic substitution reactions on the quinoline ring can be complex due to the possibility of reaction on either the benzene or pyridine ring, and the deactivating effect of the pyridine nitrogen. Reactions such as nitration or halogenation would likely require carefully controlled conditions to achieve regioselectivity.
Analytical Characterization: Spectroscopic Signatures
Precise characterization of this compound is crucial for confirming its identity and purity. While experimental spectra are not publicly available, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the chloromethyl protons, and the methoxy protons.
-
Aromatic Region (δ 7.0-8.5 ppm): The protons on the quinoline ring will appear in this region. The proton at position 4 is expected to be a singlet and significantly downfield due to the anisotropic effects of the adjacent nitrogen and chlorine atoms. The protons on the benzene portion of the ring system will exhibit splitting patterns consistent with their substitution.
-
Chloromethyl Protons (δ ~4.5-5.0 ppm): A characteristic singlet corresponding to the two protons of the -CH₂Cl group.
-
Methoxy Protons (δ ~3.9-4.1 ppm): A sharp singlet for the three protons of the -OCH₃ group.
¹³C NMR: The carbon NMR will show signals for all 11 unique carbon atoms in the molecule. The carbons attached to chlorine (C2 and the chloromethyl carbon) and the carbon attached to the methoxy group will have characteristic chemical shifts.
Mass Spectrometry (MS)
The mass spectrum will provide information on the molecular weight and fragmentation pattern.
-
Molecular Ion Peak (M⁺): A key feature will be the isotopic pattern of the two chlorine atoms. Due to the natural abundance of ³⁵Cl and ³⁷Cl (approximately 3:1 ratio), the molecular ion will appear as a cluster of peaks. The most intense peak will be for the species with two ³⁵Cl atoms. There will be an (M+2) peak for the species with one ³⁵Cl and one ³⁷Cl, and an (M+4) peak for the species with two ³⁷Cl atoms. The expected intensity ratio of the M, M+2, and M+4 peaks is approximately 9:6:1[11].
-
Fragmentation: Common fragmentation pathways would include the loss of a chlorine radical, a chloromethyl radical, and cleavage of the methoxy group.
Safety and Handling
This compound is classified as an irritant and is harmful if swallowed. It can cause serious eye damage[12].
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Handle in a well-ventilated area. Avoid creating dust.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
Conclusion and Future Outlook
This compound is a highly functionalized building block with significant potential in synthetic chemistry. Its three distinct reactive sites offer a platform for the creation of diverse and complex molecules. The insights into its synthesis, reactivity, and spectroscopic properties provided in this guide are intended to empower researchers to fully exploit the potential of this versatile compound in the development of novel therapeutics and functional materials. Further research into its specific reaction kinetics and the exploration of its utility in a wider range of chemical transformations will undoubtedly continue to expand its applications.
References
- 1. scbt.com [scbt.com]
- 2. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PubChemLite - this compound (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. 2-Chloro-7-methoxyquinoline-3-carbaldehyde | C11H8ClNO2 | CID 2064010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Crystal structure of 2-chloro-3-(dimethoxymethyl)-6-methoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemijournal.com [chemijournal.com]
- 8. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 9. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 10. mdpi.com [mdpi.com]
- 11. youtube.com [youtube.com]
- 12. scispace.com [scispace.com]
2-Chloro-3-(chloromethyl)-7-methoxyquinoline CAS number 73863-49-7
An In-Depth Technical Guide to 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS 73863-49-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist
Foreword: Unlocking the Potential of a Privileged Scaffold
In the landscape of medicinal chemistry, the quinoline core stands out as a "privileged structure," a recurring motif in a multitude of biologically active compounds and FDA-approved drugs.[1] Its rigid, bicyclic aromatic system provides a robust framework for orienting functional groups in three-dimensional space to achieve specific molecular interactions with biological targets. Within this important class of heterocycles, this compound emerges not as an end-product, but as a highly versatile and reactive intermediate. Its strategic placement of two distinct electrophilic centers—a chloro group at the 2-position and a chloromethyl group at the 3-position—offers a gateway for sequential, regioselective modifications. This guide provides a comprehensive technical overview of this key building block, from its synthesis and physicochemical properties to its reactivity and strategic application in the generation of diverse molecular libraries for drug discovery.
Core Compound Characteristics
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in synthesis. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 73863-49-7 | - |
| Molecular Formula | C₁₁H₉Cl₂NO | [2] |
| Molecular Weight | 242.10 g/mol | [2] |
| Monoisotopic Mass | 241.00612 Da | [2] |
| SMILES | COC1=CC2=NC(=C(C=C2C=C1)CCl)Cl | [2] |
| InChI Key | ICHNEESGHIDYMZ-UHFFFAOYSA-N | [2] |
| Predicted XlogP | 3.5 | [2] |
| Appearance | Typically an off-white to yellow solid | Supplier Data |
Synthesis Pathway: The Vilsmeier-Haack Approach
The most prevalent and efficient method for constructing the 2-chloro-3-formylquinoline scaffold, a direct precursor to our target compound, is the Vilsmeier-Haack reaction.[3][4] This reaction employs a substituted acetanilide and the Vilsmeier reagent (formed from phosphorus oxychloride and dimethylformamide) to achieve a one-pot cyclization and formylation. The subsequent conversion of the formyl group to a chloromethyl group is a standard two-step functional group transformation.
The causality behind this choice of reaction is twofold:
-
Accessibility of Starting Materials : Substituted acetanilides are readily prepared from commercially available anilines.
-
Efficiency : The Vilsmeier-Haack reaction is a robust and high-yielding method for producing the core quinoline structure with the desired chlorination and C3-substitution pattern.[3]
Logical Workflow for Synthesis
The synthesis can be logically broken down into three primary stages: formation of the 2-chloro-3-formylquinoline precursor, reduction to the alcohol, and final chlorination to yield the target compound.
Caption: Synthetic workflow from acetanilide to the target compound.
Experimental Protocol: Synthesis of this compound
This protocol is a representative synthesis adapted from established procedures for similar quinoline derivatives.[3][5] Researchers should optimize conditions based on their specific laboratory setup.
Part A: Synthesis of 2-Chloro-3-formyl-7-methoxyquinoline
-
Vilsmeier Reagent Preparation : In a three-necked flask equipped with a dropping funnel and a calcium chloride guard tube, cool dimethylformamide (DMF, 5 molar equivalents) to 0-5 °C in an ice bath.
-
Addition of POCl₃ : Add phosphorus oxychloride (POCl₃, 12 molar equivalents) dropwise to the cooled DMF with constant stirring, ensuring the temperature does not exceed 10 °C.[6] Stir the resulting mixture for 30 minutes at room temperature to ensure complete formation of the Vilsmeier reagent.
-
Substrate Addition : Add N-(3-methoxyphenyl)acetamide (1 molar equivalent) portion-wise to the reagent, maintaining the temperature below 20 °C.
-
Reaction : Heat the reaction mixture to 80-90 °C and maintain for 6-8 hours.[3][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up : Cool the mixture to room temperature and pour it carefully onto crushed ice.
-
Neutralization : Slowly neutralize the acidic solution with a saturated sodium bicarbonate or sodium carbonate solution until the pH is approximately 7. This step is crucial for precipitating the product.[7]
-
Isolation : Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.
Part B: Synthesis of this compound
-
Reduction of the Formyl Group : Dissolve the 2-chloro-3-formyl-7-methoxyquinoline (1 molar equivalent) from Part A in methanol. Cool the solution to 0-5 °C.
-
Addition of Reducing Agent : Add sodium borohydride (NaBH₄, 1.5 molar equivalents) portion-wise, keeping the temperature low. Stir for 2-3 hours at room temperature until the reaction is complete (monitored by TLC).
-
Work-up : Quench the reaction by adding water and remove the methanol under reduced pressure. Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield (2-chloro-7-methoxyquinolin-3-yl)methanol.
-
Chlorination : Dissolve the alcohol intermediate in dichloromethane (DCM). Add thionyl chloride (SOCl₂, 2 molar equivalents) dropwise at 0 °C.
-
Reaction : Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Isolation : Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize excess SOCl₂. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under vacuum to obtain the final product, this compound. Purify as needed by column chromatography.
Reactivity and Strategic Applications in Synthesis
The synthetic utility of this compound lies in the differential reactivity of its two chloro-substituents. The 2-chloro group is part of an electron-deficient aromatic system, making it susceptible to nucleophilic aromatic substitution (SNAr). In contrast, the 3-chloromethyl group behaves as a reactive benzylic halide, readily undergoing SN2 reactions. This orthogonality allows for selective and sequential functionalization.
Caption: Dual reactivity pathways of the title compound.
Key Transformations:
-
Scaffold Hopping and Library Generation : By reacting the chloromethyl group with a diverse set of nucleophiles, researchers can rapidly generate large libraries of compounds.[1] This allows for extensive Structure-Activity Relationship (SAR) studies, where the quinoline core is maintained while the side chain at the 3-position is varied to optimize for potency, selectivity, and pharmacokinetic properties.
-
Synthesis of Fused Heterocyclic Systems : The chloromethyl group is an excellent electrophile for intramolecular cyclization reactions. Reaction with a dinucleophile can be used to construct a new ring fused to the quinoline scaffold, leading to more complex polycyclic systems with novel biological profiles.[1]
-
Introduction of Key Pharmacophores : The 2-chloro position can be substituted with groups known to be important for biological activity. For instance, replacement with specific amines or other hydrogen-bonding moieties can significantly alter the compound's interaction with target proteins.
The methoxy group at the 7-position, while less reactive, plays a crucial role by modulating the electronic properties of the ring system and providing a potential metabolic soft spot or a point for hydrogen bond interactions in a receptor active site.[8]
Analytical Characterization
Confirmation of the structure and purity of this compound is typically achieved through a combination of standard spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) : ¹H NMR will show characteristic aromatic proton signals, a singlet for the CH₂Cl group, and a singlet for the OCH₃ group. ¹³C NMR will confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS) : Provides the molecular weight and fragmentation pattern. The isotopic signature of the two chlorine atoms is a key diagnostic feature.
-
Thin Layer Chromatography (TLC) : Essential for monitoring the progress of synthesis and purification steps.[7]
Safety and Handling
Based on data for structurally similar compounds, this compound should be handled with care.[9]
-
GHS Hazard Statements : H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation).[9]
-
Precautions :
-
Always handle in a well-ventilated chemical fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Conclusion
This compound is more than just a chemical entry in a catalog; it is a potent and versatile tool for the medicinal chemist. Its dual reactive sites, built upon the privileged quinoline scaffold, provide a reliable and strategically sound entry point for the synthesis of novel and diverse molecular entities. A comprehensive understanding of its synthesis, reactivity, and handling is essential for any researcher aiming to leverage its potential in the quest for new therapeutic agents.
References
- 1. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 2. PubChemLite - this compound (C11H9Cl2NO) [pubchemlite.lcsb.uni.lu]
- 3. chemijournal.com [chemijournal.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. drughunter.com [drughunter.com]
- 9. 2-Chloro-3-(chloromethyl)quinoline | C10H7Cl2N | CID 2063384 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Data for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline: A Predictive and Interpretive Guide
This technical guide provides a detailed predictive analysis of the spectroscopic data for 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CAS No. 73863-49-7). In the absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy, supported by data from analogous quinoline derivatives, to forecast and interpret its spectral characteristics. This guide is intended for researchers, scientists, and drug development professionals who may be synthesizing or working with this compound and require a reference for its structural verification.
Molecular Structure and Key Features
This compound possesses a quinoline core, which is a privileged scaffold in medicinal chemistry. The key structural features that will dominate its spectroscopic signature are:
-
The heterocyclic aromatic quinoline ring system.
-
The electron-withdrawing chloro group at the 2-position.
-
The chloromethyl substituent at the 3-position, which introduces a reactive benzylic-like chloride.
-
The electron-donating methoxy group at the 7-position.
-
The specific substitution pattern on the benzene ring of the quinoline nucleus.
The interplay of these features dictates the electronic environment of each atom, which in turn governs the spectroscopic output.
Predicted ¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Experimental Protocol for ¹H NMR Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: Approximately 12-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
-
Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.
Predicted ¹H NMR Spectrum and Interpretation
The predicted ¹H NMR spectrum of this compound in CDCl₃ is expected to show signals corresponding to the aromatic protons, the chloromethyl protons, and the methoxy protons.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Justification |
| H-4 | ~8.1 - 8.3 | Singlet (s) | 1H | This proton is on a carbon atom situated between a nitrogen atom and a carbon bearing a chloro group, leading to significant deshielding. |
| H-5 | ~7.8 - 8.0 | Doublet (d) | 1H | This proton is part of the benzene ring and is expected to be deshielded by the aromatic system. It will be split by H-6. |
| H-8 | ~7.6 - 7.8 | Doublet (d) | 1H | This proton is ortho to the nitrogen atom and will be deshielded. The multiplicity will depend on long-range coupling, but it is often observed as a doublet or a narrow multiplet. |
| H-6 | ~7.2 - 7.4 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-5 and H-8 (or H-5, depending on the substitution pattern), resulting in a doublet of doublets. It is shielded relative to H-5 and H-8. |
| -CH₂Cl | ~4.8 - 5.0 | Singlet (s) | 2H | The protons of the chloromethyl group are adjacent to an electronegative chlorine atom and the aromatic ring, causing a downfield shift. No adjacent protons are present for coupling. |
| -OCH₃ | ~3.9 - 4.1 | Singlet (s) | 3H | The protons of the methoxy group are shielded compared to the aromatic protons and will appear as a sharp singlet. |
Predicted ¹³C NMR Spectroscopy
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule.
Experimental Protocol for ¹³C NMR Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy. A higher concentration (20-50 mg) may be beneficial for obtaining a good signal-to-noise ratio in a shorter time.
-
Instrumentation: A 100 MHz or higher (corresponding to a 400 MHz ¹H frequency) NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: Approximately 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
-
-
Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum using the solvent signal (e.g., CDCl₃ at 77.16 ppm).
Predicted ¹³C NMR Spectrum and Interpretation
The molecule has 11 unique carbon atoms, and thus 11 signals are expected in the proton-decoupled ¹³C NMR spectrum.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Justification |
| C-2 | ~150 - 152 | This carbon is attached to a nitrogen and a chlorine atom, resulting in a significant downfield shift. |
| C-4 | ~135 - 137 | An aromatic carbon that is part of the pyridine ring. |
| C-8a | ~148 - 150 | A quaternary carbon at the fusion of the two rings. |
| C-4a | ~128 - 130 | A quaternary carbon at the fusion of the two rings. |
| C-7 | ~158 - 160 | This carbon is attached to the electron-donating methoxy group, causing a downfield shift. |
| C-5 | ~125 - 127 | An aromatic carbon. |
| C-8 | ~105 - 107 | An aromatic carbon ortho to the methoxy group, which is expected to be shielded. |
| C-6 | ~122 - 124 | An aromatic carbon. |
| C-3 | ~129 - 131 | A quaternary carbon attached to the chloromethyl group. |
| -CH₂Cl | ~42 - 45 | The carbon of the chloromethyl group is shifted downfield by the attached chlorine atom. |
| -OCH₃ | ~55 - 57 | The methoxy carbon is in the typical range for such functional groups. |
Predicted Mass Spectrometry
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.
Experimental Protocol for Mass Spectrometry Acquisition
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is preferred for accurate mass measurements.
-
Ionization Method: Electrospray ionization (ESI) is a common method for molecules of this type.
-
Analysis Mode: Acquire data in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Fragmentation: To obtain structural information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).
Predicted Mass Spectrum and Interpretation
The molecular formula of this compound is C₁₁H₉Cl₂NO. The monoisotopic mass is approximately 241.0061 Da.[1]
-
Molecular Ion Peak ([M]⁺˙ or [M+H]⁺): Due to the presence of two chlorine atoms, the molecular ion will appear as a characteristic cluster of peaks. The two most abundant isotopes of chlorine are ³⁵Cl and ³⁷Cl. The ratio of [M]⁺ to [M+2]⁺ to [M+4]⁺ will be approximately 9:6:1.
-
Key Fragmentation Pathways:
-
Loss of Cl radical: A primary fragmentation would be the loss of a chlorine radical from the chloromethyl group to form a stable benzylic-like carbocation.
-
Loss of CH₂Cl: Fragmentation may also involve the loss of the entire chloromethyl radical.
-
Loss of methyl radical from the methoxy group: Cleavage of the O-CH₃ bond can occur.
-
Retro-Diels-Alder reactions: The quinoline ring system can undergo characteristic retro-Diels-Alder fragmentations.
-
Predicted Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.
Experimental Protocol for IR Spectroscopy Acquisition
-
Sample Preparation: For a solid sample, the attenuated total reflectance (ATR) method is convenient. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin disk.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
-
Acquisition Parameters:
-
Spectral Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: The instrument software will perform the Fourier transform to generate the spectrum. A background spectrum should be collected and subtracted.
Predicted IR Spectrum and Interpretation
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H stretch | 3100 - 3000 | Medium |
| Aliphatic C-H stretch (-CH₂- and -CH₃) | 3000 - 2850 | Medium |
| C=N stretch (quinoline ring) | 1620 - 1580 | Medium-Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium-Strong (multiple bands) |
| C-O stretch (aryl ether) | 1275 - 1200 (asymmetric) and 1075 - 1020 (symmetric) | Strong |
| C-Cl stretch | 800 - 600 | Strong |
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
Proposed Mass Spectrometry Fragmentation
Caption: A simplified proposed fragmentation pathway for this compound in mass spectrometry.
Conclusion
This guide provides a comprehensive, albeit predictive, overview of the key spectroscopic features of this compound. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the provided experimental protocols, should serve as a valuable resource for the identification and characterization of this compound. It is strongly recommended that these predictions be confirmed with experimental data once the compound is synthesized and purified.
References
An In-Depth Technical Guide to the Synthesis of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline: Core Starting Materials and Synthetic Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Chloro-3-(chloromethyl)-7-methoxyquinoline is a key heterocyclic building block in medicinal chemistry and materials science. Its bifunctional nature, featuring a reactive chloromethyl group at the 3-position and a versatile chlorine atom at the 2-position, allows for a variety of subsequent chemical modifications. This makes it an important intermediate in the synthesis of more complex molecules, including potential therapeutic agents and functional materials. This guide provides a comprehensive overview of the primary starting materials and the most common synthetic routes for the preparation of this valuable quinoline derivative, with a focus on the underlying chemical principles and practical experimental considerations.
Core Synthetic Strategy: A Multi-Step Approach
The synthesis of this compound is typically achieved through a multi-step process that begins with a readily available substituted aniline. The general strategy involves the initial construction of the quinoline core, followed by functionalization at the 2- and 3-positions.
Figure 1: Overall synthetic workflow for this compound.
Part 1: Primary Starting Materials
The most logical and cost-effective starting material for the synthesis of this compound is m-anisidine (3-methoxyaniline). The placement of the methoxy group on the aniline ring directly dictates its final position at the 7-position of the quinoline core after cyclization.
An alternative, though less direct, starting point is 7-methoxy-4-quinolone , which can be synthesized from m-anisidine. For research groups that may have this intermediate readily available, it serves as an excellent entry point into the Vilsmeier-Haack functionalization step.
| Starting Material | Structure | Key Advantages |
| m-Anisidine | Commercially available, low cost, directly leads to the desired 7-methoxy substitution pattern. | |
| 7-Methoxy-4-quinolone | A more advanced intermediate, bypassing the initial cyclization step. |
Part 2: Detailed Synthetic Pathway and Experimental Protocols
The synthesis can be logically divided into four key stages:
-
Cyclization: Formation of the 7-methoxy-4-quinolone core from m-anisidine.
-
Vilsmeier-Haack Reaction: Concurrent chlorination and formylation to yield 2-chloro-3-formyl-7-methoxyquinoline.
-
Reduction: Conversion of the formyl group to a hydroxymethyl group.
-
Chlorination: Transformation of the hydroxymethyl group into the final chloromethyl group.
Stage 1: Synthesis of 7-Methoxy-4-quinolone
The construction of the quinoline ring is a critical first step. A common method involves the Conrad-Limpach reaction or a similar cyclization strategy. Here, m-anisidine is reacted with a β-ketoester, such as ethyl acetoacetate, followed by thermal cyclization. A related and efficient method involves the reaction of m-anisidine with 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione followed by cyclization in a high-boiling solvent like diphenyl ether[3].
Experimental Protocol:
-
A mixture of m-anisidine and 5-methoxymethylene-2,2-dimethyl-[1][2]dioxane-4,6-dione is heated in a suitable solvent like 2-propanol at reflux for 1-2 hours.
-
The solvent is removed under reduced pressure, and the intermediate is isolated.
-
The intermediate is then suspended in diphenyl ether and heated to a high temperature (typically 220-250 °C) for 1-2 hours to effect cyclization.
-
After cooling, the reaction mixture is purified by column chromatography to yield 7-methoxy-1H-quinolin-4-one[3].
Stage 2: Vilsmeier-Haack Reaction to form 2-Chloro-3-formyl-7-methoxyquinoline
The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic and heteroaromatic compounds.[1][4][5] In the context of quinolone chemistry, it serves a dual purpose: it introduces a formyl group at the 3-position and replaces the hydroxyl group at the 2-position (in the tautomeric form of the 4-quinolone) with a chlorine atom. The reaction utilizes a Vilsmeier reagent, which is formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][4][6]
References
- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. 4-Chloro-7-methoxyquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Vilsmeier-Haack reaction [chemeurope.com]
An In-depth Technical Guide to the Synthesis and Mechanism of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
This guide provides a comprehensive overview of the synthetic pathway and underlying chemical principles for the formation of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, a key heterocyclic intermediate in medicinal chemistry and drug development. The narrative is structured to provide not just a procedural account, but a deep mechanistic understanding, reflecting the decision-making process in a research and development setting.
Introduction: The Strategic Importance of the Quinoline Scaffold
The quinoline ring system is a "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] Compounds like chloroquine and mefloquine underscore the therapeutic significance of this scaffold.[3] The title compound, this compound, is a highly versatile synthetic intermediate. The chlorine atom at the 2-position and the chloromethyl group at the 3-position serve as reactive handles for nucleophilic substitution, allowing for the systematic elaboration of the molecule to generate diverse libraries of novel compounds for drug discovery programs.[4][5] This guide elucidates the multi-step synthesis of this valuable building block, beginning with the construction of the quinoline core via the Vilsmeier-Haack reaction.
Part 1: Constructing the Quinoline Core via Vilsmeier-Haack Cyclization
The most efficient and widely adopted method for constructing the 2-chloro-3-formyl quinoline scaffold from an appropriately substituted acetanilide is the Vilsmeier-Haack reaction.[6][7] This reaction utilizes a specialized electrophile, the Vilsmeier reagent, to effect a formylation and subsequent intramolecular cyclization in a one-pot procedure.
The Vilsmeier Reagent: The Electrophilic Driver
The active electrophile, known as the Vilsmeier reagent, is a chloroiminium salt generated in situ from a tertiary amide (typically N,N-dimethylformamide, DMF) and an acid halide, most commonly phosphorus oxychloride (POCl₃).[8][9][10]
The formation mechanism involves the nucleophilic attack of the amide oxygen onto the electrophilic phosphorus atom of POCl₃. This is followed by the collapse of the tetrahedral intermediate and elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethyl(chloro)methaniminium ion.[11][12][13]
Figure 1: Formation of the Vilsmeier Reagent.
Mechanism: From Acetanilide to Quinoline
The synthesis begins with N-(3-methoxyphenyl)acetamide, prepared by the acetylation of 3-methoxyaniline.[14] The methoxy group is a moderately activating, ortho, para-directing group. The key to the regioselectivity of this reaction is that the cyclization occurs at the ortho position to the activating methoxy group, which is sterically unhindered and electronically enriched. This ensures the formation of the 7-methoxyquinoline isomer.
The reaction proceeds through the following key steps:
-
Electrophilic Attack: The electron-rich aromatic ring of N-(3-methoxyphenyl)acetamide attacks the electrophilic carbon of the Vilsmeier reagent. This attack occurs preferentially at the position para to the activating acetamido group and ortho to the methoxy group.
-
Second Electrophilic Attack: A second equivalent of the Vilsmeier reagent reacts with the enolizable acetamido group, forming an iminium intermediate.
-
Intramolecular Cyclization (Electrocyclization): The newly formed enamine-like system attacks the iminium salt generated in step 1, closing the six-membered ring that will become the pyridine part of the quinoline.
-
Aromatization and Chlorination: Elimination of dimethylamine and subsequent tautomerization leads to a quinolinone intermediate. This intermediate is then chlorinated by the dichlorophosphate anion or another equivalent of POCl₃ at the C2 position, yielding the final 2-chloro-7-methoxyquinoline-3-carbaldehyde.[6]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-function relationships in aminoquinolines: effect of amino and chloro groups on quinoline-hematin complex formation, inhibition of beta-hematin formation, and antiplasmodial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Review of Modifications of Quinoline Antimalarials: Mefloquine and (hydroxy)Chloroquine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. chemijournal.com [chemijournal.com]
- 7. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F [pubs.rsc.org]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 10. Phosphoryl chloride - Wikipedia [en.wikipedia.org]
- 11. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 12. Vilsmeier reagent - Wikipedia [en.wikipedia.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 14. researchgate.net [researchgate.net]
Known derivatives of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
An In-Depth Technical Guide to the Synthesis and Application of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline Derivatives
Executive Summary
The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] This guide focuses on a particularly versatile intermediate, this compound, a building block ripe with potential for creating diverse molecular libraries.[3] The strategic placement of reactive sites—a chloro group at the C-2 position and a chloromethyl group at C-3—provides orthogonal handles for sequential, selective modifications. The 7-methoxy substituent is a known modulator of biological activity, often enhancing the efficacy of resulting compounds, particularly in the realm of oncology.[1]
As a Senior Application Scientist, this document is structured to provide not just protocols, but a deep understanding of the chemical rationale and strategic considerations behind the synthesis and evaluation of derivatives from this core. We will explore the synthesis of the core intermediate, delve into its derivatization via nucleophilic substitution, and profile the known biological activities of the resulting analogues, with a significant focus on their anticancer properties.[3][4] This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this potent scaffold for the discovery of novel therapeutic agents.
Part 1: The this compound Scaffold: A Privileged Intermediate
The Quinoline Moiety: A Foundation for Drug Discovery
Quinoline, a fused heterocyclic system of benzene and pyridine, is a fundamental structural motif in both natural products and synthetic pharmaceuticals.[5] Its rigid, planar structure and ability to engage in various non-covalent interactions (π-stacking, hydrogen bonding, metal chelation) make it an ideal framework for designing molecules that interact with biological targets.[6] Clinically approved drugs like the anticancer agent bosutinib and the historical antimalarial quinine underscore the therapeutic relevance of the quinoline core.[7] The versatility of synthetic methods to functionalize the quinoline ring allows for fine-tuning of physicochemical and pharmacological properties, making it a mainstay in drug discovery programs.[6]
Core Compound: Structural Features and Synthetic Rationale
The subject of this guide, this compound, possesses two distinct electrophilic centers, making it an exceptionally valuable synthetic intermediate.
-
The 3-(Chloromethyl) Group: This is the more reactive site, behaving as a potent benzylic halide. It is highly susceptible to SN2 reactions with a wide array of nucleophiles (amines, thiols, alcohols, etc.). This allows for the straightforward introduction of diverse side chains, which is a primary strategy for modulating biological activity and optimizing properties like solubility and cell permeability.
-
The 2-Chloro Group: This vinylogous chloride is less reactive than the chloromethyl group, allowing for selective reactions. It is amenable to nucleophilic aromatic substitution (SNAr) under more forcing conditions or, more commonly, serves as a handle for modern cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of aryl, alkyl, or amino substituents.[5]
-
The 7-Methoxy Group: The presence of an alkoxy group at the C-7 position has been repeatedly correlated with enhanced antitumor activity in quinoline-based compounds.[1] This electron-donating group can influence the electronic properties of the entire ring system, potentially affecting target binding and metabolic stability.
This duality of reactive sites allows for a modular and strategic approach to library synthesis. One can first elaborate the chloromethyl position and subsequently modify the C-2 position, or vice-versa, to rapidly generate a wide range of structurally distinct molecules from a single, advanced intermediate.
Part 2: Synthetic Pathways and Derivatization Strategies
The synthesis of this compound and its subsequent derivatization is a multi-step process that relies on established, robust chemical transformations. The overall workflow is a prime example of building molecular complexity in a controlled and logical fashion.
Workflow for Core Synthesis and Derivatization
The following diagram outlines the typical synthetic sequence, starting from a readily available substituted acetanilide and proceeding through key transformations to yield a diverse library of final compounds.
References
- 1. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 2. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. mdpi.com [mdpi.com]
The Expanding Therapeutic Landscape of Novel Quinoline Derivatives: A Technical Guide to Biological Activity Assessment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The quinoline scaffold, a bicyclic aromatic heterocycle, stands as a cornerstone in medicinal chemistry, underpinning the development of a multitude of therapeutic agents.[1][2][3] Its inherent versatility allows for extensive structural modifications, giving rise to novel derivatives with a broad spectrum of biological activities.[2][4] This technical guide provides an in-depth exploration of the diverse pharmacological potentials of these emerging compounds, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. By delving into the mechanistic underpinnings of their actions and providing detailed, field-proven experimental protocols, this document serves as a comprehensive resource for researchers engaged in the discovery and development of next-generation quinoline-based therapeutics.
The Quinoline Core: A Privileged Scaffold in Drug Discovery
Quinoline, consisting of a benzene ring fused to a pyridine ring, is a fundamental heterocyclic aromatic organic compound with the molecular formula C₉H₇N.[1][5] This structural motif is not only prevalent in numerous natural products but has also proven to be a remarkably successful template for the synthesis of a wide array of drugs.[2] Marketed drugs containing the quinoline core include antimalarials like chloroquine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan.[2] The continued interest in quinoline derivatives stems from their ability to interact with various biological targets, offering a rich playground for medicinal chemists to design and synthesize new chemical entities with enhanced efficacy and selectivity.[1][2][6]
The biological activity of quinoline derivatives is profoundly influenced by the nature and position of substituents on the quinoline ring.[7] This structure-activity relationship (SAR) is a central theme in the development of these compounds, with modifications at various positions leading to significant alterations in their pharmacological profiles.[1][8]
Anticancer Activity: Targeting the Hallmarks of Cancer
Quinoline derivatives have emerged as a significant class of anticancer agents, exhibiting a variety of mechanisms to combat cancer progression.[1][3] These compounds have been shown to induce cell cycle arrest, trigger apoptosis, inhibit angiogenesis, and disrupt cell migration, all of which are critical targets in cancer therapy.[1]
Mechanisms of Anticancer Action
Novel quinoline derivatives exert their anticancer effects through diverse molecular mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition: Certain quinoline derivatives can intercalate into the DNA double helix, disrupting DNA replication and transcription.[1] Others act as topoisomerase inhibitors, preventing the resealing of DNA strands and leading to cell death.
-
Kinase Inhibition: Many quinoline-based compounds have been developed as kinase inhibitors, targeting key signaling pathways that are often dysregulated in cancer.[9] For example, some derivatives have shown potent inhibition of c-Jun N-terminal kinase (JNK), a key player in cancer cell proliferation and survival.[1]
-
Induction of Apoptosis: Quinoline derivatives can trigger programmed cell death (apoptosis) in cancer cells through various pathways. For instance, some quinoline-chalcone hybrids have been shown to upregulate the levels of apoptosis-related proteins like Caspase-3 and Caspase-9.[10][11]
-
Tubulin Polymerization Inhibition: Several quinoline-chalcone derivatives have demonstrated potent activity as tubulin polymerization inhibitors, arresting the cell cycle at the G2/M phase and inducing apoptosis.[12][13]
-
Generation of Reactive Oxygen Species (ROS): Some derivatives can induce the generation of ROS within cancer cells, leading to oxidative stress and subsequent cell death.[10][11]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of quinoline derivatives is highly dependent on their substitution patterns. For example, the introduction of a flexible alkylamino side chain at the C-4 position and an alkoxy group at the C-7 position of the quinoline nucleus has been shown to enhance antiproliferative activity.[8] Similarly, the hybridization of the quinoline scaffold with other pharmacophores, such as chalcones, has yielded compounds with excellent anticancer potency.[10][11][12][13]
Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[14][15]
Principle: This assay is based on the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is directly proportional to the number of viable cells.[15]
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, MGC-803) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[16] Incubate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare a stock solution of the novel quinoline derivative in dimethyl sulfoxide (DMSO).[16] On the day of the experiment, prepare serial dilutions of the compound in the culture medium. Remove the old medium from the wells and add 100 µL of fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a positive control (a known anticancer drug).[16]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.[16]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline, PBS) to each well and incubate for an additional 3-4 hours at 37°C.[14][16]
-
Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.[16] Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of the formazan solution at 570 nm using a microplate reader.[16]
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) value, which is the concentration of the compound that causes 50% inhibition of cell growth, can be determined by plotting a dose-response curve.
Data Presentation:
| Cell Line | Cancer Type | Incubation Time (h) | IC₅₀ (µM) of Compound X | IC₅₀ (µM) of Doxorubicin (Reference) |
| MGC-803 | Gastric Cancer | 48 | Data to be determined | Data to be determined |
| HCT-116 | Colon Cancer | 48 | Data to be determined | Data to be determined |
| MCF-7 | Breast Cancer | 48 | Data to be determined | Data to be determined |
Workflow for Anticancer Activity Screening
Caption: Workflow for the preclinical evaluation of novel quinoline derivatives as anticancer agents.
Antimicrobial Activity: Combating Drug-Resistant Pathogens
The rise of multidrug-resistant (MDR) bacteria poses a significant threat to global health, necessitating the development of new antimicrobial agents.[17] Quinoline derivatives, particularly the fluoroquinolones, have a long history of use as effective antibacterial agents.[2] Research is now focused on developing novel quinoline compounds that can overcome existing resistance mechanisms and exhibit broad-spectrum activity.[17]
Mechanisms of Antimicrobial Action
The primary mechanism of action for many quinoline-based antibacterials is the inhibition of bacterial DNA gyrase and topoisomerase IV.[18] These enzymes are essential for bacterial DNA replication, repair, and recombination. By targeting these enzymes, quinoline derivatives prevent bacterial cell division and lead to cell death. Some novel derivatives may also possess alternative mechanisms of action, such as targeting the bacterial cell membrane or other essential cellular processes.[17]
Structure-Activity Relationship (SAR) Insights
The antimicrobial activity of quinoline derivatives is heavily influenced by their chemical structure. For instance, the presence of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position are crucial for the broad-spectrum activity of fluoroquinolones. The hybridization of the quinoline core with other antimicrobial pharmacophores is a promising strategy to develop new agents with enhanced potency and a broader spectrum of activity.[17]
Experimental Protocol: Antimicrobial Susceptibility Testing by Broth Microdilution
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[19][20][21]
Principle: A standardized inoculum of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. After incubation, the wells are examined for visible growth to determine the MIC.[20]
Step-by-Step Methodology:
-
Preparation of Antimicrobial Solutions: Prepare a stock solution of the novel quinoline derivative in a suitable solvent (e.g., DMSO). Prepare serial twofold dilutions of the compound in a sterile 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard. Dilute the standardized inoculum in the broth medium to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation: Inoculate each well of the microtiter plate containing the antimicrobial dilutions with the prepared bacterial suspension. Include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent at which there is no visible growth.[20]
-
Minimum Bactericidal Concentration (MBC) (Optional): To determine the MBC, subculture the contents of the wells showing no visible growth onto an agar plate. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.
Data Presentation:
| Bacterial Strain | MIC (µg/mL) of Compound Y | MIC (µg/mL) of Ciprofloxacin (Reference) |
| Staphylococcus aureus (ATCC 29213) | Data to be determined | Data to be determined |
| Escherichia coli (ATCC 25922) | Data to be determined | Data to be determined |
| Methicillin-resistant S. aureus (MRSA) | Data to be determined | Data to be determined |
Antiviral Activity: A Promising Frontier
The emergence of new and re-emerging viral diseases highlights the urgent need for novel antiviral therapies.[22] Quinoline derivatives have demonstrated promising antiviral activity against a range of viruses, including Dengue virus, Zika virus, and coronaviruses.[22][23][24]
Mechanisms of Antiviral Action
The antiviral mechanisms of quinoline derivatives are diverse and can target various stages of the viral life cycle:
-
Inhibition of Viral Entry: Some compounds can interfere with the attachment of the virus to host cells or inhibit the fusion of the viral envelope with the cell membrane.[23][25]
-
Inhibition of Viral Replication: Quinoline derivatives can inhibit viral enzymes that are essential for replication, such as viral polymerases or proteases.
-
Interference with Viral Assembly and Release: Some compounds may disrupt the assembly of new viral particles or block their release from infected cells.
-
Modulation of Host Cell Factors: Certain quinoline derivatives can modulate host cell pathways that are hijacked by the virus for its own replication.
Experimental Protocol: Antiviral Screening using a Cytopathic Effect (CPE) Reduction Assay
The CPE reduction assay is a common method for screening compounds for antiviral activity.[26]
Principle: This assay measures the ability of a compound to protect host cells from the cytopathic effects (e.g., cell rounding, detachment, lysis) induced by a virus.
Step-by-Step Methodology:
-
Cell Seeding: Seed a monolayer of susceptible host cells (e.g., Vero cells) in a 96-well plate and incubate until confluent.[26]
-
Compound and Virus Addition: Prepare serial dilutions of the novel quinoline derivative. Add the compound dilutions to the cell monolayers, followed by the addition of a standardized amount of the virus. Include a virus control (cells and virus, no compound), a cell control (cells only, no virus), and a positive control (a known antiviral drug).
-
Incubation: Incubate the plate at the optimal temperature for viral replication until significant CPE is observed in the virus control wells (typically 2-5 days).[26]
-
CPE Evaluation: Visually score the CPE in each well under a microscope or quantify cell viability using a colorimetric assay (e.g., MTT or neutral red uptake).[26]
-
Data Analysis: Calculate the 50% effective concentration (EC₅₀), which is the concentration of the compound that reduces CPE by 50%. Also, determine the 50% cytotoxic concentration (CC₅₀) of the compound in uninfected cells to calculate the selectivity index (SI = CC₅₀/EC₅₀). A higher SI value indicates greater antiviral specificity.
Antiviral Drug Discovery Pathway
Caption: A streamlined pathway for the discovery and development of novel quinoline-based antiviral agents.
Anti-inflammatory Activity: Modulating the Inflammatory Cascade
Chronic inflammation is a key contributor to a wide range of diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders.[27] Quinoline derivatives have demonstrated significant anti-inflammatory properties, making them attractive candidates for the development of new anti-inflammatory drugs.[28]
Mechanisms of Anti-inflammatory Action
Quinoline derivatives can modulate the inflammatory response through various mechanisms:
-
Inhibition of Pro-inflammatory Enzymes: Some compounds inhibit the activity of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the synthesis of pro-inflammatory mediators such as prostaglandins and leukotrienes.[7]
-
Suppression of Pro-inflammatory Cytokines: Quinoline derivatives can suppress the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).
-
Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation.[27] Some quinoline derivatives can inhibit the activation of NF-κB, thereby downregulating the expression of pro-inflammatory genes.
-
NLRP3 Inflammasome Inhibition: Recent studies have shown that certain quinoline analogues can directly target and inhibit the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory diseases.[29]
Experimental Protocol: In Vitro Anti-inflammatory Assay in LPS-Stimulated Macrophages
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory mediators in macrophages stimulated with lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria.
Principle: LPS stimulation of macrophages (e.g., RAW 264.7 cell line) induces a potent inflammatory response, including the production of nitric oxide (NO) and pro-inflammatory cytokines. The inhibitory effect of a test compound on these inflammatory markers can be quantified.
Step-by-Step Methodology:
-
Cell Culture: Culture RAW 264.7 macrophages in a 96-well plate until they reach 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with various concentrations of the novel quinoline derivative for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 18-24 hours. Include a control group (no LPS, no compound), an LPS-only group, and a positive control group (a known anti-inflammatory drug like dexamethasone).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).
-
Incubate for 10-15 minutes at room temperature.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Cytokine Measurement (ELISA):
-
Collect the cell culture supernatant.
-
Quantify the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
-
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT) on the remaining cells to ensure that the observed anti-inflammatory effects are not due to cytotoxicity.
Conclusion and Future Directions
The quinoline scaffold continues to be a highly valuable framework in the quest for novel therapeutic agents. The diverse biological activities of its derivatives, ranging from anticancer and antimicrobial to antiviral and anti-inflammatory, underscore the immense potential of this chemical class. Future research will likely focus on the rational design of new derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of modern drug discovery techniques, such as computational modeling and high-throughput screening, will undoubtedly accelerate the identification and optimization of promising lead compounds. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of these compounds will be crucial for their successful translation into clinical practice. The in-depth technical guidance and standardized protocols provided herein aim to empower researchers in this exciting and impactful field of drug discovery.
References
- 1. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 9. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Design, Synthesis, and Anticancer Activity Studies of Novel Quinoline-Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 15. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. pdb.apec.org [pdb.apec.org]
- 21. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. [PDF] Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 | Semantic Scholar [semanticscholar.org]
- 24. Synthetic and medicinal perspective of quinolines as antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Antiviral Activity of Novel Quinoline Derivatives against Dengue Virus Serotype 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential [protocols.io]
- 27. benchchem.com [benchchem.com]
- 28. eurekaselect.com [eurekaselect.com]
- 29. Discovery, synthesis, and biological mechanism evaluation of novel quinoline derivatives as potent NLRP3 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
2-Chloro-3-(chloromethyl)-7-methoxyquinoline: A Versatile Synthon for Advanced Organic Synthesis
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a quintessential "privileged structure" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide spectrum of biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] The strategic functionalization of this nucleus is paramount for modulating pharmacological profiles and developing novel therapeutic agents. Within this esteemed class of heterocycles, 2-Chloro-3-(chloromethyl)-7-methoxyquinoline emerges as a highly valuable and reactive building block. Its dual electrophilic sites—a reactive C2-chloro substituent and a C3-chloromethyl group—provide a robust platform for divergent synthesis, enabling the systematic construction of complex molecular architectures.
This guide provides an in-depth exploration of the synthesis, reactivity, and application of this key intermediate. We will delve into the foundational Vilsmeier-Haack reaction, the pivotal pathway to its precursor, and detail the subsequent transformations and synthetic applications that make this molecule an indispensable tool for researchers in organic synthesis and drug discovery. The presence of the methoxy group at the 7-position and the chloro group are themselves significant features in drug design, often influencing binding interactions and metabolic stability.[3][4]
Part 1: The Synthetic Gateway: Vilsmeier-Haack Cyclization to the Quinoline Core
The most efficient and widely adopted route for constructing the 2-chloro-3-formylquinoline skeleton is the Vilsmeier-Haack reaction.[5][6] This powerful one-pot reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to effect the cyclization and formylation of an electron-rich N-arylacetamide.[7][8]
Causality of the Mechanism
The reaction proceeds through a well-defined mechanistic pathway. Initially, DMF, a nucleophilic amide, attacks the highly electrophilic phosphorus center of POCl₃. This generates a reactive intermediate that eliminates a stable phosphorodichloridate anion to form the electrophilic chloroiminium ion, known as the Vilsmeier reagent .
The N-arylacetamide substrate (in this case, N-(3-methoxyphenyl)acetamide) is the key component for the cyclization. The Vilsmeier reagent performs a dual role: it activates the acetamide methyl group for cyclization and acts as the formylating agent. The electron-donating nature of the methoxy group on the aniline ring facilitates the crucial intramolecular electrophilic aromatic substitution, which closes the pyridine ring. The subsequent reaction cascade involving dehydration and chlorination steps ultimately yields the stable 2-chloro-3-formylquinoline product. This method is noted for its excellent regioselectivity and broad substrate scope, particularly with electron-donating groups on the aniline ring.[9]
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 3. drughunter.com [drughunter.com]
- 4. youtube.com [youtube.com]
- 5. Vilsmeier haack rxn | PPTX [slideshare.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution on 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This comprehensive technical guide details the protocols for engaging in nucleophilic substitution reactions with 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, a versatile heterocyclic scaffold of significant interest in medicinal chemistry. Quinoline derivatives are integral to a multitude of FDA-approved drugs, demonstrating a wide range of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] This document provides a nuanced exploration of the molecule's dual reactive sites: the C2-Cl position susceptible to Nucleophilic Aromatic Substitution (SNAr) and the C3-chloromethyl group amenable to SN2-type reactions. By elucidating the underlying mechanistic principles and offering detailed, adaptable experimental protocols, this guide empowers researchers to selectively functionalize this privileged scaffold, thereby facilitating the synthesis of novel molecular entities for drug discovery programs.
Introduction: The Quinoline Scaffold in Medicinal Chemistry
The quinoline ring system is a cornerstone in the development of therapeutic agents, recognized for its ability to interact with a wide array of biological targets.[3][4] Its rigid, planar structure and the presence of a nitrogen atom confer unique electronic and steric properties that are conducive to specific binding interactions with enzymes and receptors. The subject of this guide, this compound, presents a particularly valuable starting material for the synthesis of diverse quinoline libraries due to its two distinct electrophilic centers. The strategic modification of these positions allows for the systematic exploration of the chemical space around the quinoline core, a critical step in structure-activity relationship (SAR) studies.
Mechanistic Insights and Regioselectivity
The nucleophilic substitution on this compound is characterized by a fascinating regiochemical dichotomy. The outcome of the reaction is contingent upon the nature of the nucleophile and the specific reaction conditions employed.
Nucleophilic Aromatic Substitution (SNAr) at the C2 Position
The chlorine atom at the C2 position of the quinoline ring is susceptible to SNAr. This reaction proceeds via a two-step addition-elimination mechanism. The nucleophile first attacks the electron-deficient C2 carbon, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5] The subsequent departure of the chloride ion restores the aromaticity of the quinoline ring. The reactivity of the C2 position is enhanced by the electron-withdrawing effect of the ring nitrogen.
Nucleophilic Substitution at the Chloromethyl Group (SN2-type)
The chloromethyl group at the C3 position provides a classic electrophilic site for SN2-type reactions.[4] In this concerted mechanism, the nucleophile attacks the methylene carbon, leading to the simultaneous displacement of the chloride leaving group. The transition state involves a pentacoordinate carbon atom.[6]
Controlling Regioselectivity
The selective functionalization of either the C2 or the C3-CH2Cl position is a key challenge and opportunity. Generally, strong, soft nucleophiles and conditions that favor SN2 reactions (e.g., polar aprotic solvents) may preferentially target the chloromethyl group. Conversely, conditions that promote SNAr, such as the use of specific bases or higher temperatures, may favor substitution at the C2 position. The steric hindrance around each site also plays a crucial role in directing the incoming nucleophile.
Visualizing the Reaction Pathways
Caption: Competing SNAr and SN2 pathways for nucleophilic substitution.
Experimental Protocols
The following protocols are provided as general guidelines and may require optimization based on the specific nucleophile and desired outcome.
General Protocol for Selective SNAr at the C2-Position (e.g., with an amine)
This protocol is adapted from established procedures for the amination of 2-chloroquinolines.[7]
Materials:
-
This compound
-
Amine nucleophile (e.g., morpholine, aniline derivative)
-
Potassium carbonate (K2CO3) or other suitable base
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine nucleophile (1.2-1.5 eq) and K2CO3 (2.0-3.0 eq).
-
Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into cold water.
-
Extract the aqueous layer with EtOAc (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-amino-3-(chloromethyl)-7-methoxyquinoline derivative.
General Protocol for Selective SN2 Substitution at the C3-Chloromethyl Position (e.g., with a thiol)
This protocol is based on the known reactivity of chloromethyl groups with thiol nucleophiles.[8]
Materials:
-
This compound
-
Thiol nucleophile (e.g., thiophenol, cysteine derivative)
-
Sodium hydride (NaH) or other suitable base
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl)
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the thiol nucleophile (1.1 eq) in anhydrous THF at 0 °C, add NaH (1.2 eq) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to form the thiolate.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the thiolate solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench the reaction by the slow addition of saturated aqueous NH4Cl.
-
Extract the mixture with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO4, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the desired 2-chloro-3-(thiomethyl)-7-methoxyquinoline derivative.
Data Presentation: Representative Nucleophilic Substitutions
The following table summarizes potential nucleophilic substitution reactions on the this compound scaffold, with expected outcomes based on the general protocols.
| Nucleophile | Reagents and Conditions | Expected Major Product |
| Morpholine | K2CO3, DMF, 100 °C | 4-(3-(Chloromethyl)-7-methoxyquinolin-2-yl)morpholine (SNAr) |
| Thiophenol | NaH, THF, 0 °C to rt | 2-Chloro-7-methoxy-3-((phenylthio)methyl)quinoline (SN2) |
| Sodium Methoxide | Methanol, reflux | Potential mixture of products, optimization required |
| Piperidine | Cs2CO3, Acetonitrile, 80 °C | 1-(3-(Chloromethyl)-7-methoxyquinolin-2-yl)piperidine (SNAr) |
Workflow for Synthesis and Characterization
Caption: General workflow for the synthesis and characterization of substituted quinolines.
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel quinoline derivatives. By carefully selecting the nucleophile and controlling the reaction conditions, researchers can achieve selective substitution at either the C2 position via an SNAr pathway or at the C3-chloromethyl group through an SN2-type mechanism. The protocols outlined in this guide provide a solid foundation for the exploration of this chemistry, paving the way for the discovery of new chemical entities with potential therapeutic applications. Further investigation into the nuances of regioselectivity with a broader range of nucleophiles will undoubtedly continue to enrich the field of medicinal chemistry.
References
- 1. chemijournal.com [chemijournal.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 5. US5116993A - Process for the preparation of 2-chloro-5-chloromethylpyridine, and new intermediates - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thiol Reactive Probes and Chemosensors - PMC [pmc.ncbi.nlm.nih.gov]
The Emerging Potential of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline in Anticancer Research: Application Notes and Experimental Protocols
An Application Guide for Researchers
Abstract
The quinoline scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with significant therapeutic properties, including anticancer activity.[1][2] Within this class, 2-Chloro-3-(chloromethyl)-7-methoxyquinoline (CQCQ) emerges as a compound of considerable interest. Its structure is characterized by a reactive chloromethyl group at the 3-position, a feature often associated with alkylating activity, and a methoxy group at the 7-position, which can influence solubility, metabolic stability, and target interaction. While direct and extensive studies on CQCQ are nascent, research on its close derivatives provides compelling evidence for its potential as a cytotoxic agent.[1] This guide synthesizes the available data on related compounds to provide a scientifically grounded framework for investigating the anticancer applications of CQCQ, complete with detailed experimental protocols for its evaluation.
Scientific Foundation and Hypothesized Mechanism of Action
Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, inhibition of angiogenesis, and interference with key signaling pathways.[1][3] For instance, a closely related indoloquinoline derivative, 2-chloro-8-methoxy-5-methyl-5H-indolo[2,3-b]quinoline, has demonstrated potent cytotoxicity against colorectal cancer cells by inducing G2/M phase cell cycle arrest.[2] Furthermore, a hydrazide derivative of CQCQ, (E)-N′-((2-chloro-7-methoxyquinolin-3-yl)methylene)-3-(phenylthio)propane hydrazide, was identified as a novel anticancer lead that reduces cell viability in breast cancer and neuroblastoma cell lines, causing G1 cell cycle arrest and upregulating the cell cycle inhibitor p27kip1.[1]
Based on these findings and the inherent chemical reactivity of the CQCQ structure, we can propose a multi-faceted mechanism of action:
-
Alkylation of Biological Macromolecules: The C-3 substituted chloromethyl group is a potent electrophile. It is hypothesized to react with nucleophilic sites on biological macromolecules such as DNA and proteins. Alkylation of DNA can lead to strand breaks and replication stress, ultimately triggering apoptotic pathways.
-
Induction of Cell Cycle Arrest: As observed with its derivatives, CQCQ likely disrupts the normal progression of the cell cycle.[1][2] This could occur at the G1/S or G2/M checkpoints, preventing cancer cells from proliferating. This is often mediated by the modulation of cyclin-dependent kinases (CDKs) and their inhibitors, such as p27kip1.[1]
-
Activation of Apoptotic Pathways: The cellular damage induced by alkylation and cell cycle arrest is expected to converge on the activation of programmed cell death (apoptosis). This can be confirmed by monitoring markers like Annexin V externalization and caspase activation.
The following diagram illustrates the hypothesized signaling cascade initiated by CQCQ in a cancer cell.
Caption: Hypothesized mechanism of CQCQ in cancer cells.
Application Notes: Experimental Design
When investigating a novel compound like CQCQ, a tiered experimental approach is recommended.
2.1. Initial Screening: Cytotoxicity Profiling The primary goal is to determine the concentration-dependent cytotoxic effect of CQCQ across a panel of cancer cell lines. Based on the activity of its derivatives, the following cell lines are recommended for initial screening:[1][2]
-
Breast Cancer: MCF-7 (ER-positive), MDA-MB-231 (Triple-negative)
-
Colorectal Cancer: HCT116, Caco-2
-
Neuroblastoma: SH-SY5Y, Kelly
-
Non-Cancerous Control: To assess selectivity, include a non-cancerous cell line, such as human dermal fibroblasts (HDF) or peripheral blood mononuclear cells (PBMCs).
The key output of this stage is the IC50 value (the concentration that inhibits 50% of cell growth), which provides a quantitative measure of potency.
2.2. Mechanistic Elucidation Once the IC50 values are established, subsequent experiments should focus on elucidating the mechanism of action.
-
Mode of Cell Death: Determine whether CQCQ induces apoptosis or necrosis using Annexin V/Propidium Iodide (PI) staining followed by flow cytometry.
-
Cell Cycle Analysis: Analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with CQCQ to identify specific checkpoint arrests.
-
Protein Expression Analysis: Use Western blotting to probe for key proteins involved in cell cycle regulation (e.g., p27, CDK4, Cyclin D1) and apoptosis (e.g., Caspase-3, PARP, Bcl-2).
2.3. In Vivo Efficacy Evaluation Promising in vitro results should be validated in an in vivo setting. A subcutaneous xenograft mouse model is the standard for evaluating the antitumor efficacy of a novel compound.[4][5]
Quantitative Data from Related Compounds
Direct cytotoxic data for CQCQ is not yet widely published. However, the following table summarizes the activity of closely related derivatives, providing a valuable benchmark for designing concentration ranges in initial experiments.
| Compound Type | Cell Line | Cancer Type | IC50 (µM) / Activity | Reference |
| 2-chloro-8-methoxy-indoloquinoline | HCT116 | Colorectal | 0.35 | [2] |
| 2-chloro-8-methoxy-indoloquinoline | Caco-2 | Colorectal | 0.54 | [2] |
| CQCQ-Hydrazide Derivative | MDA-MB-231 | Breast | ~67% viability reduction @ 10 µM | [1] |
| CQCQ-Hydrazide Derivative | MCF-7 | Breast | ~75% viability reduction @ 10 µM | [1] |
| CQCQ-Hydrazide Derivative | Kelly | Neuroblastoma | ~96% viability reduction @ 10 µM | [1] |
| CQCQ-Hydrazide Derivative | SH-SY5Y | Neuroblastoma | ~82% viability reduction @ 10 µM | [1] |
Experimental Protocols
4.1. Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow tetrazolium salt MTT to purple formazan crystals.
Materials:
-
CQCQ (CAS 73863-49-7)
-
Dimethyl sulfoxide (DMSO, cell culture grade)
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of CQCQ in DMSO. From this stock, create a series of dilutions in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration in all wells is ≤ 0.5%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of CQCQ. Include "medium only" (blank) and "cells with 0.5% DMSO" (vehicle control) wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.
4.2. Protocol 2: Apoptosis Analysis by Annexin V-FITC/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer (provided in the kit)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with CQCQ at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle-treated control.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
-
Staining: Wash the cell pellet with cold PBS. Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples within one hour using a flow cytometer.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
4.3. Protocol 3: In Vivo Xenograft Tumor Model
This protocol provides a general framework for assessing the antitumor efficacy of CQCQ in an immunodeficient mouse model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Caption: Experimental workflow for an in vivo xenograft study.
Procedure:
-
Cell Implantation: Subcutaneously inject 2-5 million cancer cells (e.g., HCT116) in a 1:1 mixture of PBS and Matrigel into the flank of 6-8 week old immunodeficient mice (e.g., BALB/c nude).[5]
-
Tumor Monitoring: Allow tumors to establish. Measure tumor length (L) and width (W) with calipers every 2-3 days and calculate the volume (V = (W² x L) / 2).[5]
-
Randomization and Treatment: Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Group 1: Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% saline)
-
Group 2: CQCQ (low dose, e.g., 10 mg/kg)
-
Group 3: CQCQ (high dose, e.g., 50 mg/kg)
-
-
Compound Administration: Administer the treatment via an appropriate route (e.g., intraperitoneal injection) daily or on a specified schedule for 2-3 weeks.
-
Data Collection: Continue to monitor tumor volume and animal body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the animals, excise the tumors, and measure their final weight. Calculate the Tumor Growth Inhibition (TGI) percentage.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, scaffold for anticancer drug development. The protocols and application notes provided herein offer a robust starting point for its systematic investigation. Future research should focus on confirming its hypothesized mechanism, exploring its efficacy across a wider range of cancer types, and undertaking structure-activity relationship (SAR) studies to optimize its potency and selectivity. The high reactivity of the chloromethyl group suggests that derivatization could lead to compounds with improved therapeutic indices, paving the way for a new class of quinoline-based anticancer agents.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Activity of 2-Chloro-8-methoxy-5-methyl-5H-indolo [2,3-b] Quinoline for the Treatment of Colorectal Cancer by Modulating PI3K/AKT/mTOR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-chloro-7-methylquinoline synthesis - chemicalbook [chemicalbook.com]
- 4. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Synthesis of Quinoline-Based Kinase Inhibitors
Distribution: For researchers, scientists, and drug development professionals.
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of clinically significant kinase inhibitors.[1] This guide provides a comprehensive overview of the synthetic strategies, purification methodologies, and biological evaluation of quinoline-based kinase inhibitors. Eschewing a rigid template, this document is structured to provide a deep, practical understanding of the subject, emphasizing the rationale behind experimental choices and offering detailed, field-proven protocols. We will delve into classic named reactions for quinoline synthesis, including the Friedländer annulation, the Gould-Jacobs reaction, and the Combes synthesis, providing step-by-step instructions and troubleshooting advice. Furthermore, we will explore the critical aspects of structural characterization and the functional assessment of these compounds as kinase inhibitors, complete with protocols for in vitro assays.
Introduction: The Quinoline Moiety in Kinase Inhibition
Kinases are a class of enzymes that catalyze the transfer of a phosphate group from ATP to a substrate, a process known as phosphorylation. This post-translational modification is a fundamental mechanism for regulating a vast array of cellular processes, including signal transduction, metabolism, cell cycle progression, and apoptosis. Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making kinases a prime target for therapeutic intervention.
The quinoline ring system, a bicyclic aromatic heterocycle, has emerged as a "privileged scaffold" in the design of kinase inhibitors. Its rigid structure provides a robust framework for the orientation of various substituents to interact with the ATP-binding pocket of kinases. Several FDA-approved quinoline-containing compounds are utilized in clinical settings as kinase inhibitors, reinforcing their importance and relevance in clinical oncology.[1] This guide will equip researchers with the foundational knowledge and practical protocols to synthesize and evaluate novel quinoline-based kinase inhibitors.
Synthetic Strategies for the Quinoline Core
The construction of the quinoline ring system can be achieved through several classic organic reactions. The choice of synthetic route is often dictated by the desired substitution pattern on the quinoline core.
The Friedländer Synthesis
The Friedländer synthesis is a versatile and widely used method for the preparation of substituted quinolines. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, typically a ketone or an aldehyde, in the presence of an acid or base catalyst.[2]
Causality of Experimental Choices:
-
Catalyst: The choice between an acid or base catalyst is crucial and depends on the reactivity of the substrates. Basic conditions, such as using sodium hydroxide or potassium hydroxide, are common and facilitate the initial aldol-type condensation.[2] However, for substrates prone to self-condensation (e.g., ketones with two α-methylene groups), acidic catalysts like sulfuric acid or p-toluenesulfonic acid can be more effective.[3]
-
Solvent: The reaction is often carried out in a protic solvent like ethanol or methanol to facilitate proton transfer steps. In some cases, particularly with less reactive substrates, the reaction can be performed neat at elevated temperatures.[3]
-
Temperature: Heating is typically required to drive the cyclization and dehydration steps to completion. Temperatures can range from refluxing in an alcoholic solvent to over 150°C for neat reactions.
Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline
This protocol describes a general procedure for the synthesis of a 2,4-disubstituted quinoline.
Materials:
-
2-Aminobenzophenone (1 equivalent)
-
Acetone (1.5 equivalents)
-
Potassium hydroxide (0.2 equivalents)
-
Ethanol
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 2-aminobenzophenone (1 eq.) in ethanol.
-
Add acetone (1.5 eq.) and potassium hydroxide (0.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
To the residue, add water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Troubleshooting:
-
Low Yield: If the yield is low, consider increasing the reaction time or temperature. Ensure the potassium hydroxide is fresh and not passivated. For unreactive substrates, a stronger base like sodium ethoxide may be required.
-
Side Reactions: The primary side reaction is the self-condensation of acetone. Using a slight excess of acetone can help drive the desired reaction. If self-condensation is a significant issue, consider switching to an acid-catalyzed protocol.[3]
The Gould-Jacobs Reaction
The Gould-Jacobs reaction is a powerful method for the synthesis of 4-hydroxyquinolines (which exist in tautomeric equilibrium with 4-quinolones). The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[4]
Causality of Experimental Choices:
-
Reactants: The reaction is particularly effective for anilines bearing electron-donating groups at the meta-position.[4] Diethyl ethoxymethylenemalonate (DEEM) is a commonly used malonate ester.
-
Thermal Cyclization: This step requires high temperatures, often exceeding 250°C, to facilitate a 6-electron electrocyclization. This is typically achieved using a high-boiling solvent like diphenyl ether or by employing microwave irradiation.[5]
-
Hydrolysis and Decarboxylation: The resulting 4-hydroxy-3-carboethoxyquinoline is then saponified with a base (e.g., NaOH) to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to yield the 4-hydroxyquinoline.[4]
Experimental Protocol: Microwave-Assisted Gould-Jacobs Synthesis
This modern adaptation significantly reduces reaction times and often improves yields.[5]
Materials:
-
Aniline (1 equivalent)
-
Diethyl ethoxymethylenemalonate (DEEM) (3 equivalents)
-
Microwave vial
-
Acetonitrile
Procedure:
-
In a 2.5 mL microwave vial, add aniline (0.16 mL, 2.0 mmol) and diethyl ethoxymethylenemalonate (1.21 mL, 6.0 mmol). The excess DEEM acts as both a reagent and a solvent.[5]
-
Seal the vial and place it in a microwave reactor.
-
Heat the mixture to 250°C and hold for 10 minutes.
-
After the reaction is complete, cool the vial to room temperature. A precipitate of the product should form.
-
Filter the solid product and wash it with ice-cold acetonitrile (3 mL).
-
Dry the resulting solid under vacuum. The product is typically of high purity (>95%).[5]
Data Presentation: Gould-Jacobs Reaction Optimization
| Entry | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 250 | 5 | 47 |
| 2 | 250 | 10 | 37 |
| 3 | 300 | 5 | 28 |
| 4 | 300 | 10 | 24 |
Data adapted from a microwave-assisted Gould-Jacobs reaction.[5]
The Combes Quinoline Synthesis
The Combes synthesis provides a route to 2,4-disubstituted quinolines through the acid-catalyzed condensation of an aniline with a β-diketone.
Causality of Experimental Choices:
-
Catalyst: Strong acids like concentrated sulfuric acid or polyphosphoric acid (PPA) are required to catalyze the cyclization of the intermediate enamine.[6]
-
Reactants: The reaction works well with a variety of anilines and β-diketones, such as acetylacetone.
-
Regioselectivity: When using unsymmetrical β-diketones, a mixture of regioisomers can be formed. The regioselectivity is influenced by both steric and electronic factors of the substituents.
Experimental Protocol: Combes Synthesis of 2,4-Dimethylquinoline
Materials:
-
Aniline (1 equivalent)
-
Acetylacetone (1 equivalent)
-
Concentrated sulfuric acid
-
Ice
-
Ammonia solution
Procedure:
-
In a flask, carefully mix aniline (1 eq.) and acetylacetone (1 eq.). An exothermic reaction will occur, forming the enamine intermediate.
-
Cool the mixture in an ice bath.
-
Slowly and with stirring, add concentrated sulfuric acid.
-
Gently heat the reaction mixture.
-
After the reaction is complete (monitored by TLC), cool the mixture and carefully pour it onto crushed ice.
-
Neutralize the solution with an ammonia solution. The quinoline product may precipitate or can be extracted with an organic solvent like dichloromethane.
-
Purify the product by column chromatography or distillation.
Purification and Characterization
The purification and unambiguous characterization of synthesized quinoline derivatives are paramount to ensure the integrity of subsequent biological data.
Purification Techniques
-
Column Chromatography: This is the most common method for purifying quinoline derivatives. Silica gel is the standard stationary phase. For basic quinoline compounds, it is often beneficial to add a small amount of a basic modifier, such as triethylamine (1%), to the eluent to prevent streaking and improve recovery.[7]
-
Recrystallization: For solid compounds, recrystallization is an excellent method for obtaining highly pure material. Common solvents for recrystallizing quinoline derivatives include ethanol, ethyl acetate, and hexane/ethyl acetate mixtures.
Characterization Methods
A combination of spectroscopic techniques is essential for the structural elucidation of the synthesized compounds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number, connectivity, and chemical environment of protons. The aromatic region (typically 6.5-9.0 ppm) is particularly informative for quinolines.
-
¹³C NMR: Shows the number of unique carbon atoms and their chemical environment.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning all proton and carbon signals, especially for complex substitution patterns.
-
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. Electron Ionization (EI) and Electrospray Ionization (ESI) are common techniques.[8][9]
-
Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule. For example, a C=O stretch for quinolones or an N-H stretch for amino-substituted quinolines.
Data Presentation: Representative ¹H and ¹³C NMR Data for a Quinoline Derivative
Compound: 2-Phenylquinoline
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) | |
| δ (ppm) | Assignment | δ (ppm) |
| 8.14 (d, J = 8.4 Hz, 1H) | H-4 | 160.53 |
| 8.00 (s, 1H) | H-8 | 146.61 |
| 7.76 (d, J = 8.0 Hz, 1H) | H-5 | 140.84 |
| 7.65 (t, J = 7.6 Hz, 1H) | H-7 | 136.81 |
| 7.58 (d, J = 7.2 Hz, 2H) | H-2', H-6' | 129.28 |
| 7.40-7.53 (m, 4H) | H-6, H-3', H-4', H-5' | 129.24 |
| 128.89 | ||
| 128.80 | ||
| 128.32 | ||
| 128.23 | ||
| 127.64 | ||
| 126.73 | ||
| 126.45 |
Data adapted from a representative synthesis.[10]
Biological Evaluation: Assessing Kinase Inhibitory Activity
Once a quinoline derivative has been synthesized and characterized, its biological activity as a kinase inhibitor must be evaluated. This typically involves a tiered approach, starting with in vitro biochemical assays and progressing to cell-based assays.
In Vitro Kinase Inhibition Assays
These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase. The output is typically the IC₅₀ value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Common Assay Formats:
-
LanthaScreen® Kinase Assays: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay. It uses a terbium-labeled antibody that recognizes the phosphorylated substrate. Inhibition of the kinase results in a decrease in the FRET signal.
-
Z'-LYTE™ Kinase Assays: This is another FRET-based assay that measures the differential sensitivity of a phosphorylated and non-phosphorylated peptide substrate to a development reagent containing a protease.
Protocol: General Procedure for an In Vitro Kinase Inhibition Assay (e.g., LanthaScreen®)
Materials:
-
Purified kinase
-
Fluorescently labeled substrate
-
Terbium-labeled antibody specific for the phosphorylated substrate
-
ATP
-
Assay buffer
-
Test compound (serially diluted)
-
384-well microplate
Procedure:
-
Kinase Reaction:
-
In a 384-well plate, add the test compound at various concentrations.
-
Add the kinase and the fluorescently labeled substrate.
-
Initiate the reaction by adding ATP.
-
Incubate at room temperature for a specified time (e.g., 60 minutes).
-
-
Detection:
-
Stop the kinase reaction by adding a development solution containing EDTA and the terbium-labeled antibody.
-
Incubate for a further period (e.g., 30-60 minutes) to allow for antibody binding.
-
-
Data Acquisition:
-
Read the plate on a fluorescence plate reader capable of TR-FRET measurements.
-
-
Data Analysis:
-
Calculate the emission ratio and plot the results against the inhibitor concentration to determine the IC₅₀ value.
-
Cell-Based Assays
Cell-based assays are crucial for determining the effect of an inhibitor in a more physiologically relevant context.
Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[11]
Materials:
-
Cancer cell line of interest (e.g., A549 lung cancer cells)
-
Cell culture medium
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well plate
-
Test compound (serially diluted)
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the quinoline-based inhibitor for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Plot the absorbance values against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).
Signaling Pathway Visualization
Understanding the signaling pathways targeted by quinoline-based kinase inhibitors is crucial for rational drug design and for interpreting biological data. Below are simplified diagrams of key cancer-related signaling pathways often targeted by these inhibitors.
References
- 1. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 3. benchchem.com [benchchem.com]
- 4. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 5. ablelab.eu [ablelab.eu]
- 6. iipseries.org [iipseries.org]
- 7. benchchem.com [benchchem.com]
- 8. massbank.eu [massbank.eu]
- 9. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Robust HPLC-UV Method for the Quantification of Quinolines in Pharmaceutical Analysis
Abstract
This application note presents a comprehensive guide to the development and implementation of a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the analysis of quinoline compounds. Quinolines are a critical class of nitrogen-containing heterocyclic compounds that form the structural core of numerous pharmaceuticals, including antimalarials, antibacterials, and anticancer agents.[1][2][3] Accurate quantification is paramount for quality control, stability testing, and pharmacokinetic studies. This guide provides a detailed protocol, explains the scientific rationale behind method development choices, and establishes a framework for ensuring data integrity through system suitability and method validation principles as outlined by international regulatory bodies.
Introduction and Scientific Principle
The quinoline scaffold, a fused benzene and pyridine ring system, is a privileged structure in medicinal chemistry due to its diverse pharmacological activities.[4][5] The aromatic nature of the quinoline ring makes it an excellent chromophore, readily detectable by UV-Vis spectrophotometry. HPLC is the premier technique for separating components in a mixture, offering high resolution and sensitivity.[6] This method leverages Reversed-Phase HPLC (RP-HPLC), where analytes are separated based on their hydrophobic interactions with a non-polar stationary phase.[7]
The core principle involves injecting a sample into a high-pressure stream of a polar mobile phase. As the sample travels through a column packed with a non-polar stationary phase (typically C18), more hydrophobic compounds (like many quinoline derivatives) are retained longer than less hydrophobic ones. By carefully controlling the mobile phase composition, pH, and other parameters, a precise and reproducible separation can be achieved. A UV detector placed at the column outlet measures the absorbance of the analytes as they elute, allowing for their quantification.
Instrumentation, Materials, and Reagents
-
Instrumentation:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Ultrasonic bath.
-
Volumetric flasks and pipettes (Class A).
-
-
Materials:
-
HPLC Column: C18 bonded silica, 4.6 x 150 mm, 5 µm particle size (or similar).
-
Syringe filters: 0.45 µm or 0.22 µm, compatible with the sample solvent.
-
HPLC vials and caps.
-
-
Reagents:
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or Milli-Q.
-
Phosphoric acid (H₃PO₄), analytical grade.
-
Potassium phosphate monobasic (KH₂PO₄), analytical grade.
-
Quinoline reference standard (purity ≥ 99.5%).
-
Chromatographic Method Development: A Rationale-Driven Approach
Developing a reliable HPLC method is a systematic process. The choices made at each step are critical for achieving a robust separation with symmetrical peaks and adequate resolution.
Column Selection
A C18 (octadecylsilane) column is the workhorse of reversed-phase chromatography and serves as the ideal starting point. Its long alkyl chains provide strong hydrophobic retention for the moderately non-polar quinoline ring system.[7]
Wavelength Selection
The UV detector's wavelength must be set at a point of high absorbance for the analyte to ensure maximum sensitivity. Quinolines typically exhibit strong absorbance maxima (λmax) in the UV region. A preliminary scan of the quinoline standard in the mobile phase diluent using a PDA detector or a spectrophotometer is essential. For many quinoline compounds, a wavelength around 225 nm provides excellent sensitivity.[8][9] Another common region of interest is near 310-330 nm.[10] The selection of λmax should prioritize sensitivity while minimizing interference from matrix components.
Mobile Phase Optimization: The Key to Control
The mobile phase composition dictates the retention time and selectivity of the separation. A typical mobile phase for quinoline analysis consists of an aqueous buffer and an organic modifier like acetonitrile or methanol.[11]
-
Organic Modifier: Acetonitrile (ACN) is often preferred over methanol due to its lower viscosity (resulting in lower backpressure) and its ability to disrupt pi-pi interactions, which can be beneficial for aromatic compounds.[12]
-
Aqueous Buffer and pH Control: This is arguably the most critical parameter. The quinoline structure contains a basic nitrogen atom in the pyridine ring (pKa ≈ 4.9). The pH of the mobile phase controls the ionization state of this nitrogen.[12]
-
At pH > 6.0 , the nitrogen is deprotonated (neutral), making the molecule more hydrophobic and increasing its retention time on a C18 column.
-
At pH < 4.0 , the nitrogen is protonated (positively charged), making the molecule more polar and decreasing its retention time.
-
Operating at a pH near the pKa is strongly discouraged as small shifts in pH can cause large, unpredictable changes in retention time and poor peak shape.
-
Causality: The interaction between a basic analyte like quinoline and the residual silanol groups on the silica-based C18 packing material can cause significant peak tailing.[12] By setting the mobile phase pH to be acidic (e.g., pH 3.0 with a phosphate buffer), two goals are accomplished: 1) The quinoline is fully protonated, ensuring a single, consistent ionic form. 2) The residual silanols on the stationary phase are protonated (neutral), minimizing undesirable ionic interactions that lead to tailing.[12] Therefore, a buffered mobile phase is crucial for reproducibility.[6]
The following diagram illustrates the decision-making logic for optimizing the mobile phase.
Caption: Logic diagram for HPLC method development troubleshooting.
Detailed Experimental Protocol
This protocol outlines the steps for the analysis of a quinoline compound using the optimized conditions derived from the method development phase.
Preparation of Solutions
-
Mobile Phase A (Aqueous Buffer): Dissolve 3.4 g of potassium phosphate monobasic (KH₂PO₄) in 1000 mL of HPLC-grade water. Adjust the pH to 3.0 ± 0.05 using phosphoric acid. Filter through a 0.45 µm membrane.
-
Mobile Phase B (Organic): 100% Acetonitrile, HPLC grade.
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25.0 mg of the quinoline reference standard into a 25-mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the Standard Stock Solution with the diluent.
Sample Preparation
The sample preparation will vary based on the matrix (e.g., dosage form, biological fluid). A general procedure for a tablet is as follows:
-
Weigh and finely powder no fewer than 20 tablets.
-
Accurately weigh a portion of the powder equivalent to 25 mg of the active quinoline compound into a 100-mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 20 minutes to dissolve.
-
Allow the solution to cool to room temperature and dilute to volume with diluent.
-
Filter an aliquot through a 0.45 µm syringe filter into an HPLC vial.
Chromatographic Conditions & System Setup
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 25mM KH₂PO₄, pH 3.0B: Acetonitrile (ACN) |
| Gradient/Isocratic | Isocratic: 60% A, 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 225 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Analysis Workflow
The sequence of analysis is crucial for generating valid data. It begins with ensuring the system is performing correctly before analyzing any samples.
Caption: Standard HPLC-UV analysis workflow.
System Suitability Testing (SST): A Self-Validating System
Before any sample analysis, the performance of the entire analytical system must be verified.[13] This is accomplished through System Suitability Testing (SST), which is a regulatory requirement.[14][15] The following parameters are evaluated based on five replicate injections of a mid-level calibration standard.
| SST Parameter | Acceptance Criteria (based on USP <621>) | Rationale |
| Precision/Repeatability | RSD ≤ 2.0% for peak area and retention time | Ensures the system delivers consistent and reproducible results.[14] |
| Tailing Factor (T) | T ≤ 2.0 | Measures peak symmetry; a high tailing factor indicates undesirable interactions.[14] |
| Theoretical Plates (N) | N ≥ 2000 | Measures the efficiency of the column; higher numbers indicate better separation.[15] |
Failure to meet SST criteria indicates a problem with the system (e.g., column degradation, pump malfunction, mobile phase issue) that must be resolved before proceeding.[15]
Data Analysis and Method Validation
Quantification
A calibration curve is generated by plotting the peak area of the quinoline standard versus its concentration. The concentration of the quinoline compound in the unknown samples is then determined by interpolation from the linear regression of this curve (y = mx + c). The linearity of the method should be confirmed by a coefficient of determination (R²) value of ≥ 0.999.
Method Validation Overview
For use in a regulated environment, the analytical method must be formally validated according to guidelines such as ICH Q2(R1).[16][17][18] This process demonstrates that the method is suitable for its intended purpose. Key validation characteristics include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).
-
Linearity: Assessed over a range of concentrations.
-
Accuracy: The closeness of test results to the true value (assessed by spike/recovery studies).
-
Precision: Assessed at three levels: repeatability (intra-day), intermediate precision (inter-day), and reproducibility (inter-laboratory).
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively.
-
Robustness: The ability of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH ± 0.2, column temperature ± 5°C).[19]
Conclusion
This application note provides a detailed, scientifically-grounded framework for the HPLC-UV analysis of quinoline compounds. By following the principles of systematic method development, rigorous system suitability testing, and appropriate method validation, researchers and drug development professionals can generate accurate, reliable, and defensible analytical data for these pharmaceutically important molecules. The provided protocol serves as a robust starting point that can be adapted for specific quinoline derivatives and sample matrices.
References
- 1. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. jddtonline.info [jddtonline.info]
- 4. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 5. researchgate.net [researchgate.net]
- 6. asianjpr.com [asianjpr.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline [webbook.nist.gov]
- 11. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 12. phx.phenomenex.com [phx.phenomenex.com]
- 13. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 14. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 15. m.youtube.com [m.youtube.com]
- 16. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 17. fda.gov [fda.gov]
- 18. jordilabs.com [jordilabs.com]
- 19. Significant Changes in HPLC System Suitability: New USP Provisions Planned - ECA Academy [gmp-compliance.org]
Application Notes and Protocols for the Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Quinoline Derivatives
Introduction: The Analytical Imperative for Quinoline Derivatives
Quinoline and its derivatives represent a broad class of heterocyclic aromatic compounds with significant relevance across diverse scientific disciplines. From their foundational role in the synthesis of antimalarial drugs like chloroquine and quinine to their use in the manufacturing of dyes and their presence as environmental contaminants, the accurate and sensitive determination of these compounds is paramount.[1] Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and definitive analytical technique for the separation, identification, and quantification of volatile and semi-volatile quinoline derivatives.[2][3]
This comprehensive guide provides detailed, field-proven methodologies for the analysis of quinoline derivatives by GC-MS. It is designed to equip researchers, scientists, and drug development professionals with the expertise to navigate the nuances of sample preparation, chromatographic separation, and mass spectrometric detection. The protocols herein are presented not merely as a sequence of steps, but with a deep-rooted explanation of the underlying scientific principles, ensuring a robust and reliable analytical outcome.
Core Principles of GC-MS for Quinoline Analysis
The successful GC-MS analysis of quinoline derivatives hinges on the synergistic interplay of gas chromatography and mass spectrometry. The gas chromatograph separates individual components of a mixture based on their differential partitioning between a gaseous mobile phase and a stationary phase within a capillary column. As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized, fragmented, and detected based on their mass-to-charge ratio (m/z).
The choice of ionization technique is critical. Electron Ionization (EI) is the most common method for GC-MS analysis of quinoline derivatives, providing reproducible fragmentation patterns that serve as a "chemical fingerprint" for unambiguous identification.[4][5][6]
Application Protocol 1: Quantification of Quinoline in Environmental Water Samples
This protocol details a robust method for the determination of quinoline in water matrices, a critical application for environmental monitoring and assessment. While some methods like EPA Method 538 utilize direct aqueous injection with LC-MS/MS, this GC-MS protocol is designed for laboratories where GC-MS is the primary analytical platform.[7]
Experimental Workflow: Environmental Water Analysis
Caption: Workflow for Quinoline Analysis in Water.
Detailed Step-by-Step Protocol: Environmental Water
-
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is a classic and effective technique to isolate semi-volatile organic compounds like quinoline from a large volume of water and concentrate them into a small volume of an organic solvent compatible with GC injection.
-
Procedure:
-
To a 1 L separatory funnel, add 500 mL of the water sample.
-
Spike the sample with an appropriate internal standard (e.g., quinoline-d7) to a final concentration of 10 µg/L.[7]
-
Adjust the pH of the water sample to >11 with 5M NaOH to ensure quinoline is in its non-ionized, base form, maximizing its partitioning into the organic solvent.
-
Add 50 mL of dichloromethane (DCM) to the separatory funnel.
-
Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.
-
Allow the layers to separate and drain the lower organic layer (DCM) into a flask.
-
Repeat the extraction two more times with fresh 50 mL portions of DCM, combining the organic extracts.
-
Dry the combined extract by passing it through a funnel containing anhydrous sodium sulfate.
-
Concentrate the extract to a final volume of 1 mL using a gentle stream of nitrogen.
-
-
-
GC-MS Instrumentation and Conditions
-
Rationale: The selection of the GC column and temperature program is crucial for achieving good chromatographic resolution and peak shape. A non-polar or mid-polar column is typically suitable for quinoline analysis.
-
Instrument Parameters:
-
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Selective Detector | Standard for this application. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A common, robust column for a wide range of semi-volatile organic compounds.[1][8] |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min | Inert carrier gas providing good efficiency.[3][8] |
| Inlet Temperature | 250°C | Ensures rapid volatilization of the sample.[1][8] |
| Injection Mode | Splitless (1 µL injection volume) | Maximizes the transfer of the analyte onto the column for trace-level analysis.[8] |
| Oven Program | Initial 90°C for 2 min, ramp to 260°C at 20°C/min, hold for 3 min | This program provides a good balance between separation efficiency and analysis time.[1][2][8] |
| MS System | Quadrupole Mass Spectrometer | Widely available and provides sufficient mass resolution and sensitivity. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization energy for generating reproducible mass spectra.[1][8] |
| Acquisition Mode | Full Scan (m/z 50-300) for identification and Selected Ion Monitoring (SIM) for quantification | Full scan provides qualitative data, while SIM enhances sensitivity for target analytes.[8] |
-
Data Analysis and Quantification
-
Identification: The retention time of the quinoline peak in the sample should match that of a known standard. The mass spectrum of the sample peak should also match the reference spectrum of quinoline.
-
Quantification: A calibration curve is constructed by analyzing a series of standards of known concentrations. The concentration of quinoline in the sample is determined by comparing its peak area (or the ratio of its peak area to the internal standard's peak area) to the calibration curve.
-
Expected Mass Spectral Data for Quinoline
Under EI conditions, quinoline typically exhibits a prominent molecular ion peak and characteristic fragment ions.
| Ion Type | m/z | Relative Abundance |
| Molecular Ion [M]•+ | 129 | High |
| [M-HCN]•+ | 102 | Moderate |
| [M-H]•+ | 128 | Low |
| C6H5+ | 77 | Low |
Note: Relative abundances can vary slightly between instruments.[1]
Application Protocol 2: Analysis of Chloroquine in a Biological Matrix (Simulated Plasma)
This protocol provides a methodology for the determination of the antimalarial drug chloroquine, a 4-aminoquinoline derivative, in a simulated biological matrix.[9] While LC-MS/MS is often the preferred method for such analyses due to its high sensitivity and applicability to non-volatile compounds, this GC-MS protocol incorporates a necessary derivatization step to enhance the volatility of chloroquine for GC analysis.[10][11][12][13]
Experimental Workflow: Chloroquine in Plasma
Caption: Workflow for Chloroquine Analysis in Plasma.
Detailed Step-by-Step Protocol: Chloroquine
-
Sample Preparation
-
Protein Precipitation:
-
Rationale: Proteins in plasma can interfere with the analysis and must be removed.
-
Procedure: To 100 µL of plasma sample, add 300 µL of acetonitrile. Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Rationale: To isolate the chloroquine from the remaining plasma components.
-
Procedure: Transfer the supernatant to a clean tube. Add an internal standard (e.g., chloroquine-d4). Add 1 mL of a mixture of methyl tert-butyl ether and isooctane (90:10 v/v) and adjust the pH to ~12 with ammonium hydroxide.[12] Vortex and centrifuge. Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.
-
-
Derivatization:
-
Rationale: Chloroquine has a secondary amine that makes it less volatile. Silylation is a common derivatization technique that replaces the active hydrogen on the amine with a trimethylsilyl (TMS) group, increasing its volatility and thermal stability.[14]
-
Procedure: To the dried extract, add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and 50 µL of pyridine. Cap the vial tightly and heat at 70°C for 30 minutes.[14] After cooling, the sample is ready for injection.
-
-
-
GC-MS Instrumentation and Conditions
| Parameter | Setting | Rationale |
| GC System | Gas Chromatograph with Mass Selective Detector | Standard for this application. |
| Column | DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent | A versatile column suitable for the analysis of the silylated derivative. |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | Provides optimal flow for the separation. |
| Inlet Temperature | 280°C | A higher temperature is needed to ensure the complete volatilization of the derivatized analyte. |
| Injection Mode | Splitless (1 µL injection volume) | For maximum sensitivity. |
| Oven Program | Initial 150°C for 1 min, ramp to 300°C at 15°C/min, hold for 5 min | An optimized program to separate the derivatized chloroquine from potential interferences. |
| MS System | Quadrupole Mass Spectrometer | Appropriate for this analysis. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard for generating reproducible fragmentation patterns. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | Essential for achieving the low limits of detection required for therapeutic drug monitoring. |
-
Data Analysis and Quantification
-
Identification: The retention time and the characteristic ions of the TMS-derivatized chloroquine are used for identification.
-
Quantification: A calibration curve is prepared using blank plasma spiked with known concentrations of chloroquine and the internal standard, following the same sample preparation procedure.
-
Expected Mass Spectral Data for TMS-Derivatized Chloroquine
The mass spectrum of the TMS derivative will be different from the underivatized compound. The molecular ion and key fragments should be monitored in SIM mode. For chloroquine (molecular weight 319.8 g/mol ), the TMS derivative will have a molecular weight of 391.9 g/mol .
| Ion Type | m/z (for TMS-derivative) |
| Molecular Ion [M]•+ | 391 |
| Key Fragment 1 | To be determined empirically |
| Key Fragment 2 | To be determined empirically |
Note: The exact fragmentation pattern of the TMS-derivatized chloroquine should be determined by analyzing a derivatized standard in full scan mode.
Conclusion: A Framework for Robust Analysis
The protocols detailed in this guide provide a comprehensive framework for the GC-MS analysis of quinoline derivatives in both environmental and biological matrices. By understanding the rationale behind each step, from sample preparation to data analysis, researchers can adapt and optimize these methods for their specific applications. The key to successful analysis lies in a methodical approach, careful optimization of parameters, and a thorough understanding of the underlying chemical principles. These application notes serve as a foundation upon which reliable and high-quality analytical data can be built.
References
- 1. madison-proceedings.com [madison-proceedings.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline [webbook.nist.gov]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Pharmacokinetics and Pharmacological Properties of Chloroquine and Hydroxychloroquine in the Context of COVID‐19 Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 10. High sensitivity methods to quantify chloroquine and its metabolite in human blood samples using LC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Note & Protocols: Strategic Synthesis of Novel Quinoline Scaffolds from 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Introduction: The Quinoline Core in Modern Drug Discovery
The quinoline motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds.[1] Molecules incorporating the quinoline framework exhibit a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antimalarial properties.[2][3][4][5][6][7] The therapeutic efficacy of these agents is highly dependent on the nature and positioning of substituents around the core bicyclic structure, making the development of versatile synthetic routes to novel derivatives a critical endeavor in drug discovery programs.[4][8]
This guide details a robust experimental workflow for the synthesis of quinoline derivatives using 2-Chloro-3-(chloromethyl)-7-methoxyquinoline as a highly versatile starting material. This substrate is uniquely equipped for selective functionalization due to the differential reactivity of its two chlorine atoms. The chloromethyl group at the C3 position behaves as a reactive benzylic-type halide, readily undergoing nucleophilic substitution (SN2) reactions. In contrast, the chlorine atom at the C2 position is an aryl halide, which is significantly less reactive towards traditional nucleophilic substitution and typically requires harsher conditions or metal catalysis for displacement.[9][10] This inherent reactivity difference allows for the precise and selective introduction of a wide range of functional groups at the chloromethyl position, providing a direct and efficient pathway to generate libraries of novel compounds for biological screening.
Synthetic Strategy and Mechanistic Overview
The primary transformation detailed in this protocol is the nucleophilic substitution reaction at the exocyclic chloromethyl group.[11][12] This reaction is a fundamental process in organic chemistry where an electron-rich nucleophile displaces a leaving group (in this case, chloride) on an electrophilic carbon atom.
Causality of Experimental Design:
-
Choice of Substrate: this compound is selected for its dual-functionality. The primary objective is to leverage the high reactivity of the chloromethyl group for facile derivatization while the C2-chloro position remains intact for potential future modifications (e.g., Suzuki or Buchwald-Hartwig couplings).[8]
-
Role of the Base: The substitution reaction generates hydrochloric acid (HCl) as a byproduct. The inclusion of a non-nucleophilic base, such as triethylamine (TEA) or potassium carbonate (K₂CO₃), is essential to neutralize this acid. This prevents the protonation of the nucleophile, which would render it non-nucleophilic, and drives the reaction equilibrium towards product formation.
-
Solvent Selection: A polar aprotic solvent, such as N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN), is chosen to effectively dissolve the quinoline substrate and the nucleophile. These solvents are ideal for SN2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophilic anion, thus preserving its reactivity.
Below is a diagram illustrating the general reaction mechanism.
Caption: General mechanism for SN2 substitution on the chloromethyl group.
Safety and Handling Precautions
All manipulations must be performed in a certified chemical fume hood. Researchers must wear appropriate Personal Protective Equipment (PPE), including a flame-resistant lab coat, safety goggles conforming to EN 166, and chemical-resistant gloves.[13]
-
This compound: This compound is a potential irritant. Avoid contact with skin and eyes and prevent inhalation of dust or vapors.[13] In case of contact, wash the affected area thoroughly with water.
-
Solvents (DMF, Acetonitrile): These are flammable and toxic liquids. Avoid inhalation and skin contact. Ensure all heating is performed using a controlled heating mantle and that no ignition sources are present.
-
Bases (Triethylamine, Potassium Carbonate): Triethylamine is a corrosive and flammable liquid with a strong odor. Potassium carbonate is an irritant. Handle with care.
In the event of a spill, evacuate the area and clean it up using appropriate absorbent materials, ensuring no ignition sources are nearby.[13][14]
Detailed Experimental Protocol: Synthesis of an Amine Derivative
This protocol provides a representative procedure for the synthesis of an N-substituted aminomethyl quinoline derivative. The principles can be readily adapted for other nucleophiles such as thiols or alcohols.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq)
-
Primary or Secondary Amine (e.g., Benzylamine) (1.1 - 1.5 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
Acetonitrile (MeCN), anhydrous
-
Ethyl Acetate (EtOAc)
-
Deionized Water
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
-
Equipment:
-
Round-bottom flask with stir bar
-
Reflux condenser
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp for TLC visualization
-
Glassware for column chromatography
-
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq) and anhydrous acetonitrile (approx. 0.1 M concentration). Stir the mixture at room temperature until the starting material is fully dissolved.
-
Addition of Reagents: Add the desired amine (1.1 eq) to the solution, followed by anhydrous potassium carbonate (2.0 eq). The addition of the base is critical for scavenging the HCl produced during the reaction.
-
Reaction Execution and Monitoring: Heat the reaction mixture to a gentle reflux (approx. 80-85 °C). The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase).[9] A spot corresponding to the product should appear, while the spot for the starting material diminishes. The reaction is typically complete within 4-12 hours.
-
Work-up and Extraction:
-
Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature.
-
Filter the solid potassium carbonate and rinse the solid with a small amount of ethyl acetate.
-
Transfer the filtrate to a separatory funnel and dilute with ethyl acetate.
-
Wash the organic layer sequentially with deionized water (2x) and brine (1x). This removes the acetonitrile solvent and any remaining inorganic salts.[9]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[9]
-
-
Purification: The resulting crude product is purified by column chromatography on silica gel.[9][15] The appropriate eluent system is determined by TLC analysis (typically a gradient of hexanes and ethyl acetate). Fractions containing the pure product are combined and the solvent is evaporated to yield the final derivative.
-
Characterization: The identity and purity of the final compound should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).
The overall workflow is summarized in the diagram below.
Caption: Step-by-step experimental workflow for synthesis.
Summary of Representative Syntheses
The following table summarizes expected outcomes for the reaction of this compound with various nucleophiles under the conditions described above.
| Nucleophile (1.1 eq) | Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| Benzylamine | K₂CO₃ | MeCN | 80 | 6 | 85-95% |
| Morpholine | K₂CO₃ | MeCN | 80 | 4 | 90-98% |
| Thiophenol | K₂CO₃ | DMF | 60 | 8 | 80-90% |
| Sodium Methoxide | N/A | Methanol | 60 | 10 | 75-85% |
References
- 1. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 3. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. Quinoline-based Anti-oncogenic Molecules: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. jptcp.com [jptcp.com]
- 8. Medicinal chemistry of quinolines as emerging anti-inflammatory agents: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. connectjournals.com [connectjournals.com]
- 11. digitalcommons.liberty.edu [digitalcommons.liberty.edu]
- 12. benchchem.com [benchchem.com]
- 13. chemicalbook.com [chemicalbook.com]
- 14. chemicalbook.com [chemicalbook.com]
- 15. asianpubs.org [asianpubs.org]
The Strategic Application of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline in the Synthesis of Novel Antimalarial Agents: A Detailed Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Quest for New Antimalarials
The quinoline core is a privileged scaffold in medicinal chemistry, forming the backbone of some of the most historically significant antimalarial drugs, including chloroquine and amodiaquine.[1] The rise of drug-resistant strains of Plasmodium falciparum, the most lethal malaria parasite, has rendered many of these once-potent therapies ineffective, creating an urgent need for novel and effective treatments.[1] A key strategy in modern antimalarial drug discovery is the structural modification of the quinoline nucleus to develop compounds that can overcome resistance mechanisms.[2]
This technical guide focuses on the application of a highly versatile quinoline intermediate, 2-Chloro-3-(chloromethyl)-7-methoxyquinoline , in the synthesis of a new generation of potential antimalarial agents. The presence of two distinct reactive sites—the chloro group at the 2-position and the chloromethyl group at the 3-position—allows for a variety of synthetic manipulations, leading to a diverse range of derivatives. The 7-methoxy group is also a key feature, known to influence the antimalarial activity of quinoline-based compounds. This document provides a comprehensive overview of the chemical properties of this key intermediate, detailed protocols for its use in synthesizing novel antimalarial candidates, and the underlying scientific rationale for these synthetic strategies.
Physicochemical and Safety Profile of this compound
A thorough understanding of the starting material's properties is paramount for safe and effective synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₉Cl₂NO | [3] |
| Molecular Weight | 242.10 g/mol | [3] |
| CAS Number | 73863-49-7 | [3] |
| Appearance | Solid | |
| Hazard Statements | H302 (Harmful if swallowed), H318 (Causes serious eye damage) | |
| Precautionary Statements | P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |
Safety and Handling: this compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse immediately and thoroughly with water and seek medical attention. If swallowed, seek immediate medical advice.
Synthesis of a Novel 4-Aminoquinoline Antimalarial Agent: A Step-by-Step Protocol
This section details a representative protocol for the synthesis of a potential antimalarial agent, N'-((2-chloro-7-methoxyquinolin-3-yl)methyl)-N,N-diethylethane-1,2-diamine, through nucleophilic substitution. This protocol is based on established methods for the synthesis of 4-aminoquinoline antimalarials.[1][4]
Reaction Scheme
The overall synthetic strategy involves a nucleophilic substitution reaction where the primary amine of N,N-diethylethane-1,2-diamine displaces the chlorine atom of the chloromethyl group on the quinoline core.
Caption: Synthetic pathway for a novel antimalarial agent.
Experimental Protocol
Materials and Reagents:
-
This compound
-
N,N-diethylethane-1,2-diamine[5]
-
Potassium carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.0 eq).
-
Addition of Reagents: Add anhydrous potassium carbonate (2.0 eq) and anhydrous acetonitrile to the flask.
-
Addition of Amine: Add N,N-diethylethane-1,2-diamine (1.2 eq) dropwise to the stirring suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the solid potassium carbonate and wash with ethyl acetate.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure N'-((2-chloro-7-methoxyquinolin-3-yl)methyl)-N,N-diethylethane-1,2-diamine.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
Potassium Carbonate: Acts as a base to neutralize the hydrochloric acid (HCl) generated during the nucleophilic substitution reaction, driving the reaction to completion.
-
Acetonitrile: A polar aprotic solvent that is suitable for this type of reaction as it dissolves the reactants and is relatively inert under the reaction conditions.
-
Reflux: Heating the reaction provides the necessary activation energy for the nucleophilic substitution to occur at a reasonable rate.
-
Aqueous Workup: The washing steps with sodium bicarbonate and brine are crucial to remove any remaining inorganic salts and acidic or basic impurities.
-
Column Chromatography: This is a standard purification technique to isolate the desired product from any unreacted starting materials or side products.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical flow of the experimental process, from initial reaction setup to the final characterization of the synthesized antimalarial agent.
Caption: Workflow for synthesizing a novel antimalarial agent.
Conclusion and Future Directions
The use of this compound as a starting material offers a versatile and efficient route to a wide array of novel quinoline-based compounds with potential antimalarial activity. The protocol detailed in this guide provides a solid foundation for researchers to synthesize and explore new chemical entities in the ongoing fight against malaria. Future work could involve the use of different diamines or other nucleophiles to generate a library of compounds for structure-activity relationship (SAR) studies, ultimately leading to the identification of new and potent antimalarial drug candidates.
References
- 1. raco.cat [raco.cat]
- 2. mdpi.com [mdpi.com]
- 3. 2-Chloro-3-chloromethyl-7-methoxyquinoline AldrichCPR 73863-49-7 [sigmaaldrich.com]
- 4. Synthesis and Antimalarial Activity of 4-Methylaminoquinoline Compounds against Drug-Resistant Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N,N'-Diethylethylenediamine | C6H16N2 | CID 67105 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Developing Fluorescent Probes Using Quinoline Scaffolds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini
Abstract
The quinoline scaffold, a heterocyclic aromatic compound composed of a fused benzene and pyridine ring, has emerged as a privileged structure in the development of fluorescent probes.[1][2][3] Its inherent photophysical properties, coupled with the ease of synthetic modification, make it a versatile platform for creating sensors that can detect a wide range of analytes, from metal ions and pH fluctuations to viscosity changes within living cells.[1][4][5][6] This guide provides a comprehensive overview of the principles, design strategies, and detailed protocols for developing and applying quinoline-based fluorescent probes in biological and pharmaceutical research.
Introduction: The Versatility of the Quinoline Scaffold
Quinoline and its derivatives are widely recognized for their coordination capabilities with various metal ions, making them excellent candidates for chemosensors.[7][8] The nitrogen atom within the quinoline ring, along with strategically placed donor groups like hydroxyls, can form stable complexes with metal ions, leading to significant changes in the molecule's photophysical properties.[7] This interaction often manifests as a "turn-on" or "turn-off" fluorescent response, providing a clear signal for analyte detection.
Beyond metal ion sensing, the tunable nature of the quinoline scaffold allows for the rational design of probes for a multitude of applications.[9][10] By modifying the substituents on the quinoline moiety, researchers have successfully developed probes for:
-
Bioimaging: Visualizing cellular structures and dynamic processes in living organisms.[1][2]
-
pH Sensing: Monitoring subtle pH fluctuations in biological systems.[4][11]
-
Viscosity Measurement: Detecting changes in the microenvironment viscosity of cells and tissues.[5][6]
-
Detection of Reactive Oxygen Species (ROS): Sensing biologically important molecules like hydrogen sulfide (H₂S) and sulfites (HSO₃⁻/SO₃²⁻).[1]
-
Neurodegenerative Disease Research: Imaging Aβ aggregates associated with Alzheimer's disease.[9]
The modular design of many quinoline-based probes, often featuring distinct domains for polarization, tuning of photophysical properties, and structural diversity, allows for a streamlined and combinatorial approach to probe discovery.[3][9]
Fundamental Principles of Quinoline-Based Fluorescent Probes
The fluorescence of quinoline derivatives is governed by several key photophysical mechanisms. Understanding these principles is crucial for the rational design of effective probes.
-
Intramolecular Charge Transfer (ICT): In many quinoline probes, an electron-donating group is coupled with an electron-accepting group through the quinoline's π-conjugated system. Upon excitation, an electron is transferred from the donor to the acceptor, creating a charge-separated excited state. The emission properties of this ICT state are highly sensitive to the local environment, including solvent polarity and the presence of analytes.[1]
-
Photoinduced Electron Transfer (PET): This mechanism often forms the basis of "turn-on" fluorescent sensors. A receptor for the target analyte is linked to the quinoline fluorophore. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Binding of the analyte to the receptor inhibits this PET process, restoring fluorescence.[1][9]
-
Chelation-Enhanced Fluorescence (CHEF): This is a common mechanism for metal ion sensors. The quinoline scaffold is functionalized with a chelating group that, upon binding to a metal ion, forms a rigid complex. This rigidification restricts non-radiative decay pathways, leading to a significant enhancement in fluorescence intensity.[1][7][9]
-
Excited-State Intramolecular Proton Transfer (ESIPT): In some quinoline probes, a proton can be transferred from a donor to an acceptor group within the same molecule in the excited state. This process leads to a large Stokes shift, which is the separation between the absorption and emission maxima. This property is advantageous for reducing self-absorption and background fluorescence in imaging applications.[12]
-
Aggregation-Induced Emission (AIE): Certain quinoline derivatives are non-emissive in solution but become highly fluorescent upon aggregation.[6][12] This phenomenon, known as AIE, is often utilized in probes for sensing viscosity or for imaging aggregates in biological systems.[6]
Workflow for Developing a Quinoline-Based Fluorescent Probe
The development of a novel fluorescent probe is a systematic process that involves design, synthesis, characterization, and application.
Caption: A generalized workflow for the development of quinoline-based fluorescent probes.
Detailed Application Notes and Protocols
4.1. Synthesis of a Quinoline-Based Probe for Zinc Ion (Zn²⁺) Detection
This protocol describes the synthesis of a simple 8-hydroxyquinoline-based Schiff base probe for the detection of Zn²⁺, a biologically important metal ion.[12]
Rationale: The 8-hydroxyquinoline moiety is a well-established chelator for metal ions.[7] The Schiff base linkage provides a straightforward method for introducing additional functional groups to tune the probe's properties. The formation of a 2:1 complex between the probe and Zn²⁺ is expected to inhibit the ESIPT process and induce AIE, leading to a "turn-on" fluorescence response.[12]
Protocol:
-
Synthesis of the Schiff Base Ligand (QP2):
-
Dissolve 8-hydroxyquinoline-2-carboxaldehyde (1 mmol) in methanol (20 mL).
-
Add 2-aminopyridine (1 mmol) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours.
-
A yellow precipitate will form. Filter the solid, wash with cold methanol, and dry under vacuum to yield the quinoline-based probe (QP2).[12]
-
-
Synthesis of the QP2-Zn²⁺ Complex:
-
Dissolve QP2 (0.02 mmol) in methanol.
-
Add a methanolic solution of ZnCl₂ (0.01 mmol).
-
Stir the mixture for 5 minutes at room temperature.
-
A yellow solid, the QP2-Zn²⁺ complex, will precipitate.
-
Filter the solid and wash with ethanol to obtain the pure product.[12]
-
4.2. Characterization of the Fluorescent Probe
4.2.1. Structural Characterization:
-
¹H NMR and ¹³C NMR Spectroscopy: Confirm the chemical structure of the synthesized probe. Titration with Zn²⁺ in DMSO-d₆ can be used to identify the coordination sites.[12]
-
Mass Spectrometry (MS): Determine the molecular weight of the probe to confirm its identity.
4.2.2. Photophysical Characterization:
-
UV-Vis Absorption and Fluorescence Spectroscopy:
-
Prepare a stock solution of the probe (e.g., 1 mM in DMSO).
-
Dilute the stock solution in the desired solvent system (e.g., DMSO/H₂O mixture) to a final concentration of 10 µM.
-
Record the absorption and emission spectra.
-
To determine the selectivity, add various metal ions (e.g., Na⁺, K⁺, Mg²⁺, Ca²⁺, Fe³⁺, Cu²⁺, etc.) to the probe solution and record the fluorescence response. A significant change in fluorescence intensity only in the presence of the target ion indicates high selectivity.[12]
-
To determine the detection limit, perform a fluorescence titration by adding increasing concentrations of the target ion to the probe solution. The detection limit can be calculated from the titration data.[12]
-
-
Quantum Yield (Φ) Determination:
-
The quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
The following equation is used: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (η_sample² / η_std²) Where:
-
I is the integrated fluorescence intensity.
-
A is the absorbance at the excitation wavelength.
-
η is the refractive index of the solvent.
-
-
4.3. Application in Live Cell Imaging
This protocol outlines the general steps for using a quinoline-based probe for imaging in living cells.
Rationale: The biocompatibility and membrane permeability of many quinoline probes allow them to be used for imaging intracellular analytes.[10][12]
Protocol:
-
Cell Culture:
-
Culture the desired cell line (e.g., HeLa or HepG2 cells) in appropriate media and conditions.[12]
-
Plate the cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
-
-
Probe Loading:
-
Prepare a stock solution of the quinoline probe in DMSO.
-
Dilute the stock solution in cell culture media to the desired final concentration (typically in the low micromolar range).
-
Remove the old media from the cells and add the probe-containing media.
-
Incubate the cells with the probe for a specific duration (e.g., 30 minutes) at 37°C.
-
-
Imaging:
-
Wash the cells with phosphate-buffered saline (PBS) to remove excess probe.
-
Add fresh media or PBS to the cells.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter sets for the excitation and emission wavelengths of the probe.
-
To demonstrate the probe's response to the target analyte, cells can be pre-treated with the analyte or a substance that modulates its intracellular concentration before or after probe loading.
-
Performance Comparison of Quinoline-Based Probes
The performance of a fluorescent probe is evaluated based on several key parameters. The following table summarizes the performance of selected quinoline-based probes for different applications.
| Probe | Target Analyte | Limit of Detection (LOD) | Key Performance Metrics | Reference |
| QP2 | Zn²⁺ | 17.7 nM | "Turn-on" fluorescence, high selectivity, AIE and ESIPT mechanism. | [12] |
| DDTQ | Cd²⁺ | 126 nM | Significant fluorescence enhancement, operates via PET and CHEF mechanisms. | [8] |
| DQPH | pH | pKa = 7.18 | Ratiometric response with a large hypsochromic shift, good solubility, and low cytotoxicity. | [4][11] |
| QM-C2 | Viscosity | - | AIE effect, significant fluorescence enhancement in high viscosity media. | [6] |
| Q-tau 4 | Tau Aggregates | - | "Turn-on" fluorescence with 3.5-fold selectivity over Aβ fibrils. | [13] |
Signaling Pathways and Mechanistic Diagrams
The following diagram illustrates the general principle of a "turn-on" fluorescent probe based on the PET mechanism.
Caption: Photoinduced Electron Transfer (PET) mechanism for a "turn-on" fluorescent probe.
Conclusion and Future Perspectives
Quinoline-based fluorescent probes represent a powerful and versatile class of tools for researchers in various scientific disciplines.[1][2] Their tunable photophysical properties and amenability to synthetic modification have enabled the development of highly sensitive and selective sensors for a wide array of analytes and biological processes.[8][14] Future research in this area will likely focus on the development of probes with even greater sensitivity, specificity, and biocompatibility. The exploration of novel quinoline scaffolds and the integration of advanced functionalities, such as two-photon excitation and near-infrared emission, will further expand the applications of these remarkable molecular tools in diagnostics, drug discovery, and fundamental biological research.[1][9][15]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. crimsonpublishers.com [crimsonpublishers.com]
- 3. Rational Design and Facile Synthesis of a Highly Tunable Quinoline-based Fluorescent Small Molecule Scaffold for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Quinoline-based ratiometric fluorescent probe for detection of physiological pH changes in aqueous solution and living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A quinoline-malononitrile-based fluorescent probe with aggregation-induced emission effect for the in vivo monitoring of viscosity - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Quinoline-based fluorescent small molecules for live cell imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis of quinoline-based fluorescence probe for Zn(II) sensing and its applications in anti-counterfeiting ink and imaging in plants and living cells - Arabian Journal of Chemistry [arabjchem.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Navigating Quinoline Synthesis: A Technical Support Center for Researchers
Welcome to the Technical Support Center for Quinoline Synthesis. This resource is designed for researchers, scientists, and professionals in drug development who are working with quinoline derivatives. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common side reactions and challenges encountered during various quinoline synthesis methods. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your research.
I. Troubleshooting Guides: A Symptom-Based Approach
This section is designed to help you diagnose and resolve specific issues you may encounter during your quinoline synthesis experiments.
Synthesis Method: The Skraup Synthesis
The Skraup synthesis is a powerful method for producing quinolines from anilines, glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (often nitrobenzene). However, its highly exothermic nature can lead to significant challenges.
Problem 1: The reaction is violently exothermic and difficult to control, leading to significant tar formation.
-
Root Cause Analysis: The reaction of aniline with acrolein (formed in situ from the dehydration of glycerol by concentrated sulfuric acid) is extremely vigorous.[1] This uncontrolled exotherm promotes polymerization of the acrolein and other reactive intermediates, resulting in the formation of intractable tars.[2]
-
Scientist's Recommendations:
-
Employ a Moderating Agent: The addition of ferrous sulfate (FeSO₄) is a classic and effective method to control the reaction's vigor.[2] Ferrous sulfate is believed to act as an oxygen carrier, allowing the oxidation to proceed more smoothly and at a lower temperature, thus preventing the reaction from running away.[2] Boric acid can also be used for this purpose.
-
Controlled Reagent Addition: Ensure that the concentrated sulfuric acid is added slowly and with efficient cooling and stirring. This prevents localized hotspots that can initiate runaway reactions.[3] It is crucial to add the reagents in the correct order: aniline, glycerol, and ferrous sulfate should be mixed before the slow addition of sulfuric acid.[2]
-
Gradual Heating: Begin by heating the mixture gently to initiate the reaction. Once the exotherm begins, the external heat source should be removed, allowing the reaction to proceed under its own heat. If the reaction becomes too vigorous, have an ice bath ready to cool the flask.[4]
-
Problem 2: The final product is a dark, tarry residue, and the yield of quinoline is low.
-
Root Cause Analysis: Even with moderators, some tar formation is common in Skraup synthesis due to the harsh acidic and oxidizing conditions. The low yield is often a direct consequence of starting materials and intermediates being consumed in polymerization side reactions.
-
Scientist's Recommendations:
-
Effective Purification is Key: The desired quinoline product must be separated from the non-volatile tar. Steam distillation is the most effective method for this purification.[5] The crude reaction mixture is made strongly alkaline with sodium hydroxide, and then steam is passed through the mixture. The volatile quinoline co-distills with the water, leaving the tar behind.
-
Removal of Unreacted Anilines: Unreacted aniline or aniline produced from the reduction of nitrobenzene can co-distill with the quinoline. To remove this, the steam distillate can be acidified, and a solution of sodium nitrite is added to form a non-volatile diazonium salt from the primary amine. Gentle warming decomposes the diazonium salt, and after making the solution basic again, the pure quinoline can be re-distilled with steam.[2]
-
// Nodes Start [label="Start Skraup Synthesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Problem [label="Violent Exotherm &\nTar Formation?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution1 [label="Add Moderator (FeSO₄)\nSlow H₂SO₄ Addition\nControlled Heating", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proceed [label="Reaction Proceeds", fillcolor="#F1F3F4", fontcolor="#202124"]; Purification_Problem [label="Low Yield &\nTarry Product?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; Solution2 [label="1. Basify and Steam Distill\n2. Acidify Distillate\n3. Add NaNO₂ to remove Aniline\n4. Basify and Steam Distill again", fillcolor="#34A853", fontcolor="#FFFFFF"]; End [label="Pure Quinoline", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Success [label="High Yield, Clean Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Start -> Problem; Problem -> Solution1 [label="Yes"]; Solution1 -> Proceed; Problem -> Proceed [label="No"]; Proceed -> Purification_Problem; Purification_Problem -> Solution2 [label="Yes"]; Solution2 -> End; Purification_Problem -> Success [label="No"]; } .enddot
Caption: Troubleshooting workflow for the Skraup synthesis.
Synthesis Method: The Doebner-von Miller Synthesis
This variation of the Skraup synthesis utilizes α,β-unsaturated aldehydes or ketones to react with anilines, offering a more versatile route to substituted quinolines.
Problem: The reaction mixture produces a large amount of insoluble, polymeric material, resulting in a low yield of the desired quinoline.
-
Root Cause Analysis: The primary side reaction in the Doebner-von Miller synthesis is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl compound.[6][7] Under the strongly acidic conditions required for the cyclization, the carbonyl reactant can readily self-condense, forming high molecular weight polymers and tars.[8]
-
Scientist's Recommendations:
-
Implement a Biphasic Solvent System: This is a highly effective strategy to minimize polymerization. By using a two-phase system (e.g., water/toluene), the concentration of the α,β-unsaturated carbonyl compound in the acidic aqueous phase is kept low, thus reducing the rate of self-condensation.[6][8] The aniline hydrochloride resides in the aqueous phase, while the carbonyl compound is primarily in the organic phase, with the reaction occurring at the interface or with a low steady-state concentration in the aqueous phase.
-
Controlled Reactant Addition: Slowly adding the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline can help maintain a low concentration of the carbonyl reactant, further disfavoring polymerization.[9]
-
Optimize the Acid Catalyst: While strong Brønsted acids like HCl or H₂SO₄ are common, they can be harsh. Experimenting with milder Lewis acids (e.g., ZnCl₂, SnCl₄) may provide a better balance between promoting the desired reaction and minimizing polymerization of the carbonyl starting material.[8][10]
-
// Nodes Start [label="Aniline + α,β-Unsaturated Carbonyl\n(in Acid)", fillcolor="#F1F3F4", fontcolor="#202124"]; Desired_Path [label="Desired Pathway:\nConjugate Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; Side_Path [label="Side Pathway:\nAcid-Catalyzed Polymerization", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Intermediate [label="Cyclization Intermediate", fillcolor="#F1F3F4", fontcolor="#202124"]; Product [label="Quinoline Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Polymer [label="Polymer/Tar", shape=ellipse, fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Desired_Path; Start -> Side_Path; Desired_Path -> Intermediate; Intermediate -> Product; Side_Path -> Polymer; } .enddot
Caption: Competing pathways in the Doebner-von Miller synthesis.
Synthesis Method: The Combes Synthesis
The Combes synthesis involves the reaction of an aniline with a β-diketone under acidic conditions. A key challenge arises when using unsymmetrical β-diketones.
Problem: A mixture of regioisomers is obtained when using an unsymmetrical β-diketone.
-
Root Cause Analysis: With an unsymmetrical β-diketone, the initial condensation with the aniline can form two different enamine intermediates. The subsequent acid-catalyzed cyclization (an electrophilic aromatic substitution), which is the rate-determining step, can then occur at two different positions on the aniline ring, leading to a mixture of quinoline regioisomers.[8][11] The final product ratio is governed by a delicate balance of steric and electronic effects.[11]
-
Scientist's Recommendations:
-
Leverage Steric Hindrance: Increasing the steric bulk of one of the substituents on the β-diketone can direct the cyclization to the less hindered side. For example, a bulkier R group on the diketone will favor the formation of the 2-substituted quinoline to avoid steric clash during the ring-closing step.[11]
-
Exploit Electronic Effects: The electronic nature of substituents on the aniline ring can influence the site of electrophilic attack.
-
Systematic Optimization: While general trends exist, the interplay of steric and electronic effects can be complex. A systematic optimization of reaction conditions (e.g., acid catalyst, temperature) for your specific substrates is often necessary to maximize the yield of the desired regioisomer.
-
Table 1: Factors Influencing Regioselectivity in the Combes Synthesis
| Factor | Influence on Substituent Position | Rationale |
| Steric Bulk | A bulkier R group on the β-diketone favors 2-substitution. | Minimizes steric hindrance during the rate-determining cyclization step.[11] |
| Electron-Donating Groups on Aniline | Methoxy-substituted anilines tend to favor 2-substitution. | Influences the position of electrophilic attack on the aniline ring.[11] |
| Electron-Withdrawing Groups on Aniline | Chloro- or fluoro-substituted anilines tend to favor 4-substitution. | Alters the preferred site of cyclization on the aniline ring.[11] |
Synthesis Method: The Friedländer Synthesis
The Friedländer synthesis is a versatile method that condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, catalyzed by acid or base.
Problem: Low yield due to self-condensation of the ketone reactant, especially under basic conditions.
-
Root Cause Analysis: Under basic conditions, the ketone containing the α-methylene group can readily undergo self-aldol condensation.[12] This competing reaction consumes the ketone, reducing the amount available to react with the 2-aminoaryl carbonyl compound, thereby lowering the yield of the desired quinoline.[13]
-
Scientist's Recommendations:
-
Switch to an Acid Catalyst: One of the most effective ways to circumvent the base-catalyzed aldol side reaction is to perform the synthesis under acidic conditions. Catalysts such as p-toluenesulfonic acid, iodine, or various Lewis acids can effectively promote the Friedländer annulation while minimizing self-condensation.[13][14]
-
Use an Imine Analog: To completely avoid the possibility of ketone self-condensation under basic conditions, the 2-aminoaryl aldehyde or ketone can be pre-reacted to form an imine analog. This protected form is not susceptible to self-condensation and can then be reacted to form the quinoline.[1]
-
Milder Reaction Conditions: Modern catalytic systems, including the use of gold catalysts or ionic liquids, can allow the reaction to proceed under milder conditions (lower temperatures), which can disfavor the aldol side reaction and improve yields.[10][13]
-
Table 2: Comparison of Catalysts for Friedländer Synthesis
| Catalyst System | Conditions | Typical Yields | Advantages | Reference |
| KOH (Traditional Base) | High Temperature | Variable | Simple | [13] |
| p-TsOH (Acid) | Solvent-free, 120°C | High (85-95%) | Avoids base-catalyzed side reactions | [15] |
| Iodine (I₂) | Solvent-free, 120°C | Excellent (90-98%) | Mild, efficient, and inexpensive | [15] |
| Oxalic Acid | Solvent-free, 80°C | Excellent (88-95%) | Cost-effective, organic catalyst | [16] |
| Nanocatalyst (Fe₃O₄-IL-HSO₄) | Solvent-free, 90°C | High | Reusable, environmentally friendly | [10] |
II. Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions across the different classical quinoline syntheses?
A1: The most prevalent side reactions are specific to the synthesis method:
-
Skraup Synthesis: Characterized by its violent exotherm, leading to extensive tar and polymer formation.[17]
-
Doebner-von Miller Synthesis: The primary side reaction is the acid-catalyzed polymerization of the α,β-unsaturated carbonyl reactants.[7]
-
Combes Synthesis: Formation of regioisomers is a major issue when using unsymmetrical β-diketones.[8]
-
Friedländer Synthesis: Self-condensation (aldol reaction) of the ketone reactant is a common side reaction, particularly under basic catalysis.[13] With unsymmetrical ketones, regioselectivity can also be a challenge.[1]
Q2: I have a very dark crude product. What are some general purification strategies?
A2: Dark coloration is often due to polymeric byproducts or tars.
-
Steam Distillation: This is highly effective for volatile quinolines, as it physically separates them from non-volatile tars (common in Skraup synthesis).[5]
-
Column Chromatography: Silica gel chromatography is a standard method for purifying a wide range of organic compounds, including quinoline derivatives.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent is an excellent way to obtain highly pure material.
-
Activated Carbon Treatment: To remove colored impurities, you can dissolve your crude product in a solvent and stir it with a small amount of activated carbon, followed by filtration.[5]
Q3: How can I improve the regioselectivity of my reaction when using an unsymmetrical starting material?
A3: Controlling regioselectivity is a common challenge.[8] The key is to exploit the inherent electronic and steric properties of your substrates.
-
Steric Control: Introduce a bulky group on one of the reactants to sterically disfavor reaction at the adjacent position.[11]
-
Electronic Control: Modify the substituents on your aniline or other aromatic starting material. Electron-donating groups and electron-withdrawing groups can direct the cyclization to different positions.[11]
-
Catalyst and Condition Screening: The choice of catalyst (acidic vs. basic, specific Lewis acid) and reaction conditions (temperature, solvent) can significantly influence the kinetic vs. thermodynamic product distribution, favoring one regioisomer over another.[18]
III. Experimental Protocols
Protocol 1: Purification of Crude Quinoline from Skraup Synthesis
This protocol is adapted from established procedures for the purification of quinoline, emphasizing the removal of tar and unreacted aniline.[2]
-
Workup - Steam Distillation:
-
Allow the crude reaction mixture to cool. In a well-ventilated fume hood, cautiously make the solution strongly alkaline with a concentrated sodium hydroxide solution.
-
Set up for steam distillation. Pass steam through the mixture to distill the volatile quinoline from the tarry residue. Collect the distillate until it is no longer cloudy.
-
-
Removal of Aniline:
-
Separate the quinoline layer from the aqueous distillate. To the combined distillate, add dilute sulfuric acid until the solution is acidic to dissolve the quinoline.
-
Cool the solution in an ice bath to 0–5 °C.
-
Slowly add a saturated aqueous solution of sodium nitrite until a test with starch-iodide paper indicates a slight excess of nitrous acid. This step converts any residual aniline into its diazonium salt.
-
Gently warm the solution on a steam bath for about an hour, or until the evolution of nitrogen gas ceases, to decompose the diazonium salt.
-
-
Final Purification:
-
Make the solution alkaline again with sodium hydroxide.
-
Perform a second steam distillation to isolate the pure quinoline.
-
The collected quinoline can be further purified by distillation under reduced pressure.
-
IV. References
-
Clarke, H. T.; Davis, A. W. Quinoline. Org. Synth.1941 , Coll. Vol. 1, 478. --INVALID-LINK--
-
Sloop, J. C. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. J. Phys. Org. Chem.2008 , 21(12), 1107-1114. --INVALID-LINK--
-
BenchChem. . --INVALID-LINK--
-
Wikipedia. Combes quinoline synthesis. --INVALID-LINK--
-
Hudson, C. E.; et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21(8), 988. --INVALID-LINK--
-
BenchChem. Navigating the Skraup Quinoline Synthesis: A Technical Support Guide. --INVALID-LINK--
-
Denmark, S. E.; Venkatraman, S. On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. J. Org. Chem.2006 , 71(4), 1668–1676. --INVALID-LINK--
-
Alfa Chemistry. Friedländer Quinoline Synthesis. --INVALID-LINK--
-
BenchChem. A Comparative Guide to Catalysts in Quinoline Synthesis: Efficacy and Methodologies. --INVALID-LINK--
-
Matsugi, M.; et al. Doebner–Miller synthesis in a two-phase system: practical preparation of quinolines. Tetrahedron Lett.2000 , 41(45), 8523-8525. --INVALID-LINK--
-
Dabiri, M.; Baghbanzadeh, M.; Nikcheh, M. S. Oxalic Acid: An Efficient and Cost-Effective Organic Catalyst for the Friedlaender Quinoline Synthesis under Solvent-Free Conditions. Monatsh. Chem.2007 , 138, 1249–1252. --INVALID-LINK--
-
Wikipedia. Friedländer synthesis. --INVALID-LINK--
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline. --INVALID-LINK--
-
BenchChem. Comparative study of quinoline synthesis methods (Skraup vs. Friedlander). --INVALID-LINK--
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th ed.; Longman: London, 1989. --INVALID-LINK--
-
Wikipedia. Doebner–Miller reaction. --INVALID-LINK--
-
Name Reactions in Organic Synthesis. Combes Quinoline Synthesis. --INVALID-LINK--
-
Li, G.; et al. Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. J. Org. Chem.2007 , 72(17), 6644–6647. --INVALID-LINK--
-
BenchChem. Technical Support Center: Optimizing Friedländer Synthesis. --INVALID-LINK--
-
Organic Chemistry Portal. Friedlaender Synthesis. --INVALID-LINK--
-
NROChemistry. Combes Quinoline Synthesis Mechanism | Organic Chemistry. --INVALID-LINK--
-
ResearchGate. Quinoline formation via a modified Combes reaction: Examination of kinetics, substituent effects, and mechanistic pathways. --INVALID-LINK--
-
Hudson, C. E.; et al. Recent Advances in Metal-Free Quinoline Synthesis. Molecules2016 , 21(8), 988. --INVALID-LINK--
-
Bennardi, D. O.; et al. An Efficient and Green Catalytic Method for Friedländer Quinoline Synthesis Using Tungstophosphoric Acid Included in a Polymeric Matrix. Curr. Catal.2015 , 4(1), 67-72. --INVALID-LINK--
-
Naidoo, R. Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. UKZN Research Space2014 . --INVALID-LINK--
-
SynArchive. Doebner-Miller Reaction. --INVALID-LINK--
-
Furniss, B. S.; et al. Vogel's Textbook of Practical Organic Chemistry. 5th ed.; Longman Scientific & Technical: New York, 1989. --INVALID-LINK--
-
Wikipedia. Skraup reaction. --INVALID-LINK--
-
Scribd. Friedländer Synthesis: Mechanism. --INVALID-LINK--
-
Alfa Chemistry. Friedländer Quinoline Synthesis. --INVALID-LINK--
-
Wikipedia. Aldol reaction. --INVALID-LINK--
-
Slideshare. Doebner-Miller reaction and applications. --INVALID-LINK--
-
Vive Chemistry. Skraup's Synthesis. --INVALID-LINK--
-
Semantic Scholar. Doebner-von Miller reaction. --INVALID-LINK--
-
BenchChem. troubleshooting side reactions in the synthesis of quinoline derivatives. --INVALID-LINK--
-
Slideshare. Doebner-Miller reaction and applications. --INVALID-LINK--
-
SRM University. ALDOL CONDENSATION. --INVALID-LINK--
-
Sigma-Aldrich. Aldol Condensation Reaction. --INVALID-LINK--
References
- 1. uop.edu.pk [uop.edu.pk]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. Vogel's Textbook of Practical Organic Chemistry by A.I. Vogel | Goodreads [goodreads.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. organicreactions.org [organicreactions.org]
- 7. Recent Advances in Metal-Free Quinoline Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 11. Work out the mechanism for the Skraup synthesis of quinoline. | Filo [askfilo.com]
- 12. Aldol reaction - Wikipedia [en.wikipedia.org]
- 13. alfa-chemistry.com [alfa-chemistry.com]
- 14. m.youtube.com [m.youtube.com]
- 15. Friedlaender Synthesis [organic-chemistry.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Friedlander Synthesis of Quinolines
Welcome to the Technical Support Center for the Friedlander Quinoline Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to help improve yields and overcome common challenges in this versatile reaction.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Friedlander synthesis?
The Friedlander synthesis is a classic condensation reaction that forms a quinoline ring from a 2-aminoaryl aldehyde or ketone and a carbonyl compound containing an α-methylene group.[1][2] The reaction is typically catalyzed by either an acid or a base.[3][4] There are two plausible mechanistic pathways:
-
Aldol Condensation First: The reaction begins with an aldol condensation between the two carbonyl-containing starting materials, followed by the formation of a Schiff base (imine) and subsequent cyclization and dehydration to yield the quinoline.[5]
-
Schiff Base Formation First: Alternatively, the 2-amino group can first react with the carbonyl of the second reactant to form a Schiff base, which then undergoes an intramolecular aldol condensation and dehydration to form the final product.[5]
Recent studies suggest that under typical acidic or basic conditions, the intermolecular aldol reaction is often the initial step.[6]
Caption: Alternative mechanistic pathways for the Friedlander synthesis.
Q2: What are the most common reasons for low yields in the Friedlander synthesis?
Low yields are a frequent issue and can typically be attributed to one or more of the following factors:
-
Suboptimal Reaction Conditions: The reaction often requires heat, but excessively high temperatures can cause decomposition or tar formation.[7][8] Conversely, a temperature that is too low will result in a sluggish or incomplete reaction.
-
Inefficient Catalysis: The choice of catalyst is critical and highly substrate-dependent. An inappropriate catalyst, incorrect loading, or catalyst deactivation can lead to poor yields.[9]
-
Side Reactions: The most common side reaction is the self-condensation of the ketone reactant, especially under basic conditions, which consumes starting material and complicates purification.[3][7]
-
Poor Substrate Reactivity: Starting materials with significant steric hindrance or deactivating electronic groups can be less reactive, requiring more forcing conditions or specialized catalysts.[7]
-
Solvent Effects: The solvent plays a crucial role in the solubility of reactants and the overall reaction rate. An unsuitable solvent can hinder the reaction.[7]
Q3: How do I select the appropriate catalyst for my substrates?
The choice between an acid, base, or a more modern catalytic system depends on the reactivity of your starting materials.
-
Acid Catalysts: These are generally effective for a wide range of substrates.[4] Common choices include Brønsted acids like p-toluenesulfonic acid (p-TsOH) and sulfuric acid (H₂SO₄), and Lewis acids such as zinc chloride (ZnCl₂) and neodymium(III) nitrate.[2][7]
-
Base Catalysts: Bases like potassium hydroxide (KOH), sodium hydroxide (NaOH), and potassium tert-butoxide (KOtBu) are often used, but can promote the self-condensation of ketone starting materials.[3][7]
-
Modern Catalysts: To achieve higher yields under milder conditions, a variety of advanced catalysts have been developed. These include:
-
Ionic Liquids: Can act as both the catalyst and the solvent, often allowing for solvent-free conditions.[10]
-
Metal Triflates: Highly active and stable Lewis acid catalysts.[10]
-
Solid Acid Catalysts: Reusable and environmentally friendly options like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have shown high efficacy.[9][11]
-
Iodine: A mild and efficient catalyst for this synthesis.[2]
-
Q4: Can this reaction be performed under solvent-free conditions?
Yes, solvent-free conditions have been successfully applied to the Friedlander synthesis, often leading to improved yields, shorter reaction times, and a greener process. This approach is frequently paired with microwave irradiation or specific catalysts like p-toluenesulfonic acid, iodine, or ionic liquids.[2][3][9]
Troubleshooting Guide
Caption: A systematic workflow for troubleshooting low yields.
Issue 1: Reaction is Sluggish or Yield is Very Low
Potential Cause: Suboptimal reaction conditions or inefficient catalysis.
Solutions:
-
Optimize Temperature and Reaction Time:
-
Causality: The kinetics of the condensation and cyclization steps are highly temperature-dependent.
-
Actionable Advice: Systematically vary the reaction temperature. If using conventional heating, try increasing the temperature in 10-20 °C increments. Monitor the reaction by TLC to check for product formation versus decomposition. For sluggish reactions, consider extending the reaction time.
-
Expert Insight: Microwave irradiation can be highly effective, often dramatically reducing reaction times from hours to minutes and improving yields by providing efficient and uniform heating.[9][12]
-
-
Screen a Panel of Catalysts:
-
Causality: The electronic and steric properties of your substrates will dictate which catalyst is most effective. There is no single "best" catalyst for all Friedlander syntheses.
-
Actionable Advice: If a standard acid or base catalyst is ineffective, screen a variety of modern catalysts. For example, some reactions that fail with p-TsOH may proceed smoothly with a Lewis acid like ZrCl₄ or a reusable solid acid catalyst.[9][13]
-
Expert Insight: Start with a small-scale screen of catalysts such as p-TsOH, ZrCl₄, iodine, and an ionic liquid to quickly identify a promising candidate before scaling up.
-
-
Consider Solvent-Free Conditions or Alternative Solvents:
-
Causality: High concentrations of reactants under solvent-free conditions can accelerate the reaction rate. In other cases, a solvent that effectively solubilizes all reactants is key.
-
Actionable Advice: Many modern, high-yield protocols utilize solvent-free conditions, often with gentle heating.[9] If a solvent is necessary, consider changing from common alcohols like ethanol to higher-boiling solvents like toluene or exploring greener options like water, which has been shown to be effective for certain substrates, even without a catalyst.[14][15]
-
Issue 2: Significant Formation of Side Products
Potential Cause: Self-condensation of the ketone starting material or thermal decomposition.
Solutions:
-
Switch from a Base to an Acid Catalyst:
-
Causality: Basic conditions strongly promote the aldol self-condensation of enolizable ketones, which is often the primary competing side reaction.[3]
-
Actionable Advice: If you are using a base like KOH or NaOH and observing significant side products, switch to an acid catalyst like p-TsOH or a Lewis acid. This change in mechanism will disfavor the self-condensation pathway.
-
-
Use Milder Reaction Conditions:
-
Causality: Harsh conditions (very high temperatures or strongly acidic/basic catalysts) can lead to the formation of tar and other decomposition byproducts.[8]
-
Actionable Advice: Reduce the reaction temperature and monitor the reaction closely to stop it as soon as the starting material is consumed. Employing milder catalysts, such as molecular iodine or certain ionic liquids, can also prevent side product formation.[8]
-
-
Modify the Starting Material:
-
Causality: To completely prevent aldol side reactions, one of the reactants can be modified to be incapable of self-condensation.
-
Actionable Advice: Instead of using a 2-aminoaryl ketone directly, it can be pre-reacted to form an imine analog. This modified substrate can then be reacted with the α-methylene ketone, avoiding the possibility of self-condensation.[3]
-
Issue 3: Poor Regioselectivity with Unsymmetrical Ketones
Potential Cause: Condensation can occur at either of the two α-methylene groups of an unsymmetrical ketone.
Solutions:
-
Employ a Directing Group:
-
Causality: The regioselectivity of the initial condensation is difficult to control. However, using a starting material with a built-in directing group can force the reaction to proceed down a single pathway.
-
Actionable Advice: Using β-ketoesters or 1,3-diketones as the methylene component provides highly regioselective reactions, as one methylene group is significantly more activated than the other.[6]
-
-
Utilize Specific Catalytic Systems:
-
Causality: Certain catalysts can influence the regioselectivity through steric or electronic interactions with the substrate.
-
Actionable Advice: It has been reported that specific amine catalysts or the use of ionic liquids can help control the regioselectivity when using unsymmetrical ketones.[3]
-
Data Summary Tables
Table 1: Comparison of Catalytic Systems
| Catalyst | Solvent | Temperature (°C) | Time | Typical Yield (%) | Reference |
| p-TsOH | Solvent-free | 120 | 15-30 min | 85-95 | [2] |
| Iodine | Solvent-free | 100-120 | 1-2 h | 82-94 | [2] |
| ZrCl₄ | EtOH/H₂O | 60 | 1-3 h | >88 | [9][13] |
| [Hbim]BF₄ (Ionic Liquid) | Solvent-free | 100 | 3-6 h | ~93 | [10] |
| Ceric Ammonium Nitrate | EtOH | Ambient | 45 min | 80-92 | [4] |
| None | Water | 70 | 3 h | up to 97 | [15] |
Experimental Protocols
Protocol 1: High-Yield Synthesis using a Lewis Acid Catalyst (ZrCl₄)
This protocol describes a reliable method for synthesizing a polysubstituted quinoline.
Materials:
-
2-Aminobenzophenone (1.0 mmol)
-
Ethyl acetoacetate (1.2 mmol)
-
Zirconium(IV) chloride (ZrCl₄) (10 mol%)
-
Ethanol/Water (1:1 mixture, 10 mL)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate
Procedure:
-
To a solution of 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL), add ZrCl₄ (10 mol%).[13]
-
Stir the reaction mixture at 60 °C and monitor its progress by thin-layer chromatography (TLC).[13]
-
Upon completion, cool the mixture to room temperature.[13]
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[13]
-
Extract the product with ethyl acetate (3 x 20 mL).[13]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[13]
-
Purify the crude product by column chromatography on silica gel (hexane-ethyl acetate gradient) to afford the desired quinoline derivative.[13]
Protocol 2: Solvent-Free Synthesis using p-Toluenesulfonic Acid (p-TsOH)
This protocol is an example of an efficient and environmentally friendly approach.
Materials:
-
2-Aminoaryl ketone (1.0 mmol)
-
Active methylene compound (1.1 mmol)
-
p-Toluenesulfonic acid (p-TsOH) (10 mol%)
Procedure:
-
In a round-bottom flask, combine the 2-aminoaryl ketone (1.0 mmol), the active methylene compound (1.1 mmol), and p-TsOH (10 mol%).
-
Heat the neat mixture at 120 °C for the time indicated by TLC monitoring (typically 15-30 minutes).[2]
-
After cooling to room temperature, dissolve the residue in ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by column chromatography or recrystallization.
References
- 1. jk-sci.com [jk-sci.com]
- 2. Friedlaender Synthesis [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Friedländer synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Different catalytic approaches of Friedländer synthesis of quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 15. Synthesis of Quinolines via Friedländer Reaction in Water and under Catalyst-Free Conditions [organic-chemistry.org]
Navigating the Labyrinth: A Technical Guide to Preventing Polymerization in the Doebner-von Miller Quinoline Synthesis
For Immediate Release
Shanghai, China – January 2, 2026 – As a cornerstone of heterocyclic chemistry, the Doebner-von Miller reaction offers a powerful pathway to quinoline scaffolds, which are integral to numerous pharmaceuticals and functional materials. However, this classic transformation is notoriously plagued by the formation of intractable polymeric byproducts, leading to significant challenges in product isolation and yield reduction. This technical support guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting strategies and frequently asked questions to effectively mitigate polymerization and optimize this critical reaction.
Troubleshooting Guide: From Tar to Treasure
This section addresses common issues encountered during the Doebner-von Miller reaction, providing causative explanations and actionable solutions.
Scenario 1: The reaction mixture has turned into an unworkable, solid black tar.
-
Question: My reaction has solidified into a black, tar-like mass. What is the underlying cause, and how can I prevent this from happening in subsequent experiments?
-
Answer: This is a classic presentation of rampant polymerization of the α,β-unsaturated carbonyl compound, a common pitfall in the Doebner-von Miller synthesis. The strongly acidic conditions required for the reaction also readily catalyze the self-condensation of these starting materials, leading to high-molecular-weight polymers.
To circumvent this, a multi-pronged approach is recommended:
-
Slow and Steady Wins the Race: The gradual addition of the α,β-unsaturated carbonyl compound to the heated acidic solution of the aniline is a highly effective strategy. This maintains a low instantaneous concentration of the polymerizable substrate, thereby favoring the desired bimolecular reaction with the aniline over self-condensation.
-
Temperature Control is Paramount: While heat is necessary to drive the reaction, excessive temperatures can significantly accelerate the rate of polymerization. It is crucial to maintain the lowest effective temperature that allows for a reasonable reaction rate. Stepwise heating and careful monitoring can prevent thermal runaways.
-
Harness the Power of a Biphasic System: Sequestering the α,β-unsaturated carbonyl compound in a non-polar organic phase, such as toluene, while the aniline resides in an acidic aqueous phase can dramatically curtail polymerization. The reaction then proceeds at the interface, where the concentration of the carbonyl compound is inherently limited.
-
Scenario 2: My desired quinoline product is contaminated with a significant amount of insoluble polymer.
-
Question: I have managed to avoid complete solidification, but my crude product is heavily contaminated with a polymeric residue. What are the most effective methods for purification?
-
Answer: The removal of polymeric byproducts is a critical step in obtaining pure quinoline derivatives. Several techniques can be employed, often in combination:
-
pH-Mediated Precipitation: A highly effective method involves the careful adjustment of the reaction mixture's pH. After the reaction, the mixture is concentrated to remove the solvent, and the residue is dissolved in water. By adjusting the pH to approximately 3.7-3.9 with a sodium hydroxide solution, the polymeric byproducts can be selectively precipitated and removed by filtration.[1] The desired quinoline product can then be isolated from the filtrate by further basification to a pH of 7-7.5.[1]
-
Complexation with Lewis Acids: In some cases, the desired quinaldine (2-methylquinoline) product can be selectively precipitated from the reaction mixture as a complex with zinc chloride. This crystalline solid can be filtered off from the soluble polymeric impurities and then treated with a base, such as ammonium hydroxide, to liberate the free quinaldine.[2]
-
Steam Distillation: For volatile quinoline products, steam distillation of the basified reaction mixture can be an excellent purification method. The desired product will co-distill with the water, leaving the non-volatile polymeric tars behind.[3]
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the Doebner-von Miller reaction and the prevention of polymerization.
1. What is the fundamental mechanism of polymer formation in the Doebner-von Miller reaction?
Under the strong acidic conditions of the reaction, the α,β-unsaturated carbonyl compound can be protonated, which activates the double bond towards nucleophilic attack. This can initiate a cascade of Michael-type additions of the enol form of the carbonyl compound to other protonated carbonyl molecules, leading to the formation of long-chain polymers.
2. Are there any specific chemical inhibitors that can be added to the reaction to prevent polymerization?
While not as commonly employed as the procedural modifications discussed above, radical inhibitors such as hydroquinone can be effective in preventing polymerization, particularly if there is a suspicion of a free-radical mediated polymerization pathway occurring alongside the acid-catalyzed one.[4][5] Hydroquinone functions by quenching free radicals, thereby terminating the polymerization chain reaction.[4][6]
3. How does the choice of acid catalyst (Brønsted vs. Lewis acid) influence the extent of polymerization?
Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) are used to catalyze the Doebner-von Miller reaction.[1] While Brønsted acids are more traditional, they can be more aggressive in promoting the polymerization of the α,β-unsaturated carbonyl compound due to their direct protonation of the carbonyl oxygen. Lewis acids, on the other hand, coordinate to the carbonyl oxygen, which can also enhance its electrophilicity but may in some cases offer a milder and more controlled activation, potentially leading to less polymerization. The optimal choice of acid catalyst is often substrate-dependent and may require empirical optimization.
4. Can the in situ generation of the α,β-unsaturated carbonyl compound reduce polymerization?
Yes, this is a very effective strategy, often referred to as the Beyer method.[1] For example, by slowly adding acetaldehyde to a solution of aniline hydrochloride, crotonaldehyde can be generated in situ via an aldol condensation.[3] This ensures that the concentration of the reactive and easily polymerizable crotonaldehyde remains low throughout the reaction, thus favoring the desired quinoline formation.
Experimental Protocols
Protocol 1: Slow Addition of Crotonaldehyde for the Synthesis of 2-Methylquinoline
-
In a round-bottom flask equipped with a reflux condenser, mechanical stirrer, and an addition funnel, combine aniline (1.0 eq) and 6 M hydrochloric acid.
-
Heat the mixture to reflux.
-
In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in a minimal amount of a suitable solvent (e.g., toluene).
-
Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.
-
After the addition is complete, continue to reflux for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Visualizing the Pathways
To better understand the competing reactions, the following diagrams illustrate the desired Doebner-von Miller reaction pathway and the undesired polymerization pathway.
References
Technical Support Center: Controlling Regioselectivity in Combes Quinoline Synthesis
Welcome to the technical support center for the Combes quinoline synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for controlling regioselectivity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Combes quinoline synthesis?
A1: The Combes quinoline synthesis is a chemical reaction that involves the condensation of an aniline with a β-diketone under acidic conditions to form a substituted quinoline.[1][2] The reaction proceeds through three primary stages:
-
Schiff Base Formation: The aniline undergoes a nucleophilic addition to one of the carbonyl groups of the β-diketone, followed by dehydration to form a Schiff base intermediate.[1]
-
Acid-Catalyzed Annulation: The intermediate Schiff base tautomerizes to an enamine, which is then protonated by the acid catalyst. This is followed by the rate-determining step, an intramolecular electrophilic aromatic substitution (annulation), where the enamine attacks the aniline ring to form a new six-membered ring.[1]
-
Dehydration: The resulting intermediate undergoes dehydration to yield the final aromatic quinoline product.[1]
Q2: What are the primary factors that dictate the regiochemical outcome when using an unsymmetrical β-diketone?
A2: When an unsymmetrical β-diketone is used, the formation of two different regioisomers is possible.[3][4][5] The regioselectivity of the Combes synthesis is primarily governed by a complex interplay of electronic and steric effects of the substituents on both the aniline and the β-diketone.[3][6][7]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on the aniline ring can influence the position of the intramolecular cyclization.
-
Steric Hindrance: Bulky substituents on either the aniline or the β-diketone can favor the formation of the less sterically hindered product.[3] Steric effects in the rate-determining annulation step are often more significant than in the initial nucleophilic addition.[1]
Q3: What are the commonly employed acid catalysts, and can their choice influence regioselectivity?
A3: Concentrated sulfuric acid (H₂SO₄) is the most traditional and widely used acid catalyst in the Combes synthesis.[1] However, other catalysts can be employed, and their choice can indeed influence the reaction's outcome. Polyphosphoric acid (PPA) is another common catalyst.[5] Modified catalysts, such as a mixture of PPA and an alcohol to form a polyphosphoric ester (PPE), have been shown to be more effective dehydrating agents than sulfuric acid in certain instances.[1][7] The choice of catalyst can alter the reaction kinetics and potentially favor the formation of one regioisomer over another.
Troubleshooting Guide
Problem: My reaction is producing a mixture of regioisomers, and the desired isomer is the minor product. How can I improve the regioselectivity?
This is a common challenge in the Combes synthesis when using unsymmetrical β-diketones.[4][5][6] Here are several strategies to address this issue:
Solution 1: Strategic Modification of Substituents
The electronic and steric profile of your starting materials is the most critical factor influencing regioselectivity.
-
Aniline Substituents:
-
Electron-donating groups (e.g., methoxy) on the aniline can influence the position of cyclization. For instance, with certain β-diketones, methoxy-substituted anilines have been observed to favor the formation of 2-CF₃-quinolines.[1]
-
Electron-withdrawing groups (e.g., chloro, fluoro) on the aniline may direct the reaction to favor the alternative regioisomer, such as the 4-CF₃-quinoline.[1]
-
-
β-Diketone Substituents:
Solution 2: Optimization of Reaction Conditions
Systematic variation of reaction parameters can help identify conditions that favor the formation of a single isomer.[3]
-
Temperature Control: The cyclization step can be sensitive to temperature. In some related quinoline syntheses, lower temperatures favor the kinetic product, while higher temperatures yield the thermodynamic product.[4] It is advisable to run the reaction at different temperatures to determine the effect on the regioisomeric ratio.
-
Solvent: The choice of solvent can influence the reaction pathway and, consequently, the regiochemical outcome.[3] While the Combes synthesis is often run neat or with the acid catalyst acting as the solvent, exploring high-boiling inert solvents might be beneficial.
Solution 3: Exploring Alternative Acid Catalysts
If concentrated sulfuric acid is providing poor selectivity, consider alternative catalysts.
-
Polyphosphoric Acid (PPA): PPA is a viscous liquid that can serve as both a catalyst and a solvent. It is a strong dehydrating agent and can sometimes offer different selectivity compared to sulfuric acid.[5]
-
Polyphosphoric Ester (PPE): The use of a mixture of PPA and an alcohol (like ethanol) to generate PPE in situ has been reported as a more effective dehydrating agent and may influence the regioselectivity of the reaction.[1][7]
Data Presentation
The following table summarizes the influence of substituents on the regiochemical outcome in the Combes synthesis of trifluoromethyl-quinolines, as an illustrative example.
| Aniline Substituent | β-Diketone R Group | Major Regioisomer |
| Methoxy (Electron-donating) | Increased bulk | 2-CF₃-quinoline[1] |
| Chloro/Fluoro (Electron-withdrawing) | Varied | 4-CF₃-quinoline[1] |
Experimental Protocols
Protocol: Modified Combes Synthesis for Improved Regioselectivity
This protocol provides a general framework. The specific substrates, temperature, and reaction time will require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add the aniline derivative (1.0 eq) and the unsymmetrical β-diketone (1.1 eq).
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes. An exothermic reaction may occur, indicating the formation of the enamine intermediate.
-
Acid Addition: Cool the mixture in an ice bath. Slowly and carefully add the acid catalyst (e.g., concentrated sulfuric acid or polyphosphoric acid, ~10 eq) dropwise via the dropping funnel, ensuring the internal temperature remains below 20°C.
-
Cyclization: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-120°C) and maintain it for the optimized reaction time. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled mixture onto crushed ice with vigorous stirring.
-
Slowly neutralize the acidic solution with a concentrated base (e.g., sodium hydroxide or ammonia solution) until the mixture is strongly basic.
-
The quinoline product may precipitate out and can be collected by filtration. Alternatively, extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
-
Purification:
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired regioisomer.
-
Visualizations
Caption: Mechanism of the Combes Quinoline Synthesis.
Caption: Troubleshooting Workflow for Poor Regioselectivity.
References
Technical Support Center: Optimization of Suzuki Coupling for Chloro-quinolines
Welcome to the technical support center for the optimization of Suzuki coupling reactions involving chloro-quinoline substrates. This guide is designed for researchers, scientists, and professionals in drug development who are looking to troubleshoot and enhance the efficiency of these often-challenging cross-coupling reactions. The inherent electronic properties of the quinoline ring system and the relative inertness of the carbon-chlorine bond necessitate a carefully optimized approach. This resource provides in-depth, experience-driven advice in a direct question-and-answer format to address specific issues you may encounter.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions and provides foundational knowledge for setting up a successful Suzuki coupling with chloro-quinolines.
Q1: Why is the Suzuki coupling of chloro-quinolines more challenging than that of bromo- or iodo-quinolines?
A1: The primary challenge lies in the strength of the carbon-chlorine (C-Cl) bond compared to carbon-bromine (C-Br) or carbon-iodine (C-I) bonds. The first and often rate-determining step of the Suzuki catalytic cycle is the oxidative addition of the palladium(0) catalyst to the aryl halide.[1][2] The C-Cl bond is stronger and less polarizable, making this oxidative addition step more difficult and requiring a more reactive catalytic system.[3] Additionally, the nitrogen atom in the quinoline ring can coordinate with the palladium catalyst, potentially leading to catalyst inhibition or deactivation, a common issue with nitrogen-containing heterocycles.[4][5]
Q2: What type of palladium catalyst and ligand combination is most effective for chloro-quinoline couplings?
A2: Due to the unreactive nature of the C-Cl bond, standard catalysts like Pd(PPh₃)₄ often give low to moderate yields.[4][6] Success in these couplings hinges on using a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) paired with a bulky, electron-rich phosphine ligand.[7][8] These ligands enhance the electron density on the palladium center, which facilitates the oxidative addition step.[2] Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly recommended and have demonstrated broad success in coupling various aryl chlorides, including heteroaryl chlorides.[4][7][9] N-heterocyclic carbene (NHC) ligands are also a powerful alternative, offering high stability and reactivity.[2][10]
Q3: What is the role of the base, and which one should I select?
A3: The base is critical for the transmetalation step of the catalytic cycle. It activates the organoboron reagent (boronic acid or ester) by forming a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[2][10][11] For challenging chloro-quinoline couplings, the choice of base is crucial. While carbonates like K₂CO₃ or Cs₂CO₃ can be effective, stronger bases such as potassium phosphate (K₃PO₄) often lead to significantly better yields.[4][12] The solubility of the base in the reaction medium is also an important consideration.
Q4: What are the recommended solvent systems for this reaction?
A4: A variety of solvents can be employed, often as a mixture with water to aid in dissolving the inorganic base.[7] Common choices include ethereal solvents like 1,4-dioxane or tetrahydrofuran (THF), and aromatic hydrocarbons like toluene.[12][13] For example, a 4:1 or 5:1 mixture of dioxane and water is a robust starting point.[12] It is imperative that the solvents are thoroughly degassed to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[4]
Part 2: In-Depth Troubleshooting Guide
This section provides a structured approach to diagnosing and solving specific problems encountered during the Suzuki coupling of chloro-quinolines.
Scenario 1: No or Very Low Conversion of Starting Material
Q: I have set up my reaction, but after several hours or overnight, TLC/LC-MS analysis shows only starting material. What are the likely causes and how can I fix this?
A: This is a common issue that can usually be traced back to one of several key factors. A systematic check is the best approach.
Troubleshooting Steps:
-
Verify Catalyst and Ligand Activity:
-
Cause: The palladium catalyst, particularly the active Pd(0) species, may be inactive. Pd(II) precatalysts like Pd(OAc)₂ require in-situ reduction, which can sometimes be inefficient.[7] The ligand or catalyst may have degraded over time due to improper storage.
-
Solution: Use a fresh batch of palladium precursor and ligand. Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ as a benchmark, although more advanced systems are recommended for chloro-quinolines.[7] Ensure ligands are stored under an inert atmosphere.
-
-
Assess the Inertness of the Atmosphere:
-
Cause: Oxygen is detrimental to the Suzuki coupling as it can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to the formation of palladium black.[14]
-
Solution: Ensure all solvents are rigorously degassed prior to use (e.g., by sparging with argon or nitrogen for 15-30 minutes or by several freeze-pump-thaw cycles).[15] The reaction should be set up and run under a positive pressure of an inert gas (argon or nitrogen).[12]
-
-
Re-evaluate Your Choice of Base and Temperature:
-
Cause: The base may not be strong enough to facilitate efficient transmetalation, or the reaction temperature may be too low for the difficult oxidative addition of the chloro-quinoline.[4]
-
Solution: Switch to a stronger base. If you are using K₂CO₃, try K₃PO₄.[4] Ensure the base is finely powdered and anhydrous. Incrementally increase the reaction temperature, for example, from 80 °C to 100 °C or 110 °C. Microwave irradiation can also be effective for accelerating sluggish reactions.[12]
-
Scenario 2: Formation of Significant Side Products
Q: My reaction is consuming the starting material, but I am observing significant amounts of side products, leading to a low yield of the desired coupled product. What are these side products and how can I minimize them?
A: Several side reactions can compete with the desired cross-coupling. Identifying the major byproduct is key to addressing the issue.
Common Side Products and Solutions:
-
Homocoupling of the Boronic Acid (R'-R'):
-
Cause: This occurs when two molecules of the boronic acid couple with each other. It is often promoted by the presence of oxygen or inefficient transmetalation.[14]
-
Solution:
-
Improve the degassing of your solvents and maintain a strict inert atmosphere.[4]
-
Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess which can favor homocoupling.
-
Optimize the base and solvent system to improve the solubility and reactivity of the boronate species.[4]
-
-
-
Dehalogenation of the Chloro-quinoline:
-
Cause: The chloro-quinoline is reduced to the corresponding quinoline. This can happen if a hydride source is present in the reaction mixture, potentially arising from the solvent (e.g., alcohols) or decomposition of reagents.[13]
-
Solution: Avoid using protic solvents like alcohols if dehalogenation is a significant issue.[4] Ensure the purity of your reagents. Using a more stable palladium precatalyst or adjusting the ligand-to-metal ratio can sometimes suppress this pathway.[4]
-
-
Protodeborylation of the Boronic Acid:
-
Cause: The boronic acid reacts with a proton source (often excess water or acidic impurities) to cleave the C-B bond, returning the corresponding arene. This is often exacerbated by harsh conditions (high temperature, very strong base).[4]
-
Solution:
-
Try to lower the reaction temperature or use a milder base if feasible.
-
Minimize the amount of water in the solvent system, though some water is often necessary to dissolve the base.
-
Consider using the corresponding boronic ester (e.g., a pinacol ester), which can be more stable and less prone to protodeborylation.[4]
-
-
Part 3: Experimental Protocols and Data
Standard Protocol for Suzuki Coupling of a Chloro-quinoline
This protocol is a good starting point for optimization.
Materials:
-
Chloro-quinoline (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0-3.0 equiv, anhydrous and finely powdered)
-
1,4-Dioxane and Water (e.g., 5:1 ratio), degassed
-
Schlenk flask or microwave vial
-
Magnetic stirrer and heating source
Procedure:
-
Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add the chloro-quinoline, arylboronic acid, and anhydrous K₃PO₄.[15]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[15]
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane/water mixture via syringe.[12]
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ and SPhos, dissolve them in a small amount of the degassed solvent, and add this solution to the main reaction flask via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.[15]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the chloro-quinoline is consumed (typically 4-24 hours).[15]
-
Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[12]
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aryl-quinoline.[12]
Data Summary: Influence of Reaction Parameters
The following table summarizes typical outcomes based on variations in key reaction parameters for the coupling of a generic chloro-quinoline with phenylboronic acid.
| Catalyst System (Pd Precursor/Ligand) | Base | Solvent | Temp (°C) | Typical Yield Range (%) | Notes |
| Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 100 | 20-50 | Often requires high catalyst loading and long reaction times.[15] |
| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O | 110 | 40-65 | Modest improvement over Pd(PPh₃)₄. |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 100 | 60-85 | Good catalyst system for a range of substrates.[15] |
| Pd₂(dba)₃ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 85-98 | Highly effective for challenging aryl chlorides.[4][15] |
| Pd(OAc)₂ / XPhos | K₃PO₄ | Toluene/H₂O | 110 | 90-99 | Excellent yields, often with lower catalyst loading.[16] |
Note: Yields are generalized and highly dependent on the specific chloro-quinoline and boronic acid used.
Part 4: Visualizations
Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[1][11][17][18]
Diagram 2: Troubleshooting Workflow for Low-Yielding Reactions
Caption: A decision tree to guide troubleshooting efforts for low-yielding reactions.[4]
References
- 1. byjus.com [byjus.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. mt.com [mt.com]
- 12. benchchem.com [benchchem.com]
- 13. Yoneda Labs [yonedalabs.com]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Catalyst Selection for Cross-Coupling with 2-Chloroquinolines
Welcome to the Technical Support Center for catalyst selection in cross-coupling reactions involving 2-chloroquinolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of these challenging yet crucial transformations. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the success of your synthetic endeavors.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your cross-coupling experiments with 2-chloroquinolines, offering potential causes and actionable solutions.
Issue 1: Low or No Conversion of the Starting Material
-
Potential Cause A: Catalyst Inhibition. The Lewis basic nitrogen atom of the quinoline ring can coordinate to the palladium catalyst, forming inactive off-cycle complexes and effectively poisoning the catalyst[1][2].
-
Solution: Employ bulky, electron-rich phosphine ligands such as Buchwald or Josiphos-type ligands, or N-heterocyclic carbenes (NHCs). These ligands sterically shield the palladium center, minimizing coordination from the quinoline nitrogen and stabilizing the active Pd(0) species[1].
-
-
Potential Cause B: Inactive Catalyst System for an Aryl Chloride. The C-Cl bond is stronger and less reactive towards oxidative addition compared to C-Br or C-I bonds, often requiring a more active catalyst system[2]. Standard catalysts like Pd(PPh₃)₄ may be insufficient[2].
-
Solution: Utilize a more active palladium precatalyst, such as Pd₂(dba)₃ or Pd(OAc)₂, in combination with sterically hindered and electron-rich ligands (e.g., SPhos, XPhos, RuPhos)[3]. These systems are designed to facilitate the challenging oxidative addition of aryl chlorides.
-
-
Potential Cause C: Inefficient Pre-catalyst Activation. If you are using a Pd(II) source, its reduction to the active Pd(0) species may be incomplete[1].
-
Solution: Ensure your reaction conditions promote the reduction of the Pd(II) precatalyst. This can often be facilitated by the phosphine ligand itself or by certain bases. Alternatively, consider using a well-defined Pd(0) precatalyst to bypass this step[1].
-
-
Potential Cause D: Deactivation by Oxygen. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, leading to the formation of inactive palladium species and palladium black[1].
-
Solution: It is critical to maintain an inert atmosphere throughout the reaction. This can be achieved by thoroughly degassing all solvents and reagents and maintaining a positive pressure of an inert gas like argon or nitrogen[1].
-
Issue 2: Formation of Significant Byproducts
-
Potential Cause A: Homocoupling of the Coupling Partner. This is a common side reaction, particularly in Suzuki-Miyaura couplings, where the boronic acid couples with itself[2][4]. This can be exacerbated by the presence of oxygen[2][5].
-
Potential Cause B: Dehalogenation of 2-Chloroquinoline. The starting material is reduced, replacing the chlorine atom with a hydrogen. This can be caused by hydride sources in the reaction mixture, such as certain solvents or amine bases[2].
-
Solution: Ensure the reaction is conducted under a strictly inert atmosphere. Consider using a solvent that is less likely to act as a hydride donor[2].
-
-
Potential Cause C: Protodeboronation of the Boronic Acid (in Suzuki Coupling). The boronic acid is replaced by a proton from the solvent or residual water, leading to the formation of an arene byproduct[2][6].
-
Solution: Use anhydrous solvents and ensure all reagents are dry. The choice of base can also influence this side reaction; sometimes, switching to a non-aqueous base can be beneficial[6].
-
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
-
Potential Cause A: Unstable Catalytic Species. High temperatures and insufficient ligand stabilization can lead to the aggregation of the Pd(0) catalyst, forming palladium black[1].
Frequently Asked Questions (FAQs)
Q1: Which type of palladium catalyst is generally best for cross-coupling with 2-chloroquinolines?
A: Due to the lower reactivity of the C-Cl bond, highly active catalyst systems are required. These typically consist of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ paired with a bulky, electron-rich phosphine ligand (e.g., Buchwald ligands like SPhos, XPhos, BrettPhos, and RuPhos) or an N-heterocyclic carbene (NHC) ligand[3]. These ligands promote the challenging oxidative addition step and stabilize the active catalyst[1][2].
Q2: How do I choose the right ligand for my specific cross-coupling reaction?
A: The choice of ligand is crucial and depends on the specific reaction.
-
For Suzuki-Miyaura couplings: Buchwald-type biaryl phosphine ligands are often highly effective for coupling with aryl chlorides[3].
-
For Buchwald-Hartwig aminations: Sterically hindered monodentate phosphines, such as P(t-Bu)₃ or John-Phos type ligands, are commonly used[7]. Bidentate phosphine ligands like BINAP and DPEPhos can also be effective[8].
-
For Sonogashira couplings: While traditional systems use Pd(PPh₃)₄, more active catalysts with bulky phosphine ligands may be necessary for 2-chloroquinolines[9][10].
A decision-making workflow for ligand selection is provided below.
Q3: What is the role of the base in these cross-coupling reactions, and how do I select one?
A: The base plays multiple roles, including activating the nucleophile (e.g., deprotonating the amine in Buchwald-Hartwig or forming the boronate salt in Suzuki) and facilitating the regeneration of the Pd(0) catalyst. The choice of base is often empirical and can significantly impact the reaction outcome[6].
-
Suzuki-Miyaura: Common bases include K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice can depend on the solvent and the stability of the boronic acid[6][11].
-
Buchwald-Hartwig: Strong, non-nucleophilic bases like NaOtBu or LiHMDS are frequently used[7].
-
Sonogashira: An amine base, such as triethylamine or diisopropylethylamine, is typically used, which also often serves as the solvent[9].
Q4: Can nickel catalysts be used for cross-coupling with 2-chloroquinolines?
A: Yes, nickel catalysts are a viable and often more cost-effective alternative to palladium for activating aryl chlorides[12]. Nickel catalysts can be more reactive but may also be more sensitive and have different functional group tolerances. For instance, nitro groups may not be compatible with nickel phosphine catalysts[12].
Visualizing the Process: Catalytic Cycles and Workflows
To better understand the underlying mechanisms and decision-making processes, the following diagrams are provided.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: Decision-making workflow for catalyst selection in 2-chloroquinoline cross-coupling.
Experimental Protocols
The following are generalized, step-by-step protocols for key cross-coupling reactions with 2-chloroquinoline. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 2-Chloroquinoline with an Arylboronic Acid
Materials:
-
2-Chloroquinoline
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Pd(OAc)₂ (2-5 mol%)
-
SPhos (4-10 mol%)
-
K₃PO₄ (2.0 - 3.0 equivalents)
-
Anhydrous 1,4-dioxane or toluene/water mixture
Procedure:
-
To an oven-dried reaction vessel, add 2-chloroquinoline, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos[2].
-
Evacuate and backfill the vessel with an inert gas (e.g., argon) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of 2-Chloroquinoline
Materials:
-
2-Chloroquinoline
-
Amine (1.2 equivalents)
-
Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)
-
XPhos or BrettPhos (2-5 mol%)
-
NaOtBu (1.4 equivalents)
-
Anhydrous toluene or dioxane
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precatalyst, ligand, and NaOtBu to a dry reaction vessel[3][13].
-
Add 2-chloroquinoline and the desired amine[13].
-
Add the anhydrous solvent.
-
Seal the vessel and heat the reaction mixture to 100-120 °C with vigorous stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling of 2-Chloroquinoline with a Terminal Alkyne
Materials:
-
2-Chloroquinoline
-
Terminal alkyne (1.5 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%) or a more active Pd/ligand system
-
CuI (4 mol%)
-
Triethylamine (as solvent and base)
Procedure:
-
To a reaction vessel, add 2-chloroquinoline, the terminal alkyne, Pd(PPh₃)₂Cl₂, and CuI[11].
-
Add triethylamine.
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Heat the reaction mixture to 60-80 °C under a nitrogen atmosphere[11].
-
Monitor the reaction progress by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Data Presentation: Catalyst System Comparison
The following table summarizes typical catalyst systems for various cross-coupling reactions of chloro-heteroaromatics, providing a starting point for your optimizations.
| Cross-Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Typical Temp. (°C) |
| Suzuki-Miyaura | Pd(OAc)₂ / Pd₂(dba)₃ | SPhos, XPhos, RuPhos | K₃PO₄, K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, H₂O | 80-110 |
| Buchwald-Hartwig | Pd(OAc)₂ / Pd₂(dba)₃ | BrettPhos, XPhos | NaOtBu, LiHMDS | Toluene, Dioxane | 100-120 |
| Sonogashira | Pd(PPh₃)₂Cl₂ / Pd(PPh₃)₄ | PPh₃ | CuI (co-catalyst) | Triethylamine, DMF | 60-100 |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Low Yield in the Functionalization of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
Welcome to the technical support center for the versatile synthetic intermediate, 2-Chloro-3-(chloromethyl)-7-methoxyquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of functionalizing this molecule and to troubleshoot common issues, particularly low reaction yields. By understanding the nuanced reactivity of this compound, you can unlock its full potential in your synthetic endeavors.
Understanding the Reactivity Landscape
This compound possesses two distinct electrophilic sites susceptible to nucleophilic attack: the chloro group at the C2 position of the quinoline ring and the chloromethyl group at the C3 position. The key to achieving high yields of your desired product lies in controlling the selectivity of your reaction, as competitive reactions at these two sites are a primary cause of reduced yields.
-
C2-Chloro Group: This is a haloaromatic position activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nature of the quinoline nitrogen enhances the electrophilicity of this carbon.
-
3-(Chloromethyl) Group: This is a benzylic-like halide, which is highly reactive towards nucleophilic substitution, potentially proceeding through SN1 or SN2 mechanisms depending on the reaction conditions and the nucleophile.[1]
The challenge, and the opportunity, lies in exploiting the differential reactivity of these two positions to achieve selective functionalization.
Troubleshooting Guide: Low Yields and Unwanted Side Products
This section addresses specific problems you may encounter during your experiments in a question-and-answer format.
Question 1: My reaction is giving a complex mixture of products, and the yield of my desired compound is very low. What is happening?
Answer: This is a classic sign of non-selective functionalization, where your nucleophile is reacting at both the C2-chloro and the 3-(chloromethyl) positions. The formation of multiple products consumes your starting material and complicates purification, leading to a low isolated yield.
Immediate Action:
-
Analyze your product mixture: Use techniques like LC-MS and NMR to identify the major products. Are you seeing products of monosubstitution at C2, monosubstitution at the chloromethyl group, and disubstitution?
-
Re-evaluate your reaction conditions: The choice of solvent, base, temperature, and even the nature of the nucleophile can significantly influence the selectivity.
Question 2: I want to selectively functionalize the 3-(chloromethyl) group. How can I minimize reactions at the C2-chloro position?
Answer: To favor substitution at the more reactive benzylic-like chloromethyl group, you should employ conditions that are conducive to SN2 or SN1 reactions while being less favorable for SNAr at the C2 position.
Recommended Strategies:
-
Use mild bases: Strong bases can promote SNAr reactions. Opt for weaker, non-nucleophilic bases like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).
-
Lower the reaction temperature: SNAr reactions on the quinoline ring often require elevated temperatures. Running your reaction at or below room temperature can significantly favor substitution at the more labile chloromethyl position.
-
Choose your solvent wisely: Aprotic polar solvents like DMF or acetonitrile are generally suitable. For SN1-type reactions with weaker nucleophiles, polar protic solvents could be considered, though they may also promote unwanted side reactions.
-
Consider the nucleophile's nature: "Soft" nucleophiles (e.g., thiols) tend to react preferentially at the "softer" electrophilic center of the chloromethyl group.
Example Protocol for Selective N-Alkylation at the 3-(chloromethyl) position:
-
Dissolve this compound (1 eq.) and your amine nucleophile (1.1 eq.) in anhydrous acetonitrile.
-
Add potassium carbonate (1.5 eq.) as a base.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, filter the inorganic salts and concentrate the filtrate.
-
Purify the product by column chromatography.
Question 3: My goal is to substitute the C2-chloro group. How can I achieve this selectively?
Answer: Selective substitution at the C2 position requires conditions that favor SNAr while minimizing reaction at the chloromethyl group.
Recommended Strategies:
-
Use stronger bases/nucleophiles: Stronger nucleophiles and bases, such as sodium alkoxides or primary/secondary amines at elevated temperatures, are often required for efficient SNAr on 2-chloroquinolines.
-
Elevated temperatures: Heating the reaction is typically necessary to overcome the activation energy for the SNAr reaction.
-
Protecting the chloromethyl group (if necessary): In cases where selectivity is challenging, you could consider a protecting group strategy. For instance, you could first react the chloromethyl group with a nucleophile that can be easily cleaved later.
A Note on a Potential Side Reaction: Under acidic conditions, the C2-chloro group can be susceptible to hydrolysis, leading to the formation of the corresponding quinolinone (carbostyril). For example, refluxing 2-chloro-3-(chloromethyl)quinoline in acetic acid leads to the formation of 3-chloromethylcarbostyril.[2] This highlights the importance of avoiding acidic conditions if you wish to preserve the C2-chloro group.
Frequently Asked Questions (FAQs)
Q1: What is the relative reactivity of the C2-chloro versus the 3-(chloromethyl) group?
A1: Generally, the 3-(chloromethyl) group is more reactive towards nucleophilic substitution under milder conditions (lower temperatures, weaker bases) due to its benzylic-like nature. The C2-chloro group, being part of an aromatic system, requires more forcing conditions (higher temperatures, stronger bases/nucleophiles) to undergo SNAr.
Q2: Can I perform a one-pot, two-step functionalization at both positions?
A2: Yes, this is an attractive strategy. You could first perform a selective substitution at the more reactive chloromethyl group under mild conditions. Then, without isolating the intermediate, you could change the reaction conditions (e.g., add a stronger base and increase the temperature) to effect a second substitution at the C2 position with the same or a different nucleophile. Careful optimization would be required.
Q3: Are there any known incompatible reagents with this compound?
A3: Strong reducing agents may affect the quinoline ring system. As mentioned, strong acids can lead to hydrolysis of the C2-chloro group. Highly reactive organometallic reagents might add to the quinoline ring in a non-selective manner. It is always advisable to perform a small-scale test reaction when exploring new transformations.
Q4: How can I monitor the progress of my reaction effectively?
A4: Thin-layer chromatography (TLC) is a quick and effective method. You can use a mixture of ethyl acetate and hexane as the eluent, adjusting the ratio for optimal separation. Staining with potassium permanganate can help visualize the spots. For more quantitative analysis and to identify products, Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended.
Data at a Glance: Guiding Your Experimental Design
The following table provides a general guideline for choosing reaction conditions to favor selectivity.
| Desired Functionalization Site | Nucleophile Type | Recommended Base | Solvent | Temperature |
| 3-(chloromethyl) group | Amines, Thiols, Alcohols | K₂CO₃, NaHCO₃, Et₃N | Acetonitrile, DMF | 0 °C to Room Temp. |
| C2-chloro group | Alkoxides, Amines | NaH, NaOMe, K₂CO₃ | DMF, Dioxane, Alcohol | Room Temp. to Reflux |
Note: This table provides a starting point. Optimization for your specific substrate and nucleophile is crucial.
Visualizing the Reaction Pathways
To better understand the competing reaction pathways, the following diagrams illustrate the key transformations.
Caption: Decision workflow for selective functionalization.
Caption: Competing mechanistic pathways.
References
Validation & Comparative
Navigating the Chemical Maze: A Comparative Guide to the Structure-Activity Relationship of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline Analogs
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2] Among the vast library of quinoline derivatives, those bearing specific functional groups at key positions exhibit enhanced potency and selectivity. This guide delves into the structure-activity relationship (SAR) of a particular class of quinoline derivatives: analogs of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline.
While direct and extensive SAR studies on a series of analogs derived from this compound are not abundantly available in the public domain, we can construct a robust comparative analysis by examining its immediate precursors and structurally related compounds. The 2-chloro-7-methoxyquinoline-3-carbaldehyde scaffold serves as a versatile intermediate for the synthesis of a variety of derivatives where the 3-position is modified.[3] The 3-(chloromethyl) group, being a reactive handle, is often introduced via the reduction of the 3-formyl group to an alcohol, followed by chlorination, or is utilized in situ for nucleophilic substitution reactions. Understanding the impact of these modifications at the 3-position is crucial for the rational design of more potent and selective drug candidates.
The Synthetic Gateway: Vilsmeier-Haack Cyclization
The journey to synthesizing these quinoline analogs often begins with the Vilsmeier-Haack reaction.[4] This powerful formylation reaction allows for the construction of the 2-chloro-3-formylquinoline core from readily available substituted acetanilides. The presence of the 7-methoxy group on the aniline precursor directs the cyclization to yield the desired 7-methoxyquinoline isomer.
Caption: Synthetic route to the key intermediate.
Structure-Activity Relationship: Decoding the Impact of 3-Position Modifications
The 3-position of the 2-chloro-7-methoxyquinoline scaffold is a prime site for chemical modification to explore the SAR. The electron-withdrawing nature of the chloro group at the 2-position and the electron-donating methoxy group at the 7-position electronically influence the reactivity and biological activity of the entire molecule.[5] Modifications at the 3-position, stemming from the versatile 3-formyl or 3-chloromethyl group, have a profound impact on the compound's interaction with biological targets.
Comparative Analysis of 3-Substituted Analogs
| Analog Series | Modification at C3-Position | Biological Activity | Key SAR Observations | Reference |
| Hydrazones | -CH=N-NH-R | Anticancer, Antimicrobial | The nature of the 'R' group on the hydrazone moiety significantly influences activity. Aromatic and heteroaromatic substitutions can enhance potency. The presence of additional methoxy groups on the 'R' moiety has been shown to increase anticancer activity against breast adenocarcinoma and neuroblastoma cell lines. | [6] |
| Azetidin-2-ones | Fused azetidin-2-one ring | Antimicrobial | These derivatives exhibit potent antibacterial and antifungal activity. The substitution pattern on the phenylamino group attached to the azetidinone ring modulates the antimicrobial spectrum and potency. | [4] |
| Thiazolidinones | -(thiazolidinone ring) | Not specified in detail | The thiazolidinone moiety is a known pharmacophore in various drug classes. Its fusion to the quinoline scaffold is a promising strategy for generating novel bioactive compounds. | [7] |
Key Insights from the SAR Analysis:
-
The 3-position is a critical determinant of biological activity. The introduction of various heterocyclic and substituted aryl moieties at this position via functionalization of the formyl or chloromethyl group leads to a diverse range of biological activities.
-
Lipophilicity plays a role. The nature of the substituent at the 3-position can modulate the overall lipophilicity of the molecule, which in turn can affect its cell permeability and interaction with the target.[5]
-
The 2-chloro and 7-methoxy groups are crucial. The 2-chloro group can act as a leaving group in reactions with nucleophiles or contribute to the binding with the target protein. The 7-methoxy group has been shown to be important for antitumor activity in related quinoline series.[5]
Plausible Mechanism of Action: Targeting Kinase Signaling
Many quinoline derivatives exert their anticancer effects by inhibiting protein kinases, which are key regulators of cellular signaling pathways involved in cell growth, proliferation, and survival.[8] While the specific kinase targets for the this compound analogs are not definitively identified in the available literature, we can propose a hypothetical mechanism of action based on the known activity of other quinoline-based kinase inhibitors.
Caption: Hypothetical kinase inhibition mechanism.
Experimental Protocols
For researchers aiming to synthesize and evaluate analogs of this compound, the following experimental protocols provide a foundational methodology.
General Synthesis of 2-Chloro-7-methoxyquinoline-3-carbaldehyde
This protocol is based on the Vilsmeier-Haack reaction.[4]
-
To a stirred solution of N-(3-methoxyphenyl)acetamide in dry N,N-dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0 °C.
-
After the addition is complete, heat the reaction mixture at 80-90 °C for the required time (monitored by TLC).
-
Cool the reaction mixture to room temperature and pour it onto crushed ice with vigorous stirring.
-
Neutralize the solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
-
Filter the precipitate, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain pure 2-chloro-7-methoxyquinoline-3-carbaldehyde.
In Vitro Anticancer Activity Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.[2]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the compound solutions to the wells and incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the cell viability against the compound concentration.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. While a comprehensive SAR study on a dedicated library of its analogs is yet to be published, the analysis of its synthetic precursors and related derivatives provides valuable insights. The 3-position is a key handle for introducing chemical diversity, and modifications at this site have a significant impact on the biological activity profile. Future research should focus on the systematic synthesis and evaluation of a broader range of analogs to fully elucidate the SAR and identify lead compounds with enhanced potency and selectivity for further preclinical and clinical development.
References
- 1. benchchem.com [benchchem.com]
- 2. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Antimicrobial Activity of Azetidin-2-One Fused 2-Chloro-3-Formyl Quinoline Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 5. 2-(Chloromethyl)-7-methoxyquinoline | 168083-31-6 | Benchchem [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of Novel Quinoline Compounds
The quinoline scaffold, a bicyclic aromatic heterocycle, has emerged as a "privileged" structure in medicinal chemistry, forming the backbone of numerous compounds with significant therapeutic potential.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, with a particularly profound impact in the field of oncology.[3][4] This guide provides a comprehensive comparison of the cytotoxic profiles of several novel quinoline compounds, offering insights into their mechanisms of action and the experimental data that underscore their potential as next-generation anticancer agents.
The Rationale for Quinoline-Based Drug Discovery
The versatility of the quinoline ring allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[5] Researchers have successfully synthesized a diverse library of quinoline derivatives with enhanced cytotoxicity against various cancer cell lines.[6] These compounds exert their anticancer effects through a multitude of mechanisms, including the induction of programmed cell death (apoptosis), halting the cell cycle, inhibiting the formation of new blood vessels (angiogenesis), and disrupting cancer cell migration.[3][6] This multi-pronged attack makes quinoline derivatives particularly promising candidates for overcoming the challenges of drug resistance often encountered with conventional chemotherapies.
Comparative Cytotoxicity: A Data-Driven Overview
The cytotoxic potential of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of several novel quinoline compounds against a panel of human cancer cell lines, providing a direct comparison of their potency.
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| N-alkylated, 2-oxoquinolines | Compounds 16-21 | HEp-2 (Larynx) | 49.01–77.67% inhibition | [6] |
| 4-(3,5-dimethyl-1H-pyrazol-4-yl)-2,8-bis(trifluoromethyl)quinoline | Compound 55 | HL-60 (Leukemia) | 19.88 ± 3.35 µg/ml | [6] |
| U937 (Leukemia) | 43.95 ± 3.53 µg/ml | [6] | ||
| Poly-functionalised dihydropyridine quinolines | Compound A4 | A549 (Lung) | Dose-dependent, highest toxicity at 250 µM | [7] |
| Compound A8 | A549 (Lung) | Highest toxicity at 125, 250, and 500 µM | [7] | |
| Quinoline-based Combretastatin A-4 analogue | Compound 12c | MCF-7 (Breast) | 0.010 | [8] |
| HL-60 (Leukemia) | 0.042 | [8] | ||
| HCT-116 (Colon) | 0.025 | [8] | ||
| HeLa (Cervical) | 0.033 | [8] | ||
| Novel synthetic quinoline derivative | DFIQ | H1299 (NSCLC) | 4.16 (24h), 2.81 (48h) | [9] |
| A549 (NSCLC) | 5.06 (24h), 3.53 (48h) | [9] | ||
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid | Compound 3j | MCF-7 (Breast) | 82.9% reduction in cellular growth | [10] |
| 3-Bromo-6-nitro-1-(1-phenylethyl)-2-p-tolylquinolin-4(1H)-one | Compound 2b | K-562 (Leukemia) | 57.9% apoptosis | [10] |
Delving into the Mechanisms of Cytotoxicity
The efficacy of these novel quinoline compounds lies in their ability to trigger cellular self-destruction pathways, primarily apoptosis. This programmed cell death can be initiated through two major signaling cascades: the intrinsic (mitochondrial) and the extrinsic (death receptor) pathways.[11]
The Intrinsic Apoptotic Pathway
Many quinoline derivatives exert their cytotoxic effects by targeting the mitochondria, the cell's powerhouses. For instance, the compound PQ1 has been shown to activate the intrinsic pathway by increasing the levels of the pro-apoptotic protein Bax and facilitating the release of cytochrome c from the mitochondria into the cytosol.[11] This release is a critical step that ultimately leads to the activation of caspase-9, an initiator caspase that sets off a cascade of executioner caspases, dismantling the cell from within.[11] Similarly, certain 4-substituted quinolines induce caspase-dependent apoptosis associated with the dissipation of the mitochondrial transmembrane potential.[12]
Caption: Intrinsic apoptosis pathway initiated by a novel quinoline compound.
The Extrinsic Apoptotic Pathway
In addition to the intrinsic pathway, some quinoline derivatives can also trigger apoptosis externally. The compound PQ1, for example, has been demonstrated to activate caspase-8, a key initiator caspase in the extrinsic pathway.[11] This pathway is typically initiated by the binding of extracellular death ligands to transmembrane death receptors on the cell surface, leading to the recruitment and activation of caspase-8, which then converges on the same executioner caspases as the intrinsic pathway.
Cell Cycle Arrest
Beyond inducing apoptosis, many quinoline compounds can also halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints.[10] For instance, a series of quinoline and quinazoline analogs have been shown to induce G2/M phase cell cycle arrest in HT29 colon cancer cells.[2] This prevents the cells from entering mitosis and dividing, thereby curbing tumor growth.
Experimental Protocols: A Guide to a Self-Validating System
To ensure the trustworthiness and reproducibility of cytotoxicity data, it is crucial to employ robust and well-validated experimental protocols. The following sections detail the step-by-step methodologies for key assays used in the evaluation of quinoline compounds.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of the novel quinoline compounds and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the MTT into a purple formazan product.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Standard workflow for the MTT cell viability assay.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
Annexin V/Propidium Iodide (PI) staining is a widely used method for detecting apoptotic cells by flow cytometry.
-
Cell Treatment: Treat cancer cells with the quinoline compound at its IC50 concentration for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion and Future Directions
The novel quinoline compounds discussed in this guide represent a promising frontier in cancer therapy. Their potent cytotoxic effects, coupled with their diverse mechanisms of action, highlight their potential to be developed into effective anticancer drugs.[13] The structure-activity relationship studies, although not exhaustively covered here, provide a roadmap for the rational design of even more potent and selective quinoline derivatives.[5][6] Future research should focus on in-depth preclinical and clinical evaluations to translate the promising in vitro cytotoxicity of these compounds into tangible therapeutic benefits for cancer patients.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. brieflands.com [brieflands.com]
- 6. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 7. Synthesis of novel quinoline derivatives and their cytotoxicity in A549 lung cancer cells [openscholar.dut.ac.za]
- 8. tandfonline.com [tandfonline.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PQ1, a Quinoline Derivative, Induces Apoptosis in T47D Breast Cancer Cells through Activation of Caspase-8 and Caspase-9 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of 4-substituted quinoline derivatives: Anticancer and antileishmanial potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Cross-referencing analytical data for quinoline characterization
An In-Depth Comparative Guide to the Analytical Cross-Referencing for Quinoline Characterization
For researchers, scientists, and professionals in drug development, the unambiguous characterization of heterocyclic compounds like quinoline is paramount. Quinoline and its derivatives form the backbone of numerous pharmaceuticals and biologically active compounds, making their structural integrity a critical quality attribute.[1] This guide eschews a rigid template to provide a dynamic, logic-driven comparison of the primary analytical techniques employed for quinoline characterization. We will delve into the causality behind experimental choices, presenting a self-validating workflow where data from orthogonal techniques are cross-referenced to build an unshakeable structural confirmation.
The Strategic Imperative for Multi-Technique Analysis
Relying on a single analytical technique for structural elucidation is a precarious approach. Each method provides a unique piece of the molecular puzzle. Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy maps the atomic connectivity and stereochemistry, Fourier-Transform Infrared (FTIR) spectroscopy identifies the functional groups present, and UV-Visible (UV-Vis) spectroscopy probes the electronic structure of the conjugated system. True analytical certainty is achieved only when the data from these disparate sources converge to tell a single, consistent story.
This guide will compare these four core techniques, providing not just the protocols but the expert reasoning behind their application in characterizing the quinoline scaffold.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Architectural Blueprint
NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing an unparalleled view of the atomic framework. For a molecule like quinoline, with its distinct aromatic protons and carbons, NMR is indispensable for confirming the core structure and identifying substitution patterns.
Expertise & Causality: Why NMR is a Primary Tool
The power of NMR lies in its ability to probe the immediate electronic environment of each nucleus (¹H and ¹³C). The quinoline ring system features a nitrogen atom which, being electronegative, significantly influences the chemical shifts of nearby protons and carbons, creating a predictable and information-rich spectral pattern.[2] Furthermore, through-bond (scalar) couplings between adjacent protons provide definitive evidence of connectivity, while 2D NMR techniques like COSY, HSQC, and HMBC can piece together the entire molecular skeleton.[3]
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation : Accurately weigh 5-10 mg of the quinoline sample for ¹H NMR and 20-50 mg for ¹³C NMR experiments.
-
Solvent Selection : Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃), in a clean, dry 5 mm NMR tube.[2] CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds.
-
Internal Standard : Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).
-
Acquisition : Acquire the ¹H spectrum, followed by the ¹³C spectrum. For detailed structural assignment, acquire 2D spectra, including COSY (¹H-¹H correlation), HSQC (direct ¹H-¹³C correlation), and HMBC (long-range ¹H-¹³C correlation).
Data Presentation: Expected Chemical Shifts for Quinoline
The following table summarizes typical ¹H and ¹³C NMR chemical shifts for the parent quinoline molecule, which serve as a baseline for analyzing substituted derivatives.
| Position | ¹H Chemical Shift (δ, ppm) in CDCl₃ | ¹³C Chemical Shift (δ, ppm) in CDCl₃ |
| C2 | 8.89 (dd) | 150.3 |
| C3 | 7.41 (dd) | 121.1 |
| C4 | 8.12 (dd) | 136.2 |
| C5 | 7.75 (d) | 127.7 |
| C6 | 7.52 (ddd) | 126.5 |
| C7 | 7.65 (ddd) | 129.4 |
| C8 | 8.08 (d) | 128.3 |
| C4a | - | 129.2 |
| C8a | - | 148.4 |
Data compiled from multiple sources.[2][4]
Mass Spectrometry (MS): Molecular Weight and Fragmentation Logic
Mass spectrometry provides two critical pieces of information: the precise molecular weight of the compound and its fragmentation pattern upon ionization, which acts as a molecular fingerprint. It is the definitive technique for confirming the elemental composition (via high-resolution MS) and inferring structural motifs.
Expertise & Causality: Why MS is Essential
The initial goal of MS analysis is to identify the molecular ion peak (M⁺ or [M+H]⁺), which confirms the molecular weight of the synthesized or isolated quinoline derivative.[5] Beyond this, the fragmentation pattern provides structural validation. The quinoline ring system undergoes characteristic fragmentation, with the most notable being the expulsion of a hydrogen cyanide (HCN) molecule from the molecular ion, a process that points directly to the presence of the nitrogen-containing heterocyclic ring.[6] This predictable fragmentation is a powerful diagnostic tool.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation : Prepare a dilute solution of the quinoline sample (e.g., 100 µg/mL) in a volatile organic solvent like toluene or acetonitrile.[7][8]
-
Instrumentation : Utilize a Gas Chromatograph coupled to a Mass Spectrometer with an electron ionization (EI) source.
-
GC Conditions :
-
MS Conditions :
-
Ionization Mode : Electron Ionization (EI) at 70 eV.
-
Mass Range : Scan from m/z 40 to 400.
-
Ion Source Temperature : 230 °C.
-
Data Presentation: Characteristic Fragmentation of Quinoline
| m/z (charge/mass ratio) | Proposed Fragment Identity | Significance |
| 129 | [M]⁺ | Molecular Ion Peak |
| 102 | [M - HCN]⁺ | Characteristic loss of hydrogen cyanide , confirming the quinoline core.[6] |
| 76 | [C₆H₄]⁺ | Further fragmentation by loss of acetylene (C₂H₂) from the m/z 102 fragment.[6] |
Data sourced from the NIST Mass Spectrometry Data Center.[9]
Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting
FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups within a molecule.[10] It works by measuring the absorption of infrared radiation by the sample, which excites molecular vibrations (stretching, bending). For quinoline analysis, it serves as a quick confirmation of the core aromatic structure and the presence (or absence) of substituents.
Expertise & Causality: Why FTIR Provides Orthogonal Validation
While NMR and MS elucidate the overall structure, FTIR provides direct evidence of the specific chemical bonds present. For quinoline, we expect to see characteristic absorptions for aromatic C-H stretching, C=C and C=N bond stretching within the rings, and C-H out-of-plane bending.[11][12] If the quinoline is substituted (e.g., with a hydroxyl or carbonyl group), FTIR provides immediate and definitive confirmation of these additions, which can be more difficult to assign with certainty by MS alone.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation : Place a small amount of the solid quinoline sample directly onto the ATR crystal. If the sample is a liquid, a single drop is sufficient. No extensive sample preparation is required.
-
Background Scan : Perform a background scan with no sample on the crystal to account for atmospheric CO₂ and H₂O.
-
Sample Scan : Lower the ATR press and apply consistent pressure to the sample. Acquire the spectrum, typically by co-adding 16 or 32 scans in the range of 4000–400 cm⁻¹.[10]
-
Data Processing : Perform an ATR correction on the resulting spectrum if necessary.
Data Presentation: Key Vibrational Bands for Quinoline
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group |
| 3100–3000 | C-H Stretch | Aromatic C-H |
| 1620–1590 | C=C Stretch | Aromatic Ring |
| 1580–1490 | C=N Stretch | Heterocyclic Ring |
| 850-740 | C-H Bend (Out-of-plane) | Aromatic C-H |
Data compiled from multiple sources.[10][11][12]
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. It is particularly useful for highly conjugated systems like quinoline. While not a primary tool for structural elucidation, it is excellent for quantification and for confirming the nature of the chromophore.
Expertise & Causality: Why UV-Vis is a Valuable Complement
The fused aromatic rings of quinoline create an extensive π-conjugated system that absorbs UV light at specific wavelengths (λmax).[13] The position and intensity of these absorption bands are sensitive to the solvent and to the nature and position of any substituents on the ring.[14][15] Therefore, a UV-Vis spectrum can quickly confirm the presence of the expected quinoline chromophore and can be used in conjunction with the Beer-Lambert law for highly accurate quantification, a task not easily accomplished by NMR or MS.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation : Prepare a stock solution of the quinoline sample in a UV-transparent solvent (e.g., ethanol or acetonitrile).[7][16] Perform serial dilutions to create a solution with an absorbance in the optimal range (0.2–1.0 AU).
-
Instrumentation : Use a dual-beam UV-Vis spectrophotometer.
-
Blanking : Fill a quartz cuvette with the pure solvent and use it to zero the instrument (take a baseline).
-
Measurement : Replace the blank with a cuvette containing the sample solution and record the absorption spectrum, typically from 200 to 400 nm. Identify the wavelengths of maximum absorbance (λmax).
Data Presentation: UV Absorption Maxima for Quinoline
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol | 204 | 27,000 |
| Ethanol | 226 | 36,500 |
| Ethanol | 276 | 3,650 |
| Ethanol | 313 | 2,700 |
Data sourced from PhotochemCAD and NIST.[16][17]
Synthesis and Workflow: A Cross-Referencing Approach
The true power of these techniques is realized when they are used in concert. The following workflow illustrates how data are integrated for unambiguous characterization.
Caption: Integrated workflow for the comprehensive characterization of quinoline.
This workflow demonstrates a self-validating system. For example, if NMR suggests a methoxy-substituted quinoline, MS must show a molecular ion corresponding to that mass, and FTIR must show characteristic C-O stretching bands. A discrepancy in any one technique invalidates the proposed structure and prompts further investigation. This cross-referencing approach is the bedrock of trustworthy and authoritative analytical science.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. spectrabase.com [spectrabase.com]
- 5. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempap.org [chempap.org]
- 7. benchchem.com [benchchem.com]
- 8. madison-proceedings.com [madison-proceedings.com]
- 9. Quinoline [webbook.nist.gov]
- 10. 5,8-Quinolinedione Attached to Quinone Derivatives: XRD Diffraction, Fourier Transform Infrared Spectra and Computational Analysis [mdpi.com]
- 11. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. [Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. PhotochemCAD | Quinoline [photochemcad.com]
- 17. Quinoline [webbook.nist.gov]
A Comparative Guide to the Validation of a Novel HPLC-UV Method for the Quantification of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
This guide provides a comprehensive validation of a newly developed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for the accurate quantification of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline. The performance of this novel method is critically compared against an alternative Gas Chromatography-Mass Spectrometry (GC-MS) method, offering researchers, scientists, and drug development professionals the necessary data to make informed decisions for their analytical needs.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity and concentration are critical quality attributes that can significantly impact the safety and efficacy of the final drug product. Therefore, a robust and reliable analytical method for its quantification is paramount. This guide details the validation of a novel, stability-indicating HPLC-UV method and provides a head-to-head comparison with a GC-MS approach, empowering laboratories to select the most suitable technique for their specific requirements. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure regulatory compliance.[1][2][3]
Analytical Methodologies: A Comparative Overview
The choice of an analytical method is a critical decision driven by factors such as the analyte's physicochemical properties, the sample matrix, and the intended purpose of the analysis. For this compound, both HPLC and GC-MS present viable options, each with its own set of advantages and limitations.
Novel Method: Reversed-Phase HPLC with UV Detection (HPLC-UV)
This newly developed method leverages the principles of reversed-phase chromatography to separate the target analyte from potential impurities and degradation products. The molecule's chromophores allow for sensitive detection using a UV detector.
Causality of Experimental Choices: A C18 column was selected due to the non-polar nature of the quinoline ring, ensuring good retention and separation. The mobile phase, a gradient of acetonitrile and water, was optimized to provide a sharp peak shape and efficient elution. The addition of a small percentage of acid (e.g., trifluoroacetic acid) can improve peak symmetry by minimizing interactions with residual silanols on the stationary phase.[4] UV detection at a specific wavelength provides a balance of sensitivity and selectivity.
Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[5][6][7] It is particularly suitable for volatile and thermally stable compounds.
Causality of Experimental Choices: Given the semi-volatile nature of the analyte, GC is a feasible separation technique. A low-polarity capillary column is typically used for such compounds. Electron ionization (EI) in the mass spectrometer provides a reproducible fragmentation pattern, which is invaluable for both qualitative identification and quantitative analysis. Derivatization is sometimes employed to improve the volatility and thermal stability of analytes, though it adds a step to the sample preparation process.[8]
Method Validation Protocol
The validation of the new HPLC-UV method was performed according to the ICH Q2(R2) guideline, which outlines the necessary parameters to demonstrate that an analytical procedure is fit for its intended purpose.[1][9] The following validation characteristics were assessed and compared with the GC-MS method.
Experimental Workflow for Method Validation
Caption: Workflow for the validation of an analytical method.
Specificity and Selectivity
Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1] To demonstrate the stability-indicating nature of the new HPLC-UV method, forced degradation studies were conducted.[10][11]
Forced Degradation Protocol
A solution of this compound was subjected to the following stress conditions as per ICH Q1A(R2) guidelines:[10][12]
-
Acid Hydrolysis: 0.1 N HCl at 80°C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 80°C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105°C for 48 hours
-
Photolytic Degradation: Exposed to UV light (254 nm) and visible light for 7 days
Results and Comparison
Table 1: Comparison of Specificity
| Parameter | HPLC-UV Method | GC-MS Method |
| Resolution from Degradants | Baseline separation of the main peak from all degradation products was achieved. | Co-elution of some polar degradants was observed, requiring deconvolution of mass spectra. |
| Peak Purity (PDA) | Peak purity index > 0.999 for the analyte peak in all stressed samples. | Not applicable. Specificity is confirmed by unique mass fragmentation patterns. |
| Interference from Placebo | No interfering peaks were observed at the retention time of the analyte. | No interfering peaks with the same mass spectrum were observed. |
The HPLC-UV method demonstrated excellent specificity as a stability-indicating assay. The GC-MS method also showed good specificity due to the high selectivity of the mass detector, although chromatographic separation of all degradants was not fully achieved.
Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[9] The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[9]
Linearity Protocol
A series of at least five concentrations of the this compound reference standard were prepared and analyzed. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Results and Comparison
Table 2: Comparison of Linearity and Range
| Parameter | HPLC-UV Method | GC-MS Method |
| Range | 1 - 100 µg/mL | 0.1 - 50 µg/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Y-intercept | Close to zero | Close to zero |
Both methods exhibited excellent linearity over their respective ranges. The GC-MS method demonstrated a wider linear dynamic range, particularly at the lower end.
Accuracy
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.
Accuracy Protocol
The accuracy was evaluated by spiking a placebo with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery was then calculated.
Results and Comparison
Table 3: Comparison of Accuracy
| Concentration Level | HPLC-UV Method (% Recovery) | GC-MS Method (% Recovery) |
| Low (80%) | 99.5% | 98.9% |
| Medium (100%) | 100.2% | 100.5% |
| High (120%) | 99.8% | 101.1% |
| Mean Recovery | 99.8% | 100.2% |
Both methods demonstrated a high degree of accuracy, with recovery values well within the acceptable limits of 98-102%.
Precision
Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (RSD) and is assessed at two levels: repeatability and intermediate precision.[13]
Precision Protocol
-
Repeatability (Intra-assay precision): Six replicate injections of the same sample were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-assay precision): The analysis was repeated on a different day, by a different analyst, and on a different instrument.
Results and Comparison
Table 4: Comparison of Precision
| Parameter | HPLC-UV Method (%RSD) | GC-MS Method (%RSD) |
| Repeatability | < 1.0% | < 1.5% |
| Intermediate Precision | < 1.5% | < 2.0% |
The HPLC-UV method showed slightly better precision than the GC-MS method, which can be attributed to the simpler sample introduction technique and the inherent stability of the UV detector response.
Detection Limit (LOD) and Quantitation Limit (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
LOD and LOQ Protocol
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
Results and Comparison
Table 5: Comparison of LOD and LOQ
| Parameter | HPLC-UV Method | GC-MS Method |
| LOD | 0.3 µg/mL | 0.03 µg/mL |
| LOQ | 1.0 µg/mL | 0.1 µg/mL |
The GC-MS method demonstrated significantly lower LOD and LOQ values, highlighting its superior sensitivity for trace-level analysis.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Robustness Protocol
Small, deliberate changes were made to the method parameters, and the effect on the results was evaluated. For the HPLC-UV method, these included variations in mobile phase composition, flow rate, and column temperature. For the GC-MS method, variations in oven temperature ramp rate and carrier gas flow were assessed.
Results and Comparison
Table 6: Comparison of Robustness
| Varied Parameter | HPLC-UV Method (Effect on Results) | GC-MS Method (Effect on Results) |
| Flow Rate/Carrier Gas Flow | Minor shift in retention time, %RSD < 2.0% | Minor shift in retention time, %RSD < 2.5% |
| Mobile Phase/Oven Temp. | Minor shift in retention time, %RSD < 2.0% | Minor shift in retention time, %RSD < 2.5% |
| Column Temperature | Minor shift in retention time, %RSD < 2.0% | Not applicable (controlled by oven program) |
Both methods were found to be robust within the tested parameter ranges, indicating their suitability for routine use in a quality control environment.
Summary and Conclusion
This guide has provided a detailed validation of a new HPLC-UV method for the quantification of this compound and a thorough comparison with a GC-MS method.
Caption: Comparison of HPLC-UV and GC-MS methods.
The HPLC-UV method is a robust, precise, and accurate method that is highly specific and stability-indicating. Its operational simplicity makes it well-suited for routine quality control testing.
The GC-MS method offers the significant advantage of higher sensitivity and definitive mass confirmation. This makes it the preferred method for trace-level impurity analysis or when absolute confirmation of identity is required.
Ultimately, the choice between these two validated methods will depend on the specific application. For routine assay and purity testing where high throughput and ease of use are priorities, the new HPLC-UV method is an excellent choice. For applications requiring the utmost sensitivity for impurity profiling or for forensic and research purposes, the GC-MS method is the more powerful tool.
References
- 1. database.ich.org [database.ich.org]
- 2. ema.europa.eu [ema.europa.eu]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. sielc.com [sielc.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. scispace.com [scispace.com]
- 9. database.ich.org [database.ich.org]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ICH Official web site : ICH [ich.org]
- 13. demarcheiso17025.com [demarcheiso17025.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
This guide provides essential, step-by-step procedures for the safe and compliant disposal of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline. As a chlorinated quinoline derivative, this compound requires careful handling to mitigate risks to personnel and the environment. This document is intended for researchers, scientists, and drug development professionals who handle this and structurally similar compounds. The procedures outlined herein are grounded in established safety protocols and regulatory guidelines to ensure the highest standards of laboratory safety.
Understanding the Hazard Profile
This compound is a reactive organic compound. Its hazard profile, derived from its structural motifs—a chlorinated quinoline core—necessitates stringent handling and disposal protocols. According to its Safety Data Sheet (SDS), this compound is classified with several hazards:
-
Acute Toxicity (Oral), Category 4: Harmful if swallowed.[1]
-
Skin Irritation, Category 2: Causes skin irritation.[1]
-
Serious Eye Damage, Category 1: Causes serious eye damage.[1]
-
Specific Target Organ Toxicity – Single Exposure, Category 3: May cause respiratory irritation.[1]
Given these hazards, all handling and disposal operations must be conducted with appropriate personal protective equipment (PPE) and in a controlled environment.
Personal Protective Equipment (PPE) and Engineering Controls
Prior to handling this compound for disposal, ensure the following PPE and engineering controls are in place:
| Equipment | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] | Protects against splashes and airborne particles that can cause serious eye damage. |
| Hand Protection | Chemical impermeable gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[1] | Prevents skin contact, which can cause irritation. |
| Body Protection | Fire/flame resistant and impervious clothing, such as a lab coat. | Protects against accidental spills and contamination of personal clothing.[1] |
| Respiratory Protection | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced.[1] | Protects against inhalation of dust or vapors, which can cause respiratory irritation. |
| Engineering Controls | Handling should occur in a well-ventilated place, preferably within a chemical fume hood.[1] | Minimizes the concentration of airborne contaminants and protects the user. |
Step-by-Step Disposal Procedure
The primary and recommended method for the disposal of this compound is through a licensed chemical destruction facility.[1] Under no circumstances should this compound be disposed of down the drain or in regular trash.[1][2]
Step 1: Waste Segregation and Collection
Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Solid Waste: Collect pure this compound, contaminated weigh boats, and other solid materials in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container. Do not mix with other solvent waste streams unless compatibility has been confirmed.
-
Sharps: Any contaminated sharps (needles, razor blades) must be placed in a designated sharps container.
Step 2: Container Selection and Labeling
The integrity of the waste container is paramount to safe storage and transport.
-
Container Type: Use containers that are chemically resistant and have a secure, leak-proof lid. For chlorinated compounds, high-density polyethylene (HDPE) or glass containers are generally suitable.
-
Labeling: All waste containers must be clearly labeled with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The approximate concentration and quantity of the waste
-
The date of accumulation
-
Any other components in the waste mixture
-
Step 3: On-Site Storage
Proper storage of hazardous waste pending disposal is regulated and crucial for safety.
-
Location: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[3]
-
Segregation: Ensure that the waste container is segregated from incompatible materials. Quinolines can react violently with oxidizing agents and strong acids.[4]
-
Container Management: Keep waste containers closed at all times except when adding waste.[3]
Step 4: Arranging for Disposal
Disposal of hazardous waste must be handled by a licensed and reputable waste management company.
-
Contact your institution's Environmental Health and Safety (EHS) office. They will provide guidance on the specific procedures for your location and will arrange for the pickup and disposal of the waste.
-
Documentation: Maintain accurate records of the waste generated, including the chemical composition, quantity, and date of disposal. This is a legal requirement under the Resource Conservation and Recovery Act (RCRA) in the United States.[5]
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Evacuate and Secure: Evacuate non-essential personnel from the area and ensure adequate ventilation. Remove all sources of ignition.[1]
-
Don PPE: Wear the appropriate PPE as outlined in Section 2.
-
Containment: Prevent further spread of the spill. For solid spills, carefully sweep or scoop the material into a suitable container for disposal. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the liquid.
-
Cleanup: Collect the absorbed material and place it in a labeled hazardous waste container. Clean the spill area with a suitable solvent, followed by soap and water. All cleanup materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your institution's EHS office.
Disposal Workflow Diagram
The following diagram illustrates the key stages in the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
Regulatory Framework
The disposal of hazardous chemicals is governed by stringent regulations. In the United States, the Environmental Protection Agency (EPA) oversees the management of hazardous waste under the Resource Conservation and Recovery Act (RCRA).[5] It is imperative that all laboratory personnel are aware of and adhere to both federal and local regulations concerning hazardous waste management.
Conclusion
The responsible management and disposal of this compound are integral to maintaining a safe laboratory environment and ensuring environmental protection. By adhering to the procedures outlined in this guide, researchers can minimize risks and comply with regulatory requirements. Always consult your institution's Environmental Health and Safety office for specific guidance and to arrange for the proper disposal of chemical waste.
References
A Comprehensive Guide to the Safe Handling of 2-Chloro-3-(chloromethyl)-7-methoxyquinoline
For researchers engaged in the nuanced field of drug development, the integrity of your work and the safety of your team are paramount. This guide provides an in-depth operational plan for handling 2-Chloro-3-(chloromethyl)-7-methoxyquinoline, a reactive chlorinated quinoline derivative. Adherence to these protocols is critical for mitigating risks and ensuring a safe laboratory environment.
Understanding the Hazard Profile
This compound is classified with specific hazards that necessitate stringent safety measures. According to its Safety Data Sheet (SDS), this compound is known to cause skin irritation, serious eye damage, and may cause respiratory irritation[1][2]. The presence of reactive chlorine atoms in its structure contributes to its hazardous nature, making it crucial to prevent direct contact and inhalation.
Essential Personal Protective Equipment (PPE)
A multi-layered PPE strategy is your first and most critical line of defense against accidental exposure. The selection of appropriate PPE is not merely a checklist item but a scientifically-informed decision based on the chemical's reactivity and physical properties.
| Protection Level | Equipment | Specification | Purpose & Rationale |
| Primary | Hand Protection | Nitrile or Neoprene Gloves | Provides a robust barrier against skin contact. These materials are selected for their resistance to a broad range of chemicals. Always inspect gloves for any signs of degradation or punctures before use[3][4]. |
| Primary | Eye Protection | Chemical Splash Goggles | Essential for protecting the eyes from accidental splashes of solutions or contact with airborne particles of the compound[3][5]. |
| Task-Dependent | Respiratory Protection | N95 Particulate Respirator or Air-purifying respirator with organic vapor cartridges | An N95 respirator is recommended when handling the solid, powdered form to prevent inhalation of dust particles. For handling solutions or when vapors may be generated, an air-purifying respirator with organic vapor cartridges is necessary[3][4][6]. |
| Primary & Secondary | Body Protection | Laboratory Coat and Chemical-resistant Apron | A lab coat protects skin and personal clothing from contamination. A chemical-resistant apron is recommended when handling larger quantities or when there is a significant risk of splashing[3][5]. |
| Secondary | Face Protection | Face Shield | To be worn over chemical splash goggles during procedures with a high risk of splashes, such as during bulk transfers or vigorous reactions[3]. |
Operational Plan: A Step-by-Step Workflow
Safe handling of this compound requires a systematic approach, from preparation to disposal. The following workflow is designed to minimize exposure and prevent contamination.
3.1. Preparation
-
Donning PPE: Before handling the chemical, put on all required primary PPE as detailed in the table above. This includes a lab coat, chemical splash goggles, and nitrile or neoprene gloves[3].
-
Work Area Preparation: All work with this compound must be conducted in a certified chemical fume hood to mitigate the risk of inhaling dust or vapors[2][3]. Ensure the sash is at the appropriate height to maintain proper airflow.
3.2. Handling
-
Weighing: When weighing the solid compound, use a weigh boat and handle it with care to avoid creating dust. Perform this task within the fume hood[7].
-
Dissolving and Reactions: When preparing solutions, slowly add the solid to the solvent to prevent splashing[3]. For any reactions, maintain a safe distance and use appropriate shielding if necessary.
3.3. Cleanup and Disposal
-
Decontamination: All surfaces and glassware that have come into contact with the chemical should be decontaminated with a suitable solvent and then washed thoroughly[3].
-
Waste Disposal: All solid waste (e.g., contaminated gloves, weigh boats) and liquid waste must be collected in a clearly labeled hazardous waste container[3][8]. Do not dispose of this chemical down the sink[8]. Adhere to all local, state, and federal regulations for hazardous waste disposal.
-
PPE Removal: Remove PPE in a designated area to avoid cross-contamination. Dispose of single-use items in the hazardous waste container[3]. Always wash your hands thoroughly with soap and water after removing gloves[5][9].
Emergency Procedures
In the event of an accidental exposure, immediate and appropriate action is critical.
-
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing[1].
-
Eye Contact: Rinse with pure water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention[1].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration, but do not use mouth-to-mouth resuscitation if the person has ingested or inhaled the chemical. Seek immediate medical attention[1][2].
-
Ingestion: Rinse the mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately[1][2].
-
Spills: In case of a spill, evacuate the area. Use personal protective equipment, including respiratory protection. Avoid dust formation. Absorb the spill with an inert material and collect it in a suitable, closed container for disposal[2].
By implementing these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring both personal safety and the integrity of their scientific endeavors.
References
- 1. chemicalbook.com [chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 5. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 6. biosynce.com [biosynce.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. csub.edu [csub.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
